molecular formula C10H9FN2O B1440169 (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine CAS No. 543713-33-3

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Cat. No.: B1440169
CAS No.: 543713-33-3
M. Wt: 192.19 g/mol
InChI Key: LTQAXBKYVMMKCG-UHFFFAOYSA-N
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Description

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine (CAS 543713-33-3) is a high-value chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a reactive methanamine group attached to an isoxazole ring, which is itself substituted with a 2-fluorophenyl group. With a molecular formula of C 10 H 9 FN 2 O and a molecular weight of 192.19 g·mol −1 , it serves as a versatile scaffold for the synthesis of more complex molecules. Isoxazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide presence in biologically active compounds and drugs . Research into isoxazole-based compounds has revealed a rich spectrum of potential biological activities, including antibacterial, antiviral, antitumor, anti-inflammatory, and analgesic effects . The incorporation of the fluorophenyl moiety can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making this building block especially valuable for creating novel therapeutic candidates. Its primary application is in the design and synthesis of new chemical entities for probing biological pathways and developing potential analgesics and other pharmaceutical agents . Please note : This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQAXBKYVMMKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671249
Record name 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543713-33-3
Record name 3-(2-Fluorophenyl)-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543713-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis and detailed characterization of this compound, a key building block in medicinal chemistry. The synthetic strategy hinges on a two-step sequence commencing with the commercially available precursor, 3-(2-fluorophenyl)isoxazole-5-carbaldehyde. The core of the synthesis involves the formation of an intermediate oxime, followed by its catalytic reduction to the target primary amine. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested protocols, and outlines a complete analytical workflow for structural verification and purity assessment. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding beyond a simple procedural recitation. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Strategic Context

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in drug discovery, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere for other functional groups like amides or esters.[1] The presence of the isoxazole moiety is a hallmark of numerous therapeutic agents, contributing to their efficacy in treating a range of conditions including cancer, inflammation, and infectious diseases.[2]

Rationale for this compound

The target molecule, this compound, is a compound of significant interest. The 3,5-disubstituted isoxazole pattern is a common and effective arrangement. The 2-fluorophenyl group at the 3-position can enhance binding affinity and modulate pharmacokinetic properties through specific electronic and steric interactions. The primary aminomethyl group at the 5-position serves as a crucial synthetic handle, allowing for the facile introduction of diverse functionalities and the construction of larger, more complex molecules, such as novel amide or sulfonamide derivatives for library synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target amine points to a straightforward and high-yielding synthetic pathway. The primary amine can be accessed via the reduction of a corresponding oxime. This oxime, in turn, is readily prepared from the aldehyde precursor, 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde, which is a commercially available starting material.[3][4][5]

This two-step strategy is advantageous due to its operational simplicity, the use of a readily available starting material, and the typically high conversion rates for both the oximation and the subsequent reduction.

G target This compound (Target Molecule) oxime 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde Oxime (Intermediate) target->oxime Amine Formation (Reduction) aldehyde 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde (Starting Material) oxime->aldehyde Oxime Formation (Condensation)

Caption: Retrosynthetic pathway for the target amine.

The core isoxazole ring itself is typically constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful and regioselective method for forming this heterocycle.[6][7][8] For the purpose of this guide, we will leverage the commercially available aldehyde, which is synthesized using this foundational chemistry.

Synthesis Protocols and Mechanistic Insights

The proposed synthesis is a two-stage process. The first stage is the conversion of the aldehyde to its corresponding oxime, and the second is the reduction of this oxime to the target primary amine.

G cluster_0 Stage 1: Oximation cluster_1 Stage 2: Reduction Aldehyde 3-(2-Fluorophenyl)isoxazol- 5-carbaldehyde Oxime Intermediate Oxime Aldehyde->Oxime Condensation Hydroxylamine NH2OH·HCl Pyridine Oxime_in_stage2 Intermediate Oxime Oxime->Oxime_in_stage2 Purification & Isolation Amine (3-(2-Fluorophenyl)isoxazol- 5-yl)methanamine Oxime_in_stage2->Amine Catalytic Hydrogenation Catalyst H2, Pd/C Ethanol

Caption: Overall two-stage synthetic workflow.

Protocol 1: Synthesis of 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde Oxime

This reaction is a classic condensation between an aldehyde and hydroxylamine.[9] The mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[10][11][12] Pyridine is used as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde (1.91 g, 10.0 mmol) and hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv.) in ethanol (30 mL).

  • Base Addition: To the stirred solution, add pyridine (1.58 g, 1.6 mL, 20.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol via rotary evaporation to yield a crude residue.

  • Isolation: Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove residual pyridine, followed by a brine solution (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the oxime, typically as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Reduction of Oxime to this compound

The reduction of oximes to primary amines is a cornerstone transformation in organic synthesis.[13] Catalytic hydrogenation is a preferred method due to its high efficiency, clean conversion, and the ease of product isolation, as the only byproduct is water.[14][15] Palladium on carbon (Pd/C) is a robust and reliable catalyst for this transformation. The reaction proceeds via the addition of hydrogen across the C=N bond.

Methodology:

  • Catalyst Setup: To a hydrogenation flask or a suitable thick-walled pressure vessel, add 10% Palladium on Carbon (10% w/w, ~0.2 g) under a nitrogen or argon atmosphere.

  • Reagent Addition: Dissolve the 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde oxime (2.06 g, 10.0 mmol) in absolute ethanol (40 mL) and add it to the hydrogenation flask.

  • Hydrogenation: Securely seal the vessel. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours. Progress can also be checked by TLC or LC-MS.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is the target amine.

  • Purification: The amine can be purified by silica gel column chromatography (Eluent: 5-10% Methanol in Dichloromethane with 1% Triethylamine to prevent streaking) to yield the pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Expected signals for the final product would include:

    • A singlet for the isoxazole C4-proton, typically in the range of δ 6.8-7.5 ppm.[16]

    • Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the 2-fluorophenyl group.

    • A singlet for the methylene protons (-CH₂-NH₂) adjacent to the isoxazole ring, expected around δ 4.0-4.5 ppm.

    • A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O, typically between δ 1.5-3.0 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon framework. Key signals include the isoxazole ring carbons (C3, C4, C5), the methylene carbon, and the aromatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Expect to see:

    • N-H stretching vibrations for the primary amine (two bands) in the 3300-3500 cm⁻¹ region.

    • C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹).

    • C=N stretching of the isoxazole ring around 1610-1620 cm⁻¹.[17]

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition of the molecule. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₉FN₂O.

  • Fragmentation Pattern: Isoxazoles exhibit predictable fragmentation, often initiated by the cleavage of the weak N-O bond, which can be useful for structural confirmation.[17][18]

Chromatographic Purity
  • HPLC (High-Performance Liquid Chromatography): HPLC analysis using a suitable column (e.g., C18) and mobile phase is used to determine the purity of the final compound. A purity level of ≥95% is typically required for subsequent applications in drug development.

Data Summary and Expected Results

The following tables summarize the key physical and analytical data for the intermediate and final product.

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
3-(2-Fluorophenyl)isoxazole-5-carbaldehyde Oxime C₁₀H₇FN₂O₂ 206.18 Off-white Solid

| this compound | C₁₀H₉FN₂O | 192.19 | Pale Yellow Oil or Low-Melting Solid |

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Data
¹H NMR δ ~7.8-8.0 (m, 1H, Ar-H), ~7.2-7.6 (m, 3H, Ar-H), ~7.0 (s, 1H, Isoxazole-H), ~4.2 (s, 2H, CH₂), ~2.0 (br s, 2H, NH₂)
HRMS (ESI+) [M+H]⁺ calculated for C₁₀H₁₀FN₂O: 193.0772; Found: within 5 ppm

| FT-IR (cm⁻¹) | ~3380, 3300 (N-H stretch), ~3070 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1615 (C=N stretch) |

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound from a commercially available aldehyde. The described protocols for oximation and subsequent catalytic hydrogenation are robust, high-yielding, and utilize standard laboratory techniques. The comprehensive characterization workflow ensures the unambiguous confirmation of the final product's structure and purity, making it suitable for advanced applications in pharmaceutical research and development. The strategic insights provided into the reaction mechanisms and procedural choices are intended to empower researchers to confidently reproduce and, if necessary, adapt this synthesis for their specific needs.

References

An In-depth Technical Guide to (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthetic pathway, physicochemical properties, and explore its potential applications in drug discovery based on the well-established bioactivity of the isoxazole scaffold.

Compound Identification and Molecular Structure

This compound is a substituted isoxazole derivative. The core of the molecule is a five-membered aromatic heterocycle, isoxazole, which features adjacent nitrogen and oxygen atoms. This core is substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a methanamine group.

  • CAS Number: 543713-33-3 (Free Base)[1]

  • CAS Number: 1187928-55-7 (Hydrochloride Salt)

  • Molecular Formula (Free Base): C₁₀H₉FN₂O

  • Molecular Weight (Free Base): 192.19 g/mol

The presence of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets, a common strategy in modern drug design.

Molecular Structure:

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt of the compound is presented in the table below. These parameters are crucial for assessing the compound's suitability for various experimental conditions and for predicting its pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClFN₂O[1]
Molecular Weight 228.65 g/mol [1]
Topological Polar Surface Area 52.0 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

A Representative Synthetic Pathway

Workflow Diagram:

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation & Cycloaddition cluster_2 Step 3: Conversion to Amine A 2-Fluorobenzaldehyde C 2-Fluorobenzaldehyde Oxime A->C Base (e.g., Pyridine) B Hydroxylamine Hydrochloride B->C F (3-(2-Fluorophenyl)isoxazol-5-yl)methanol C->F In situ generation D Propargyl Alcohol D->F E Oxidizing Agent (e.g., NCS) E->F J This compound F->J 1. MsCl, Et₃N 2. NaN₃, DMF 3. LiAlH₄, THF G Mesyl Chloride H Sodium Azide I Reducing Agent (e.g., LiAlH₄)

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime

  • Rationale: The initial step involves the conversion of the commercially available 2-fluorobenzaldehyde to its corresponding oxime. This is a standard and high-yielding reaction that prepares the precursor for the subsequent cycloaddition.

  • Procedure:

    • To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-fluorobenzaldehyde oxime, which can often be used in the next step without further purification.

Step 2: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

  • Rationale: This key step involves the in-situ generation of a nitrile oxide from the oxime, which then undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This reaction regioselectively forms the 3,5-disubstituted isoxazole ring. N-chlorosuccinimide (NCS) is a common and effective oxidizing agent for this transformation.

  • Procedure:

    • Dissolve 2-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as chloroform or dichloromethane.

    • Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (3-(2-fluorophenyl)isoxazol-5-yl)methanol.

Step 3: Conversion of the Alcohol to the Methanamine

  • Rationale: The final step involves the conversion of the hydroxymethyl group to a methanamine. A common and reliable method is a three-step sequence: mesylation of the alcohol, displacement with azide, and subsequent reduction to the primary amine.

  • Procedure:

    • Mesylation: Dissolve (3-(2-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in dichloromethane and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0°C for 1-2 hours.

    • Azide Displacement: After completion of the mesylation (monitored by TLC), carefully quench the reaction with water. Extract the product into dichloromethane, wash with brine, and dry over sodium sulfate. After solvent removal, dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 60-80°C and stir until the reaction is complete.

    • Reduction: Cool the reaction mixture, add water, and extract the azide intermediate with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Dissolve the crude azide in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

Potential Applications in Drug Discovery

The isoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients.[2][3] Isoxazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4]

Potential Therapeutic Areas for this compound:
  • Oncology: Many isoxazole derivatives have been investigated as anticancer agents.[3] The mechanism of action often involves the inhibition of kinases, enzymes crucial for cell signaling and proliferation. The specific substitution pattern of this compound makes it a candidate for screening against various cancer cell lines to identify potential antiproliferative activity.

  • Anti-inflammatory: Isoxazole-containing compounds have been developed as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The structural features of the title compound warrant investigation into its potential anti-inflammatory effects.

  • Infectious Diseases: The isoxazole ring is present in several antibacterial and antifungal drugs. The unique electronic and steric properties imparted by the 2-fluorophenyl and methanamine groups could lead to novel antimicrobial activity. Screening against a panel of bacterial and fungal strains would be a logical first step in exploring this potential.

  • Central Nervous System (CNS) Disorders: Some isoxazole derivatives have shown activity as modulators of CNS targets. The ability of the methanamine group to be protonated at physiological pH could facilitate interactions with receptors and enzymes in the brain.

Future Research Directions:

G A This compound B Screening against Cancer Cell Lines A->B C Enzymatic Assays (e.g., Kinases, COX) A->C D Antimicrobial Susceptibility Testing A->D E In vivo Efficacy Studies B->E C->E D->E F Lead Optimization E->F G New Therapeutic Agents F->G

Caption: A logical workflow for investigating the therapeutic potential.

Conclusion

This compound is a synthetically accessible compound with a molecular architecture that suggests significant potential for biological activity. The presence of the isoxazole core, combined with the specific substitutions, makes it an attractive candidate for further investigation in various therapeutic areas. This guide provides a solid foundation for researchers to undertake the synthesis and biological evaluation of this promising molecule, with the ultimate goal of developing novel and effective therapeutic agents.

References

Spectroscopic Characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a key intermediate in medicinal chemistry and drug discovery programs. The unique structural arrangement of the fluorophenyl and aminomethyl moieties on the isoxazole core imparts specific physicochemical characteristics that are critical for its application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on extensive analysis of structurally analogous compounds, providing a robust framework for its identification and characterization.

Molecular Structure and Isomeric Considerations

This compound, with the chemical formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol , possesses a distinct architecture.[1] The molecule features a central isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts significant aromatic character.[2] This core is substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a methanamine group. The ortho-substitution of the fluorine atom on the phenyl ring introduces specific electronic and steric effects that influence the spectroscopic signatures.

Molecular Structure of this compound

References

Elucidating the Molecular Choreography: A Technical Guide to Mechanism of Action Studies for Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a plethora of bioactive molecules with therapeutic potential spanning oncology, infectious diseases, and inflammatory conditions.[1][2] This guide provides an in-depth exploration of the experimental strategies and conceptual frameworks essential for elucidating the mechanism of action (MoA) of novel isoxazole-based compounds. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, empowering researchers to design and execute self-validating studies that generate robust and publishable data.

Section 1: The Isoxazole Pharmacophore: A Privileged Scaffold with Diverse Biological Activities

The inherent electronic properties and structural rigidity of the isoxazole ring allow it to engage in a wide array of non-covalent interactions with biological macromolecules. This has led to its incorporation into numerous clinically significant drugs.[1] Understanding the diverse MoAs of existing isoxazole-containing drugs provides a crucial foundation for investigating novel derivatives.

Table 1: Prominent Examples of Isoxazole-Based Drugs and Their Mechanisms of Action

Drug NameTherapeutic AreaCore Mechanism of Action
Valdecoxib Anti-inflammatorySelective inhibition of cyclooxygenase-2 (COX-2)[1][3]
Leflunomide Anti-rheumaticInhibition of dihydroorotate dehydrogenase, impacting pyrimidine synthesis[1]
Cloxacillin AntibioticInhibition of bacterial cell wall synthesis (beta-lactamase resistant)[1]
Danazol Endocrine DisordersModulation of gonadotropin release and steroidogenesis[1]

The diverse functionalities of these established drugs underscore the importance of a systematic and multi-faceted approach to delineating the MoA of new isoxazole-based chemical entities.

Section 2: Deconvoluting the Anti-Cancer Activities of Isoxazole Derivatives

Isoxazole derivatives have emerged as promising candidates in oncology, exhibiting a range of anti-proliferative and pro-apoptotic effects.[4][5][6] Elucidating the precise anti-cancer MoA requires a hierarchical investigative approach, starting from broad cellular effects and progressively narrowing down to specific molecular targets.

Induction of Apoptosis: The Cornerstone of Anti-Cancer Activity

A primary hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Several key assays are employed to confirm and quantify this process.

Caspases, a family of cysteine proteases, are central to the apoptotic cascade. The activation of effector caspases, such as caspase-3 and caspase-7, represents a point of no return in the apoptotic process.[7][8]

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay [5][9][10]

Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a fluorophore, and the resulting fluorescence is proportional to caspase activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with various concentrations of the isoxazole compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

  • Cell Lysis: After treatment, lyse the cells directly in the wells using a lysis buffer compatible with the caspase assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate solution to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the kit manufacturer (typically 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC-based substrates).[5]

  • Data Analysis: Quantify the fold-increase in caspase activity relative to the vehicle-treated control cells.

Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell division. Flow cytometry is a powerful tool for analyzing cell cycle distribution.[11][12][13]

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry [11][12][13]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cancer cells with the isoxazole compound for the desired time. Harvest both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol. This permeabilizes the cells and preserves their morphology.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Identifying the Molecular Targets of Anti-Cancer Isoxazoles

Once the pro-apoptotic and anti-proliferative effects of an isoxazole compound are established, the next crucial step is to identify its specific molecular target(s).

Many isoxazole derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[11][14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay [16][17]

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. This can be done through various detection methods, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology (Luminescence-based):

  • Reagent Preparation: Prepare serial dilutions of the isoxazole compound. Prepare the kinase, substrate, and ATP solutions in an appropriate kinase assay buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and the isoxazole compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase reaction uses the remaining ATP to produce light.

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader. The signal is inversely proportional to the kinase activity.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Some isoxazole-based compounds exert their anti-cancer effects by interfering with the polymerization of tubulin into microtubules, which are essential for mitosis.[4][18][19][20]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [4][18][19][20][21]

Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro. The increase in microtubule mass can be measured by an increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules.

Step-by-Step Methodology (Turbidity-based):

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP. Prepare serial dilutions of the isoxazole compound.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The rate and extent of polymerization can be quantified to determine the inhibitory effect of the compound.

Topoisomerases are enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and apoptosis in cancer cells.[3][6][22][23][24]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay [3][6][22][23][24]

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In this assay, the inhibition of topoisomerase I activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the isoxazole compound at various concentrations in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will show a higher proportion of supercoiled DNA compared to the control.

Section 3: Investigating the Antimicrobial Properties of Isoxazole Scaffolds

The isoxazole ring is a key component of several clinically used antibiotics, and novel derivatives continue to be explored for their antimicrobial potential.[2][12][18][21][25][26]

Determining Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's antimicrobial activity.[1][25][27]

Experimental Protocol: Broth Microdilution Method for MIC Determination [1][25][27]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Section 4: Unraveling the Anti-Inflammatory Mechanisms of Isoxazole Compounds

Many isoxazole derivatives exhibit potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[7][8][23][24][28][29]

Cyclooxygenase (COX) Inhibition: A Major Anti-Inflammatory Target

The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a well-established mechanism for reducing inflammation and pain.[2][15][16][20][22][24][28][30][31]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [2][15][16][20][22][24][28][30][31]

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity of the enzyme is typically monitored by measuring the production of prostaglandins, such as PGE2, from the substrate arachidonic acid.

Step-by-Step Methodology (Fluorometric):

  • Reagent Preparation: Prepare serial dilutions of the isoxazole compound. Prepare solutions of purified COX-1 or COX-2 enzyme, a fluorometric probe, and arachidonic acid.

  • Enzyme Incubation: In a 96-well plate, pre-incubate the COX enzyme with the isoxazole compound or a control inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence kinetically using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in regulating inflammation and metabolism. Some isoxazole compounds have been identified as PPAR agonists.[30][32][33][34][35][36][37][38]

Experimental Protocol: Cell-Based PPAR Transactivation Assay [32][35][36][37][38]

Principle: This reporter gene assay measures the ability of a compound to activate a specific PPAR isoform (α, δ, or γ). Cells are co-transfected with a plasmid expressing the ligand-binding domain of a PPAR fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the PPAR expression plasmid and the luciferase reporter plasmid.

  • Cell Treatment: Plate the transfected cells and treat them with various concentrations of the isoxazole compound or a known PPAR agonist (e.g., GW7647 for PPARα, pioglitazone for PPARγ).

  • Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates that the compound is an agonist for the specific PPAR isoform. The potency of the compound can be quantified by determining its EC50 value (the concentration that produces 50% of the maximal response).

Section 5: Visualizing the Pathways: A Systems-Level Understanding

To synthesize the data from individual assays into a cohesive mechanistic model, it is essential to visualize the affected signaling pathways and experimental workflows.

Signaling Pathway Diagrams

G

Experimental Workflow Diagrams

G

Section 6: Conclusion

The elucidation of the mechanism of action for a novel isoxazole-based compound is a multifaceted endeavor that requires a logical and systematic progression of experiments. By integrating cellular and molecular assays, researchers can build a comprehensive understanding of how these versatile scaffolds exert their biological effects. This guide provides a foundational framework and detailed protocols to empower scientists in their pursuit of developing the next generation of isoxazole-based therapeutics. The causality-driven approach to experimental design and the emphasis on self-validating systems will ensure the generation of high-quality, impactful data.

References

In silico modeling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine Interactions

Abstract

In modern drug discovery, in silico modeling has become an indispensable tool, accelerating the identification and optimization of novel therapeutic agents by providing atomic-level insights into molecular interactions.[1] This guide presents a comprehensive, technically-grounded workflow for the computational modeling of This compound , a small molecule featuring a fluorophenyl-substituted isoxazole core. Isoxazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them a scaffold of significant interest.[2][3][4] Lacking a predetermined biological target for this specific compound, this whitepaper will use Aurora Kinase B (AURKB) as a representative and clinically relevant target for a case-study-driven exploration of its interaction profile. Overexpression of AURKB is a hallmark of many cancers, making it a prime target for inhibitor development.[5] We will proceed through a logical sequence of ligand and protein preparation, molecular docking, all-atom molecular dynamics (MD) simulations, binding free energy calculations, and predictive ADMET profiling. Each protocol is designed as a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Section 1: Foundational Analysis: Ligand Preparation & Characterization

The first principle of any modeling study is to ensure the input data is of the highest quality. For the ligand, this involves generating a chemically correct, low-energy 3D conformation and understanding its intrinsic properties.

Ligand Structure Generation

The 2D structure of this compound serves as the starting point. Its canonical SMILES representation is C1=CC=C(C(=C1)F)C2=NOC(=C2)CN.

Experimental Protocol: 2D to 3D Structure Conversion and Energy Minimization

  • 2D Sketching & SMILES Generation: Use a chemical drawing tool like MarvinSketch or ChemDraw to create the 2D structure and export its SMILES string.

  • 3D Coordinate Generation: Employ a tool like Open Babel. The following command converts the SMILES string to a 3D structure in .mol2 format and adds hydrogens appropriate for a physiological pH of 7.4.

  • Energy Minimization: The initial 3D structure is not necessarily in a low-energy state. A robust energy minimization is crucial. This can be performed using the GROMACS simulation package with a suitable force field for small molecules, such as the General Amber Force Field (GAFF). This step resolves any steric clashes and brings the molecule to a more realistic, stable conformation.

  • Charge Calculation: Accurate partial atomic charges are critical for simulating electrostatic interactions. Tools like Antechamber (part of the AmberTools suite) can be used to assign AM1-BCC charges, which are standard for GAFF.

Physicochemical Profiling

Before complex simulations, a preliminary assessment of the molecule's drug-like properties is invaluable. This is often done using Lipinski's Rule of Five as a guideline. Web-based tools like SwissADME provide a rapid and comprehensive analysis.

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale
Molecular Weight192.19 g/mol [6]Yes (<500)Influences absorption and diffusion.
LogP (Octanol/Water)1.94[6]Yes (<5)Measures lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors1[6]Yes (≤5)The primary amine group (-NH2).
Hydrogen Bond Acceptors3[6]Yes (≤10)The isoxazole nitrogen and oxygen, and the fluorine atom.
Topological Polar Surface Area (TPSA)52.05 Ų[6]Favorable (<140 Ų)Predicts cell permeability.

Section 2: Target Selection and Preparation

The choice of a biological target is paramount. As this compound does not have a well-documented target, we select Aurora Kinase B (AURKB) for this guide. The rationale is twofold: kinases are a major class of drug targets, and related fluorophenyl derivatives have been investigated as kinase inhibitors.[5]

Workflow for Target Preparation

// Nodes PDB [label="1. Select PDB Entry\n(e.g., 2VGO for AURKB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clean [label="2. Clean PDB File\nRemove non-essential chains,\nwaters, and co-solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Repair [label="3. Repair Structure\nAdd missing hydrogens,\ncheck for missing residues/atoms\n(e.g., using PDBFixer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonate [label="4. Assign Protonation States\nDetermine protonation for His, Asp, Glu\nat physiological pH (e.g., H++ server)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="5. Final Prepared Receptor\nReady for Docking and MD", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PDB -> Clean [label="Initial Input"]; Clean -> Repair [label="Structural Integrity"]; Repair -> Protonate [label="Chemical Accuracy"]; Protonate -> Final [label="Finalization"]; } dot Caption: A streamlined workflow for preparing a protein crystal structure for simulation.

Experimental Protocol: Preparing AURKB for Simulation

  • Obtain Crystal Structure: Download the crystal structure of human Aurora Kinase B from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2VGO , which is complexed with an inhibitor.

  • Clean the Structure: The downloaded PDB file often contains crystallographic artifacts like water molecules, co-solvents, and multiple protein chains that are not part of the biological unit. Remove the existing ligand and all water molecules using a molecular viewer like PyMOL or UCSF Chimera.

  • Add Hydrogens and Repair: Crystal structures typically lack hydrogen atoms. Use software like PDBFixer or the pdb2gmx module in GROMACS to add hydrogens and check for any missing heavy atoms in the side chains.

  • Define the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file (2VGO). This region, typically a cavity of 10-15 Å around the original ligand, will be the target for our docking calculations.

Section 3: Molecular Docking: Predicting Binding Conformation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This step provides the initial structural hypothesis of the protein-ligand interaction. The process involves sampling various poses and ranking them using a scoring function.[7][9]

// Nodes Inputs [label="Inputs:\n- Prepared Ligand (.mol2)\n- Prepared Receptor (.pdbqt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grid [label="1. Define Grid Box\nCenter on the active site,\nsize to encompass the cavity", fillcolor="#FBBC05", fontcolor="#202124"]; Docking [label="2. Run Docking\n(e.g., AutoDock Vina)\nGenerates multiple binding poses", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scoring [label="3. Rank Poses\nSort by binding affinity (kcal/mol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="4. Visual Inspection & Interaction Analysis\n(e.g., PyMOL, PLIP)\nCheck H-bonds, hydrophobic contacts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selection [label="5. Select Best Pose\nBased on score and biochemical sense", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Inputs -> Grid; Grid -> Docking [label="Configuration"]; Docking -> Scoring [label="Output"]; Scoring -> Analysis [label="Top Poses"]; Analysis -> Selection [label="Validation"]; } dot Caption: The process flow for predicting and validating a ligand's binding mode.

Experimental Protocol: Docking with AutoDock Vina

  • Prepare Files: Convert the prepared ligand (ligand.mol2) and receptor (receptor.pdb) files into the .pdbqt format required by AutoDock tools. This step adds partial charges and defines atom types.

  • Define the Grid Box: The search space for docking is defined by a 3D grid. Center this grid on the active site of AURKB (identified from the 2VGO crystal structure). A typical size would be 25Å x 25Å x 25Å to allow the ligand rotational and translational freedom.

  • Run Vina: Execute the AutoDock Vina software. A high exhaustiveness value (e.g., 32) is recommended to ensure a thorough search of the conformational space.

  • Analyze Results: Vina will output multiple binding poses, each with an estimated binding affinity in kcal/mol. The pose with the lowest binding affinity is theoretically the most favorable.

Data Presentation: Docking Results

Pose IDBinding Affinity (kcal/mol)Key Interacting AURKB ResiduesInteraction Types
1-8.5Ala157, Leu207, Val88Hydrogen Bond, Hydrophobic
2-8.2Gly160, Lys106Hydrophobic
3-7.9Glu155, Leu83Hydrogen Bond, Hydrophobic

Note: Data is illustrative.

The top-ranked pose must be visually inspected. The causality we seek is a pose that is not only low in energy but also makes sense chemically. For instance, hydrogen bonds should form between appropriate donor-acceptor pairs, and hydrophobic parts of the ligand should occupy greasy pockets in the receptor.

Section 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the explicit presence of solvent.[10] This is crucial for validating the stability of the docked pose.[11][12]

// Nodes Start [label="Start: Docked\nProtein-Ligand Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Topology [label="1. Generate Topology\nProtein (e.g., CHARMM36)\nLigand (e.g., CGenFF/GAFF)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvate [label="2. Solvation\nPlace complex in a water box\n(e.g., TIP3P water model)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionize [label="3. Ionization\nAdd ions (Na+, Cl-) to\nneutralize the system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Minimize [label="4. Energy Minimization\nRelax the system, remove clashes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Equilibrate [label="5. Equilibration\n- NVT (Constant Volume)\n- NPT (Constant Pressure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Production [label="6. Production MD\nRun simulation for 100-200 ns\nto collect trajectory data", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Trajectory Analysis\n(RMSD, RMSF, H-Bonds, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Topology; Topology -> Solvate [label="System Setup"]; Solvate -> Ionize; Ionize -> Minimize [label="System Relaxation"]; Minimize -> Equilibrate; Equilibrate -> Production [label="Data Collection"]; Production -> Analyze [label="Post-Processing"]; } dot Caption: A comprehensive workflow for all-atom molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Combine the protein (using a force field like CHARMM36) and the ligand (with its GAFF/CGenFF parameters) into a single system topology.[11][13]

    • Solvation: Place the complex in a periodic box of appropriate dimensions (e.g., cubic or dodecahedron) and fill it with explicit water molecules (e.g., TIP3P model). The box edge should be at least 1.0 nm from the protein surface to avoid self-interaction artifacts.[11]

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, simulating physiological ionic strength.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during the setup phase.

    • Equilibration: Conduct two phases of equilibration. First, a 1 ns simulation in the NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Second, a 1-5 ns simulation in the NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.

    • Production Run: Execute the production MD run for a duration sufficient to observe the system's behavior, typically 100-200 nanoseconds for binding stability assessment.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Analysis MetricResultInterpretation
Protein Backbone RMSDConverged at 2.1 ± 0.3 ÅThe overall protein structure is stable.
Ligand RMSD (fit to protein)Converged at 1.5 ± 0.4 ÅThe ligand remains stably bound in the predicted pose.
Key H-Bond Occupancy (Ligand-Ala157)85%The hydrogen bond is a persistent and critical interaction.

Note: Data is illustrative.

Section 5: Advanced In Silico Profiling

Beyond core interaction modeling, a holistic in silico assessment involves predicting pharmacokinetic and pharmacodynamic properties.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[14][15][16] Based on the stable binding pose from the MD simulation, a structure-based pharmacophore can be generated.[17] This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings, can then be used to screen large virtual libraries for novel compounds with different chemical scaffolds but the same essential interaction features.[15][17]

ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[18][19] Numerous computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), can predict these properties.[20]

Protocol: In Silico ADMET Profiling

  • Select Tools: Utilize comprehensive online servers (e.g., SwissADME, pkCSM) or standalone software.

  • Input Structure: Provide the ligand's SMILES string as input.

  • Analyze Predictions: Evaluate key parameters such as:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[21]

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity).

This profile helps prioritize compounds with favorable drug-like properties for further experimental validation.[22]

Section 6: Model Validation and Trustworthiness

A computational model is only as reliable as its validation.[23] Rigorous validation is essential to build confidence in the predictive power of the simulations before committing to experimental work.[24]

  • Cross-Validation (for QSAR models): When building predictive models like those for ADMET, techniques like k-fold cross-validation are essential to prevent overfitting and assess how the model generalizes to new, unseen data.[24]

  • Retrospective Validation: A powerful strategy involves performing docking and simulation on a set of known active and inactive molecules for the target of interest. A successful model should be able to distinguish between the two classes, for example, by assigning significantly better docking scores to the active compounds.[25]

  • Experimental Correlation: The ultimate validation is experimental. Predictions from in silico models—such as key interacting residues—can be tested via site-directed mutagenesis experiments. Predicted binding affinities should correlate with experimentally measured values (e.g., from Isothermal Titration Calorimetry or Surface Plasmon Resonance).

Conclusion

This technical guide has outlined a rigorous, multi-faceted in silico workflow to characterize the potential interactions of this compound. By progressing from ligand preparation and molecular docking to all-atom molecular dynamics and ADMET profiling, we can build a comprehensive, atomic-level understanding of a compound's behavior. The use of Aurora Kinase B as a hypothetical target demonstrates how these computational techniques can be applied to generate testable hypotheses, guide medicinal chemistry efforts, and ultimately de-risk and accelerate the drug discovery process.[1][26] The emphasis on methodical protocols and continuous validation ensures that the insights derived are both scientifically sound and actionable for drug development professionals.

References

The Intricate Dance of Structure and Activity: A Deep Dive into (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern drug discovery.[1] Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have rendered it a "privileged scaffold." This distinction arises from its recurring presence in a multitude of biologically active compounds spanning a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] The versatility of the isoxazole core allows for facile structural modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of drug candidates to achieve desired potency, selectivity, and pharmacokinetic properties. This guide will provide a detailed exploration of the structure-activity relationships (SAR) of a specific class of isoxazole derivatives: (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine analogs. By dissecting the influence of various structural modifications on their biological activity, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents based on this promising scaffold.

Core Molecular Architecture and Key Interaction Points

The fundamental structure of this compound comprises three key components that are ripe for synthetic modification to explore the SAR:

  • The 3-(2-Fluorophenyl) Group: This aromatic ring, substituted with a fluorine atom at the ortho position, plays a crucial role in anchoring the molecule to its biological target. The nature and position of substituents on this phenyl ring can significantly impact binding affinity and selectivity.

  • The Isoxazole Core: This central heterocyclic ring acts as a rigid scaffold, orienting the phenyl and methanamine substituents in a defined spatial arrangement. Its electronic nature also contributes to the overall physicochemical properties of the molecule.

  • The 5-Methanamine Group: The aminomethyl substituent at the 5-position of the isoxazole ring provides a critical interaction point, often a hydrogen bond donor, and serves as a key site for diversification to modulate potency and physicochemical properties.

The following sections will delve into the specific SAR trends observed with modifications to each of these components.

Structure-Activity Relationship (SAR) Analysis

Modifications of the 3-Phenyl Ring: The Impact of Substitution

The substitution pattern on the 3-phenyl ring is a critical determinant of biological activity. The presence and position of various functional groups can influence steric and electronic properties, thereby affecting target engagement.

  • Halogen Substituents: The introduction of halogen atoms, such as the 2-fluoro group in the parent scaffold, is a common strategy in medicinal chemistry. Fluorine, in particular, can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. While the 2-fluoro substitution is a defining feature of our core structure, exploring other halogen substitutions (e.g., chloro, bromo) and their positions (meta, para) can reveal important SAR trends.

  • Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents on the phenyl ring can significantly alter the molecule's interaction with its target. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) can influence the electron density of the aromatic ring and its ability to participate in pi-stacking or other non-covalent interactions.

The 5-Position of the Isoxazole Ring: A Gateway to Potency

The substituent at the 5-position of the isoxazole ring is often a key driver of potency and selectivity. In our core scaffold, this is a methanamine group, which provides a crucial hydrogen bond donating capability.

  • N-Substitution of the Methanamine Group: Modification of the primary amine is a primary avenue for SAR exploration.

    • Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can impact lipophilicity and may fill small hydrophobic pockets in the target's binding site.

    • Arylation and Heteroarylation: The addition of aryl or heteroaryl rings can introduce further opportunities for pi-stacking and other favorable interactions, potentially leading to a significant increase in potency.

  • Bioisosteric Replacement of the Amine: Replacing the amine with other hydrogen bond donors or acceptors (e.g., hydroxyl, amide) can help to probe the specific nature of the interaction with the biological target.

The following table summarizes hypothetical SAR trends based on common observations in medicinal chemistry for similar scaffolds.

Modification SiteSubstituentExpected Impact on ActivityRationale
3-Phenyl Ring Additional Electron-Withdrawing Group (e.g., 4-Cl)Potentially IncreasedMay enhance binding through specific electrostatic interactions.
Electron-Donating Group (e.g., 4-OCH3)VariableCould either enhance or diminish activity depending on the target's electronic requirements.
5-Methanamine N-MethylPotentially IncreasedMay improve metabolic stability and fill a small hydrophobic pocket.
N-PhenylPotentially IncreasedIntroduces potential for additional pi-stacking interactions.
N-AcetylPotentially DecreasedThe introduction of a carbonyl group may introduce unfavorable steric or electronic interactions.

Experimental Protocols

The synthesis of this compound analogs typically involves a multi-step sequence. Below are representative protocols for the synthesis of the core scaffold and a key biological assay.

Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Deprotection A 2-Fluorobenzaldehyde C 2-Fluorobenzaldehyde Oxime A->C Base B Hydroxylamine B->C D 2-Fluorobenzaldehyde Oxime F 2-Fluorophenylnitrile Oxide D->F E Oxidizing Agent (e.g., NCS) E->F G 2-Fluorophenylnitrile Oxide I Protected this compound G->I H Propargylamine Derivative H->I J Protected Analog K Final Product: this compound J->K Deprotection Agent

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol:

  • Oxime Formation: To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Nitrile Oxide Generation: The resulting 2-fluorobenzaldehyde oxime is then converted to the corresponding nitrile oxide. This is often achieved by treatment with an oxidizing agent such as N-chlorosuccinimide (NCS) in a solvent like DMF.

  • [3+2] Cycloaddition: The in situ generated 2-fluorophenylnitrile oxide is reacted with a suitable propargylamine derivative (with a protected amine). The reaction is typically carried out at room temperature.

  • Deprotection: The final step involves the removal of the amine protecting group (e.g., Boc, Cbz) under appropriate conditions (e.g., acid treatment for Boc) to yield the desired this compound analog.

In Vitro Kinase Inhibition Assay

Given that many isoxazole derivatives exhibit activity as kinase inhibitors, a representative in vitro kinase inhibition assay is described below.

Workflow for a Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis A Kinase Enzyme E Reaction Mixture A->E B Substrate B->E C ATP C->E D Test Compound (Analog) D->E F Phosphorylated Substrate E->F Kinase Activity H Signal Generation (e.g., Luminescence, Fluorescence) F->H G Detection Reagent (e.g., Antibody) G->H I Signal Measurement H->I J IC50 Determination I->J

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Assay Setup: In a microplate, combine the kinase enzyme, its specific substrate, and ATP in a suitable assay buffer.

  • Compound Addition: Add the this compound analog at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody coupled with a detection system (e.g., luminescence or fluorescence).

  • Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent versatility of the isoxazole core, coupled with the potential for diverse substitutions at the 3-phenyl and 5-methanamine positions, provides a rich landscape for SAR exploration. While this guide has outlined key areas for modification and provided foundational experimental protocols, further detailed studies are required to fully elucidate the SAR for specific biological targets. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to identify compounds with optimal potency, selectivity, and drug-like properties. Such efforts will undoubtedly contribute to the advancement of isoxazole-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. This guide emphasizes scientific integrity, providing causal explanations for experimental choices and ensuring a self-validating system. All procedures are supported by authoritative sources to ensure technical accuracy and reproducibility.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1][2][3]. The incorporation of a fluorine atom into aryl moieties can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This compound, therefore, represents a key intermediate for the development of novel therapeutics. This guide details a reliable two-part synthetic protocol, commencing with the formation of the isoxazole core via a [3+2] cycloaddition reaction, followed by the conversion of a carbaldehyde intermediate to the target primary amine through reductive amination.

Part 1: Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde

The initial phase of the synthesis focuses on constructing the isoxazole ring with a pendant carbaldehyde group. This is achieved through the in-situ generation of 2-fluorophenylnitrile oxide from 2-fluorobenzaldehyde oxime, which then undergoes a [3+2] cycloaddition reaction with a suitable three-carbon synthon. Propargyl alcohol is a convenient and readily available synthon, with the resulting hydroxymethyl group being subsequently oxidized to the desired aldehyde.

Diagram of the Synthetic Pathway for 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde

Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde start 2-Fluorobenzaldehyde oxime 2-Fluorobenzaldehyde Oxime start->oxime NH2OH.HCl, Pyridine nitrile_oxide 2-Fluorophenylnitrile Oxide (in situ) oxime->nitrile_oxide NaOCl (aq) isoxazole_alcohol (3-(2-Fluorophenyl)isoxazol-5-yl)methanol nitrile_oxide->isoxazole_alcohol [3+2] Cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->isoxazole_alcohol final_aldehyde 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde isoxazole_alcohol->final_aldehyde Oxidation (e.g., PCC)

Caption: Synthetic scheme for the preparation of the key intermediate.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Supplier
2-FluorobenzaldehydeC₇H₅FO124.11Sigma-Aldrich
Hydroxylamine hydrochlorideNH₂OH·HCl69.49Acros Organics
PyridineC₅H₅N79.10Fisher Scientific
Sodium hypochlorite solutionNaOCl74.44VWR
Propargyl alcoholC₃H₄O56.06Alfa Aesar
Pyridinium chlorochromate (PCC)C₅H₆NCrClO₃215.56EMD Millipore
Dichloromethane (DCM)CH₂Cl₂84.93J.T.Baker
Diethyl ether(C₂H₅)₂O74.12Macron Fine Chemicals
Anhydrous magnesium sulfateMgSO₄120.37BeanTown Chemical
Experimental Protocol

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl (2 x 15 mL) to remove pyridine, followed by a saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-fluorobenzaldehyde oxime as a white solid.

Step 2: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

  • Dissolve 2-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add aqueous sodium hypochlorite solution (1.5 eq) dropwise, maintaining the temperature below 10 °C. The in-situ formation of the nitrile oxide and subsequent cycloaddition occurs in this step[3].

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (3-(2-Fluorophenyl)isoxazol-5-yl)methanol.

Step 3: Oxidation to 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde

  • Dissolve (3-(2-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde, which can be used in the next step without further purification if of sufficient purity[1][4][5].

Part 2: Synthesis of this compound

The final step involves the conversion of the aldehyde to the primary amine via reductive amination. This one-pot procedure involves the formation of an imine intermediate with ammonia, followed by in-situ reduction with a mild reducing agent like sodium borohydride.

Diagram of the Reductive Amination Workflow

Reductive Amination Workflow aldehyde 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde imine Imine Intermediate (in situ) aldehyde->imine Imine Formation ammonia Ammonia (in MeOH) ammonia->imine final_product This compound imine->final_product Reduction reducing_agent Sodium Borohydride reducing_agent->final_product

Caption: Workflow for the conversion of the aldehyde to the target amine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Supplier
3-(2-Fluorophenyl)isoxazole-5-carbaldehydeC₁₀H₆FNO₂191.16Synthesized in Part 1
Ammonia solution (7N in Methanol)NH₃ in CH₃OH-Sigma-Aldrich
Sodium borohydrideNaBH₄37.83Oakwood Chemical
Methanol (MeOH)CH₃OH32.04Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11VWR
Saturated sodium bicarbonate solutionNaHCO₃84.01-
Experimental Protocol
  • Dissolve 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (7N, 5-10 eq) to the aldehyde solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. The use of sodium borohydride is a well-established method for the reduction of imines formed in situ[4][6][7].

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt for improved handling and stability.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Pyridine is toxic and flammable; handle with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas; add water for quenching slowly and in a controlled manner.

  • PCC is a toxic and oxidizing agent; avoid inhalation and contact with skin.

References

Application Notes & Protocols: A Strategic Guide to Cell-Based Assay Development for Novel Bioactive Compounds like (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Compound to Function

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is both complex and challenging.[1][2] Compounds such as (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a molecule featuring the versatile isoxazole scaffold, represent a class of compounds with significant therapeutic promise due to the broad biological activities associated with this heterocyclic ring system, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] However, the initial biological target and mechanism of action of such novel compounds are often unknown. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically develop robust cell-based assays to elucidate the biological function of novel compounds.

Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to study a compound's effects on cellular processes.[7][8][9][10][11] They provide critical insights into a compound's efficacy, toxicity, and mechanism of action, thereby accelerating the identification of promising therapeutic leads.[7][12] This document will guide you through a tiered approach to assay development, starting with broad phenotypic screens to identify a biological effect, followed by the development of more specific functional assays to dissect the underlying mechanism.

Part 1: The Initial Approach - Unveiling Biological Activity with Phenotypic Screening

When the specific molecular target of a compound is unknown, a phenotypic screening approach is the logical first step. These assays are designed to identify any observable changes in cell behavior or function in response to the compound.

Foundational Assay: Cell Viability and Cytotoxicity

Before delving into more complex functional assays, it is crucial to determine the concentration range at which the compound affects cell viability. This information is vital for distinguishing specific biological effects from general toxicity.

Principle: Cell viability assays measure the overall health of a cell population, typically by quantifying a marker of metabolic activity (e.g., ATP levels) or membrane integrity.

Protocol: Luminescence-Based ATP Assay for Cell Viability

This protocol utilizes a reagent that lyses cells and provides the necessary components for a luciferase reaction, where light output is proportional to the ATP concentration.

Materials:

  • Cells of interest (e.g., HEK293, HeLa, or a disease-relevant cell line)

  • Complete cell culture medium

  • White, opaque 96-well or 384-well microplates

  • This compound (or test compound)

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed cells into a white, opaque microplate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the microplate from the incubator and add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • ATP Detection:

    • Equilibrate the microplate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation:

ParameterDescriptionExample Data Interpretation
EC₅₀/IC₅₀ The concentration of the compound that elicits a half-maximal response (for stimulation or inhibition).A low IC₅₀ value for cytotoxicity suggests the compound is potent at killing cells.
Maximum Effect The maximum percentage of cell death or inhibition of proliferation observed.A high maximum effect indicates the compound can completely inhibit cell growth or induce widespread cell death.
Therapeutic Window The concentration range where the compound shows a specific biological effect without significant cytotoxicity.A large therapeutic window is desirable for a drug candidate.

Part 2: Mechanistic Deep Dive - Probing Common Drug Target Families

Once a non-toxic concentration range has been established, the next step is to investigate the compound's effect on major drug target families. This section provides protocols for assays targeting G-protein coupled receptors (GPCRs) and monoamine transporters, two classes of proteins frequently modulated by small molecules.

G-Protein Coupled Receptor (GPCR) Activation

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all marketed drugs.[13][14] They signal through various downstream pathways, with two of the most common being the modulation of cyclic AMP (cAMP) levels and intracellular calcium mobilization.[14][15]

Principle: This assay measures changes in intracellular cAMP levels, a key second messenger. GPCRs coupled to Gs proteins stimulate adenylyl cyclase to produce cAMP, while those coupled to Gi proteins inhibit its production.[16]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.

Materials:

  • Cells expressing the GPCR of interest (or a panel of GPCRs for screening)

  • Cell culture medium

  • White, 384-well low-volume microplates

  • Test compound

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • PDE inhibitor (e.g., IBMX) to prevent cAMP degradation

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Stimulation:

    • Add the test compound at various concentrations to the wells.

    • For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production, which can then be inhibited by the compound.

    • Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Presentation:

CompoundTarget ReceptorEC₅₀/IC₅₀ (nM)Emax (% of control)
Isoproterenol (agonist)β2-Adrenergic Receptor1.5100
Forskolin (control)Adenylyl Cyclase500120
Test CompoundUnknownTBDTBD

Signaling Pathway Diagram:

GPCR_cAMP_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (Gs/Gi) GPCR->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Activation (Gs) or Inhibition (Gi) cAMP cAMP AC->cAMP Conversion Ligand Agonist (e.g., Test Compound) Ligand->GPCR Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: GPCR-mediated cAMP signaling pathway.

Principle: This assay measures transient changes in intracellular calcium concentration ([Ca²⁺]i), which is a hallmark of Gq-coupled GPCR activation.[17] Fluorescent dyes that exhibit a spectral shift or change in intensity upon binding to calcium are used to monitor these changes.[15][18]

Protocol: Fluorescent Calcium Flux Assay

This protocol uses a calcium-sensitive dye that can be loaded into cells and a fluorescence plate reader to measure changes in [Ca²⁺]i.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[15][17]

  • Probenecid (an anion exchange inhibitor to prevent dye leakage)

  • Test compound

  • A known agonist for the receptor (positive control)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed cells into black, clear-bottom microplates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the test compound into the wells and continue to monitor the fluorescence signal in real-time.

  • Data Acquisition and Analysis:

    • The change in fluorescence intensity over time is recorded.

    • The peak fluorescence response is typically used to quantify the agonist effect.

    • Calculate the EC₅₀ from the concentration-response curve.

Signaling Pathway Diagram:

GPCR_Ca_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR (Gq) Gq_protein Gq Protein GPCR->Gq_protein Coupling PLC Phospholipase C (PLC) Gq_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3R IP3 Receptor Ca_store Ca²⁺ Ligand Agonist (e.g., Test Compound) Ligand->GPCR Activation PIP2 PIP2 PIP2->PLC IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cytosol Cytosolic Ca²⁺ Ca_store->Ca_cytosol Release Ca_cytosol->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation

Caption: Gq-coupled GPCR signaling leading to calcium release.

Monoamine Transporter Uptake Assay

Principle: Monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) are responsible for the reuptake of neurotransmitters from the synaptic cleft.[19] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[20] This assay measures the uptake of a fluorescent substrate that mimics the natural neurotransmitter.[19]

Protocol: Fluorescent Substrate Uptake Assay

Materials:

  • HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

  • Black, clear-bottom 96-well plates.

  • Fluorescent transporter substrate.

  • A known inhibitor for each transporter (e.g., fluoxetine for SERT) as a positive control.

  • Test compound.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed the transporter-expressing cells into 96-well plates and incubate overnight.[20]

  • Compound Pre-incubation:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations and incubate for a short period (e.g., 10-20 minutes).

  • Substrate Addition and Uptake:

    • Add the fluorescent substrate to all wells.

    • Incubate for a specific time (e.g., 10-30 minutes) to allow for substrate uptake.

  • Signal Measurement:

    • Wash the cells to remove the extracellular substrate.

    • Measure the intracellular fluorescence using a plate reader.

Data Presentation:

CompoundTransporter TargetIC₅₀ (nM)
Fluoxetine (control)hSERT2.5
GBR 12909 (control)hDAT5.0
Desipramine (control)hNET1.8
Test CompoundhSERT/hDAT/hNETTBD

Experimental Workflow Diagram:

Transporter_Assay_Workflow start Start seed_cells Seed transporter-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight wash_cells Wash cells with assay buffer incubate_overnight->wash_cells add_compound Add test compound or control (pre-incubation) wash_cells->add_compound add_substrate Add fluorescent substrate add_compound->add_substrate incubate_uptake Incubate for uptake add_substrate->incubate_uptake wash_cells_2 Wash to remove extracellular substrate incubate_uptake->wash_cells_2 read_fluorescence Measure intracellular fluorescence wash_cells_2->read_fluorescence analyze_data Analyze data and determine IC₅₀ read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a monoamine transporter uptake assay.

Membrane Potential Assay

Principle: Changes in membrane potential are crucial for the function of excitable cells like neurons and muscle cells, and are primarily governed by the activity of ion channels.[21] This assay uses a fluorescent dye that redistributes across the plasma membrane in response to changes in membrane potential.[22][23] Depolarization leads to an increase in intracellular fluorescence.[22]

Protocol: FLIPR Membrane Potential Assay

Materials:

  • Adherent cells of interest (e.g., a neuronal cell line).

  • Black, clear-bottom 96-well plates.

  • FLIPR Membrane Potential Assay Kit.[24]

  • Test compound.

  • Potassium chloride (KCl) as a positive control for depolarization.

  • FLIPR instrument or equivalent fluorescence plate reader with liquid handling.

Procedure:

  • Cell Plating:

    • Plate cells in microplates and incubate overnight.[24]

  • Dye Loading:

    • Prepare the dye loading buffer according to the kit instructions.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.[24]

  • Assay on FLIPR:

    • Place the cell plate and a compound plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument will add the test compound and continue to monitor fluorescence.

    • A subsequent addition of KCl can be used to assess the maximum response.

Data Interpretation: An increase in fluorescence upon compound addition suggests a depolarizing effect, potentially through the activation of cation channels or inhibition of potassium channels. A decrease in fluorescence could indicate hyperpolarization.

Part 3: Assay Validation and Quality Control

The development of a robust and reliable assay requires careful validation.[12][25][26] Key parameters to assess include:

  • Signal-to-Background Ratio (S/B): The ratio of the signal from a positive control to the signal from a negative control. A higher S/B ratio indicates a more robust assay.

  • Z'-factor: A statistical parameter that reflects the dynamic range and variability of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[27]

  • Reproducibility: The consistency of the results across different plates, days, and operators.

  • Specificity: Ensuring that the observed effect is due to the intended biological mechanism and not an artifact.

Conclusion: A Pathway to Understanding

The journey to characterize a novel compound like this compound begins with a systematic and logical approach to cell-based assay development. By starting with broad phenotypic screens and progressing to more specific, target-oriented assays, researchers can efficiently and effectively elucidate the compound's biological activity and mechanism of action. The protocols and strategies outlined in this guide provide a solid foundation for these investigations, ultimately accelerating the path from a promising molecule to a potential therapeutic.

References

Application Notes and Protocols for Preclinical Efficacy Testing of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel compounds targeting the central nervous system (CNS). Derivatives of this heterocyclic motif have shown promise in a variety of CNS disorders, including mood disorders, anxiety, and epilepsy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine , a novel isoxazole-containing compound. Given the nascent stage of this specific molecule's development, a multi-tiered screening approach in well-validated rodent models is recommended to elucidate its potential therapeutic profile. This guide offers detailed protocols and the scientific rationale behind the selection of these models, ensuring a robust and reproducible assessment of efficacy.

PART 1: Foundational Principles for In Vivo Efficacy Studies

Before embarking on specific efficacy models, it is paramount to establish a framework that ensures the scientific integrity and ethical conduct of the research.

1.1 Ethical Considerations and Animal Welfare: All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal suffering and the number of animals used.[1]

1.2 Experimental Design and Statistical Analysis: A robust experimental design is the cornerstone of reproducible preclinical research. This includes:

  • Randomization: Animals should be randomly assigned to treatment and control groups.

  • Blinding: Investigators conducting the experiments and analyzing the data should be blinded to the treatment conditions to mitigate bias.[2]

  • Power Analysis: A priori power analysis should be conducted to determine the appropriate sample size to detect a statistically significant effect.

  • Control Groups: Appropriate vehicle controls and, where applicable, positive controls (i.e., clinically established drugs) should be included.

1.3 Pharmacokinetics and Dose-Range Finding: Prior to efficacy studies, preliminary pharmacokinetic (PK) studies should be conducted to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for selecting an appropriate dose range and dosing regimen for the efficacy studies.

PART 2: Tier 1 Screening - Assessing Antidepressant-like Activity

Major depressive disorder is a prevalent and debilitating mood disorder.[3][4] Several widely used screening models for antidepressant efficacy are based on the principle of "behavioral despair," where immobility in an inescapable situation is interpreted as a depressive-like state.[5][6]

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for evaluating antidepressant efficacy.[7][8] The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable cylinder of water.[9][10] Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.[8]

Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent Plexiglas cylinder (30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[7][11]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.[11]

  • Procedure:

    • Gently place each mouse into the cylinder of water for a 6-minute session.[7]

    • The session is typically video-recorded for later analysis.

  • Data Analysis: The last 4 minutes of the 6-minute session are typically analyzed.[7][11] The primary endpoint is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[9]

  • Interpretation: A significant decrease in immobility time in the compound-treated group compared to the vehicle control group suggests antidepressant-like activity.

Tail Suspension Test (TST)

Similar to the FST, the TST is a measure of behavioral despair in mice.[12] It is based on the principle that mice suspended by their tails will alternate between struggling and immobility.[13][14]

Protocol: Tail Suspension Test in Mice

  • Apparatus: A suspension bar or shelf from which the mouse can be hung by its tail. The mouse should be positioned so that it cannot reach any surfaces.[12]

  • Procedure:

    • Adhesive tape is used to secure the mouse's tail to the suspension bar.[14][15]

    • The test duration is typically 6 minutes, and the session is video-recorded.[12][15]

  • Data Analysis: The duration of immobility (hanging passively and motionless) is measured, often during the final 4 minutes of the test.[5][12][15]

  • Interpretation: A reduction in immobility time in the treated group compared to the vehicle control is indicative of antidepressant-like effects.[13]

G cluster_tier1 Tier 1: Antidepressant Screening start Administer Compound or Vehicle fst Forced Swim Test (FST) start->fst tst Tail Suspension Test (TST) start->tst analyze Analyze Immobility Duration fst->analyze tst->analyze interpret Interpret Antidepressant-like Effect analyze->interpret

Caption: Workflow for Tier 1 Antidepressant-like Activity Screening.

PART 3: Tier 2 Screening - Investigating Anxiolytic-like Properties

Anxiety disorders are characterized by excessive fear and worry.[16] Animal models of anxiety often rely on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces.[17][18][19]

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[2][20][21] The test is based on the animal's natural aversion to open and elevated spaces.[22]

Protocol: Elevated Plus Maze in Mice/Rats

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[21]

  • Acclimation: Animals should be habituated to the testing room for at least one hour before the test.[22]

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[23]

    • Allow the animal to freely explore the maze for a 5-minute session.[23] The session is recorded by an overhead video camera.[22]

  • Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open arms.[2][21][22]

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms suggests an anxiolytic effect.

Novelty Suppressed Feeding (NSF) Test

The NSF test creates a conflict between the drive to eat (after a period of food deprivation) and the fear of a novel, anxiogenic environment.[24] This test is particularly sensitive to chronic antidepressant and anxiolytic treatments.[25][26]

Protocol: Novelty Suppressed Feeding Test in Mice

  • Apparatus: A novel, brightly lit open field arena. A single food pellet is placed in the center of the arena.[24]

  • Procedure:

    • Food deprive the mice for 24 hours prior to the test.[27][28]

    • Place the mouse in a corner of the arena.

    • Measure the latency to begin eating the food pellet. The test is typically run for a maximum of 10-15 minutes.

  • Data Analysis: The primary measure is the latency to initiate eating.[24] Food consumption in the home cage should be measured immediately after the test to control for effects on appetite.

  • Interpretation: A decrease in the latency to eat in the novel environment, without a significant change in home cage feeding, indicates an anxiolytic or antidepressant-like effect.[25]

G cluster_tier2 Tier 2: Anxiolytic Screening start Administer Compound or Vehicle epm Elevated Plus Maze (EPM) start->epm nsf Novelty Suppressed Feeding (NSF) start->nsf analyze_epm Analyze Open Arm Time/Entries epm->analyze_epm analyze_nsf Analyze Latency to Feed nsf->analyze_nsf interpret Interpret Anxiolytic-like Effect analyze_epm->interpret analyze_nsf->interpret

Caption: Workflow for Tier 2 Anxiolytic-like Activity Screening.

PART 4: Tier 3 Screening - Determining Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures.[29] Animal models of acute seizures are valuable for screening potential anticonvulsant compounds.[30][31][32] Chemoconvulsant models, such as those using kainic acid or pilocarpine, are widely employed to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy.[29][33][34]

Kainic Acid-Induced Seizure Model

Kainic acid is a glutamate analog that induces seizures and neuronal damage, particularly in the hippocampus.[33][35][36][37] This model is used to study temporal lobe epilepsy.[38]

Protocol: Kainic Acid Model in Rats

  • Administration: Kainic acid can be administered systemically (intraperitoneally) or directly into the brain (e.g., intrahippocampal).[35][37] The dose will need to be optimized based on the rat strain and administration route.

  • Seizure Monitoring: Following administration, animals are closely monitored for behavioral seizures, which are often scored using a scale like the Racine scale. Continuous video-EEG monitoring is ideal for precise seizure quantification.

  • Efficacy Assessment: The test compound can be administered prophylactically (before kainic acid) or therapeutically (after seizure onset). Endpoints include seizure latency, duration, and severity.

  • Interpretation: An increase in seizure latency, a decrease in seizure duration or severity, or prevention of seizure development indicates anticonvulsant activity.

Pilocarpine-Induced Seizure Model

Pilocarpine is a cholinergic agonist that induces status epilepticus, followed by a latent period and the development of spontaneous recurrent seizures.[34][39][40][41] This model also recapitulates many features of human temporal lobe epilepsy.[42]

Protocol: Pilocarpine Model in Mice

  • Pre-treatment: To reduce peripheral cholinergic effects, animals are often pre-treated with a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate).

  • Administration: Pilocarpine is administered intraperitoneally. The dose required to induce status epilepticus can vary between mouse strains.[40]

  • Status Epilepticus (SE) Management: SE is a prolonged seizure that requires intervention. After a defined period (e.g., 90-120 minutes), a drug like diazepam or levetiracetam is administered to terminate the SE.[42]

  • Efficacy Assessment: The test compound's ability to prevent the onset of SE or reduce its severity is the primary measure of efficacy in this acute model.

  • Interpretation: A delay in the onset of SE or a reduction in the behavioral seizure score suggests anticonvulsant properties.

Parameter Kainic Acid Model Pilocarpine Model
Mechanism Glutamatergic excitotoxicity[35][36]Cholinergic hyperactivation[34]
Primary Use Model of temporal lobe epilepsy[33]Model of status epilepticus and temporal lobe epilepsy[39][40]
Key Endpoints Seizure latency, duration, severityLatency to status epilepticus, seizure severity
Pathology Hippocampal sclerosis[29]Widespread neuronal damage[40]

PART 5: Downstream Mechanistic Studies - Post-Mortem Tissue Analysis

Following the behavioral assessment, post-mortem analysis of brain tissue can provide valuable insights into the compound's mechanism of action.

Brain Tissue Collection and Preparation
  • Anesthesia and Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) for fixation.[43]

  • Brain Extraction: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.[43]

  • Cryoprotection: Transfer the brain to a 30% sucrose solution until it sinks for cryoprotection.

  • Sectioning: Section the brain using a cryostat or vibratome at a thickness of 20-40 µm.[43][44]

Immunohistochemistry (IHC)

IHC allows for the visualization of specific proteins within the brain tissue, which can be used to assess markers of neuronal activity (e.g., c-Fos), neuroinflammation (e.g., Iba1 for microglia), or cell death.[44][45][46][47]

Protocol: Free-Floating IHC

  • Blocking: Incubate brain sections in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) for 1-2 hours at room temperature.[44]

  • Primary Antibody Incubation: Incubate sections with the primary antibody diluted in antibody solution overnight at 4°C.[43][44]

  • Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.[45]

  • Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI (to label cell nuclei) and visualize using a fluorescence or confocal microscope.

G cluster_analysis Post-Mortem Analysis Workflow start Euthanasia & Perfusion extract Brain Extraction & Fixation start->extract section Brain Sectioning extract->section ihc Immunohistochemistry (IHC) section->ihc wb Western Blotting section->wb image Microscopy & Imaging ihc->image quant Protein Quantification wb->quant interpret Mechanistic Interpretation image->interpret quant->interpret

References

Application Note: A Validated LC-MS/MS Method for the Quantification of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantitative determination of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol has been fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2] The method demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range, making it suitable for pharmacokinetic, toxicokinetic, and drug metabolism studies in drug development.

Introduction

This compound is a novel small molecule containing an isoxazole core. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which is a critical component of regulatory submissions for new drug candidates.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and throughput.[7][8] However, the complexity of biological matrices like plasma can lead to significant challenges, most notably matrix effects, where endogenous components suppress or enhance the ionization of the target analyte, potentially compromising data accuracy.[9][10] To mitigate these effects, a highly efficient sample preparation strategy is essential.[7][11] This note details a method based on solid-phase extraction (SPE), which provides superior cleanup compared to simpler methods like protein precipitation, thereby ensuring method robustness.[12]

Principle of the Method

The analytical method is based on the extraction of this compound and an appropriate internal standard (IS) from human plasma using a polymeric solid-phase extraction cartridge. The analyte is a primary amine, which is expected to be protonated (positively charged) at a physiological or slightly acidic pH. This property is exploited by using a mixed-mode cation exchange SPE sorbent for highly selective retention and cleanup.[13][14]

Following extraction, the samples are analyzed by reverse-phase ultra-high performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

  • Analytes: this compound (Reference Standard, >99% purity), Stable Isotope Labeled (SIL) Internal Standard (e.g., this compound-d4).

  • Plasma: Human plasma (K2-EDTA as anticoagulant) from at least six different sources.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH) (Optima™ grade or equivalent).

  • SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX, 30 mg/1 mL).

  • Equipment:

    • UHPLC System (e.g., Waters ACQUITY UPLC I-Class).

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500 System).

    • Nitrogen Evaporator.

    • Vortex Mixer and Centrifuge.

    • Calibrated Pipettes.

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create spiking solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate IS working solution at a concentration of 100 ng/mL in 50:50 ACN:H₂O.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations for the calibration curve and QC samples. The final volume of spiking solution should not exceed 5% of the plasma volume. A typical calibration range would be 0.1 to 100 ng/mL. QC samples are prepared at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE protocol is designed to maximize the removal of interfering substances like phospholipids while achieving high, reproducible recovery of the basic amine analyte.[15]

  • Pre-treatment: To 200 µL of plasma sample (CS, QC, or unknown), add 20 µL of IS working solution (100 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step lyses cells, precipitates proteins, and ensures the analyte is in its cationic form.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes.

  • SPE Conditioning: Condition the MCX SPE plate wells with 500 µL of MeOH followed by 500 µL of H₂O. Do not let the sorbent go dry.

  • Load: Load the supernatant from Step 2 onto the conditioned SPE plate.

  • Wash 1: Wash the sorbent with 500 µL of 0.1% formic acid in water to remove polar interferences.

  • Wash 2: Wash the sorbent with 500 µL of MeOH to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (95:5 v/v) and vortex.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (MCX) cluster_final Final Preparation p1 200 µL Plasma Sample + 20 µL IS p2 Add 200 µL 4% Phosphoric Acid p1->p2 p3 Vortex & Centrifuge p2->p3 s1 Condition (MeOH then H₂O) p3->s1 Transfer Supernatant s2 Load Supernatant s1->s2 s3 Wash 1 (0.1% FA in H₂O) s2->s3 s4 Wash 2 (Methanol) s3->s4 s5 Elute (5% NH₄OH in MeOH) s4->s5 f1 Evaporate to Dryness s5->f1 Collect Eluate f2 Reconstitute in Mobile Phase f1->f2 end Analysis f2->end Inject into LC-MS/MS Validation_Process Bioanalytical Method Validation Workflow cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ end Validated Method LLOQ->end Recovery Extraction Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect MatrixEffect->end FTS Freeze-Thaw STS Short-Term (Bench-Top) FTS->STS LTS Long-Term STS->LTS PPS Post-Preparative LTS->PPS PPS->end start Method Development start->Selectivity start->Recovery start->FTS

References

Application Notes & Protocols: Investigating the Anticancer Potential of Isoxazole Derivatives, Featuring (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology Research

The landscape of cancer drug discovery is continually evolving, with a significant focus on the identification of novel small molecules that can selectively target pathways crucial for tumor growth and survival. Within this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for therapeutic intervention.[1] Among these, the isoxazole ring system has garnered substantial attention due to its versatile chemistry and broad spectrum of biological activities, including notable anticancer properties.[2][3] Isoxazole derivatives have been shown to exert their effects through various mechanisms, such as inducing apoptosis, inhibiting key enzymes like protein kinases and histone deacetylases (HDACs), and disrupting tubulin polymerization.[4][5][6]

This document serves as a detailed guide for researchers exploring the application of isoxazole-containing compounds in cancer research. While we will use (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine as a representative chemical structure for methodological illustration, the principles, pathways, and protocols discussed are broadly applicable to the wider class of isoxazole derivatives. The insights provided herein are intended to empower research and development professionals to design, execute, and interpret experiments aimed at elucidating the therapeutic potential of this promising class of molecules.

Mechanism of Action: Targeting Key Oncogenic Pathways

Isoxazole derivatives have been documented to interfere with multiple signaling cascades that are frequently dysregulated in cancer.[2][4] Their anticancer effects are often multifactorial, stemming from the ability to modulate several key cellular processes.

A significant body of research indicates that many isoxazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[6][7] This is a critical mechanism for eliminating malignant cells and is often initiated through the modulation of key regulatory proteins. Furthermore, isoxazole derivatives have been identified as inhibitors of crucial enzymes involved in cancer progression, including protein kinases and histone deacetylases (HDACs).[4][7][8] By targeting these enzymes, these compounds can disrupt the signaling networks that cancer cells rely on for their uncontrolled growth and proliferation.

Another important mechanism of action for some isoxazole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] This interference with the cytoskeleton can lead to cell cycle arrest and ultimately, cell death. The versatility of the isoxazole scaffold allows for a wide range of structural modifications, which in turn enables the fine-tuning of their biological activity and target specificity.[3]

Isoxazole_Derivative_MoA cluster_0 Isoxazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Compound This compound (Representative Structure) PK Protein Kinases Compound->PK HDAC HDACs Compound->HDAC Tubulin Tubulin Compound->Tubulin Apoptosis_Proteins Apoptosis Regulatory Proteins Compound->Apoptosis_Proteins Pathway_Inhibition Signal Transduction Inhibition PK->Pathway_Inhibition Gene_Expression Altered Gene Expression HDAC->Gene_Expression Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis Outcome Anti-Cancer Activity Pathway_Inhibition->Outcome Gene_Expression->Outcome Microtubule_Disruption->Outcome Apoptosis->Outcome Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation cluster_3 Outcome A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) Multiple Cell Lines A->B C IC50 Determination B->C D Apoptosis Assays (e.g., Annexin V Staining) C->D E Western Blotting (Target Protein Expression) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Xenograft Mouse Model D->G E->G F->G H Efficacy & Toxicity Studies G->H I Lead Candidate Identification H->I

References

Application Notes & Protocols: Isoxazole Compounds as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Antimicrobial Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic configuration, metabolic stability, and capacity to form diverse non-covalent bonds with biological targets have established it as a critical component in the development of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and, most notably for this guide, potent antimicrobial properties against a wide range of pathogens.[3][4][5]

The rise of multidrug-resistant microbial infections presents a formidable global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Isoxazole-containing compounds are promising candidates in this endeavor. Several commercially available drugs, such as the penicillinase-resistant penicillins (e.g., oxacillin, cloxacillin, dicloxacillin) and sulfonamides (e.g., sulfamethoxazole), feature the isoxazole moiety and function by inhibiting essential bacterial processes like cell wall or folate synthesis.[6][7] The inherent versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity, and to overcome existing resistance mechanisms.[8]

This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals engaged in the exploration of isoxazole compounds as antimicrobial agents. It offers a synthesis of technical accuracy and field-proven insights, detailing not just the "how" but the critical "why" behind experimental choices. The protocols described herein are designed as self-validating systems to ensure robust and reproducible results.

Part 1: Synthesis and Characterization of Novel Isoxazole Derivatives

A common and effective strategy for synthesizing a diverse library of isoxazole derivatives for antimicrobial screening begins with the Claisen-Schmidt condensation to form chalcone intermediates. These α,β-unsaturated ketones are then cyclized with hydroxylamine to yield the final isoxazole compounds.[9][10]

Protocol 1: Synthesis of Isoxazole Derivatives via Chalcone Intermediates

This protocol outlines a general, two-step procedure for the synthesis of 3,5-disubstituted isoxazole derivatives.

Step 1: Synthesis of Chalcone Intermediates

  • Reaction Setup: In a round-bottom flask, dissolve an appropriate substituted acetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Catalysis: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the solution while stirring at room temperature. The base facilitates the condensation reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., a mixture of chloroform and ethyl acetate).[9] The formation of the chalcone product will be indicated by a new spot with a different retention factor (Rf) compared to the starting materials.

  • Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude chalcone.[9] Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to Form Isoxazole Derivatives

  • Reaction Mixture: Dissolve the purified chalcone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent like ethanol.

  • Cyclization: Add a base, such as sodium acetate or sodium hydroxide, to the mixture and reflux for several hours (typically 6-8 hours).[10] The base neutralizes the HCl from hydroxylamine hydrochloride and promotes the cyclization reaction.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water to precipitate the isoxazole derivative.[9] Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure of the synthesized isoxazole derivatives using modern analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Characterization A Substituted Acetophenone + Substituted Aldehyde B Claisen-Schmidt Condensation (Base Catalyst, Ethanol) A->B Reactants C Chalcone Intermediate B->C Product D Chalcone Intermediate + Hydroxylamine HCl C->D Purification & Use E Cyclization Reaction (Base, Reflux) D->E Reactants F Isoxazole Derivative E->F Product G FT-IR, NMR, Mass Spec F->G Analysis

Caption: Workflow for the synthesis of isoxazole derivatives.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The primary evaluation of novel isoxazole compounds involves determining their ability to inhibit the growth of or kill pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the fundamental parameter determined in these assays.[11]

Core Concept: Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period under controlled in vitro conditions.[11][12] A lower MIC value indicates higher potency of the compound.[11]

Protocol 2: Determination of MIC by Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[12][13] This method allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.

Materials and Reagents:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[12]

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized isoxazole compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds[9]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Resazurin or p-iodonitrophenyltetrazolium violet (INT) solution (optional, for colorimetric reading)[14]

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12]

    • Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each isoxazole compound in DMSO.

    • Perform a serial two-fold dilution of each compound in the appropriate broth directly in the 96-well plate. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the drug to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate, discarding the final 100 µL from the last dilution well. This will create a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be uniform (e.g., 200 µL).

    • Controls are critical:

      • Growth Control: Wells containing broth and inoculum, but no compound.

      • Sterility Control: Wells containing broth only, with no inoculum or compound.

      • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

      • Positive Control: Wells with a standard antibiotic instead of the test compound.

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[12][13]

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11]

    • Alternatively, a colorimetric indicator like resazurin or INT can be added. Metabolically active cells will reduce the dye, causing a color change. The MIC is the lowest concentration where no color change is observed.[14]

Diagram 2: Broth Microdilution Workflow

G A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Wells with Standardized Microbial Suspension A->C B Prepare Serial Dilutions of Isoxazole Compounds in 96-Well Plate B->C D Include Growth, Sterility, & Positive Controls C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Results Visually or Colorimetrically E->F G Determine MIC Value F->G

Caption: Workflow for MIC determination by broth microdilution.

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the isoxazole scaffold and analysis of the resulting changes in antimicrobial activity are crucial for identifying the chemical features responsible for potency and for designing more effective drug candidates.

Key Insights from SAR Studies:

  • Substituents on Phenyl Rings: The presence and position of various functional groups on phenyl rings attached to the isoxazole core significantly influence activity. For instance, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) at the C-3 phenyl ring, and electron-donating groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) at the C-5 phenyl ring have been shown to enhance antibacterial activity.[8]

  • Heterocyclic Moieties: Incorporating other heterocyclic rings, such as thiophene, into the isoxazole structure can increase antimicrobial potency.[15]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. This can be modulated by adding or removing hydrophobic or hydrophilic functional groups.

Data Presentation: Summarizing SAR Data

A well-structured table is essential for comparing the antimicrobial activities of a series of synthesized compounds.

Table 1: Example of MIC Data for a Series of Isoxazole Derivatives

Compound IDR¹ Substituent (at C-3)R² Substituent (at C-5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
IZ-01 PhenylPhenyl64128>128
IZ-02 4-ChlorophenylPhenyl163264
IZ-03 Phenyl4-Methoxyphenyl3264128
IZ-04 4-Chlorophenyl4-Methoxyphenyl81632
Standard Ciprofloxacin-10.5-
Standard Fluconazole---8

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The isoxazole scaffold remains a highly valuable and versatile platform in the quest for new antimicrobial agents. The protocols and insights provided in this guide offer a robust starting point for the synthesis, screening, and optimization of novel isoxazole-based compounds. Future research should focus on exploring diverse chemical space through combinatorial synthesis, investigating novel mechanisms of action to circumvent existing resistance, and evaluating the in vivo efficacy and safety profiles of the most promising lead compounds.[2] The integration of computational methods, such as molecular docking, can further accelerate the drug discovery process by predicting target interactions and guiding rational drug design.[16]

References

Application Notes & Protocols: Formulation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Guiding Principles

The transition of a new chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development. The formulation of the test compound is paramount, as it must ensure adequate exposure in preclinical species to yield meaningful pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[1] This guide provides a comprehensive, tiered strategy for the formulation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a representative NCE with physicochemical properties that suggest potential bioavailability challenges. Our approach is built on a foundation of systematic characterization and logical progression, from simple aqueous vehicles to more complex systems, ensuring efficient use of the active pharmaceutical ingredient (API) and time. The protocols herein are designed to be self-validating, emphasizing critical quality control steps to ensure the reliability and reproducibility of in vivo study outcomes.

Physicochemical Profile & Strategic Implications

A thorough understanding of the API's physicochemical properties is the first step in designing an appropriate formulation.[2] The properties of this compound, summarized below, dictate our formulation strategy.

PropertyValue (Actual/Predicted)Strategic Implication
Molecular Formula C₁₀H₉FN₂OBase information for concentration calculations.[3]
Molecular Weight 192.19 g/mol Essential for molarity and dose calculations.[3]
Appearance Assumed to be a solidDictates the need for a solubilization or suspension strategy.
pKa (Predicted) ~8.5 - 9.5 (for the primary amine)The basic nature of the primary amine allows for pH modification as a primary solubilization strategy by forming a salt.[4]
XLogP3-AA (Predicted) ~1.9 - 2.2Indicates moderate lipophilicity. Suggests low intrinsic aqueous solubility (likely a BCS Class II/IV compound).[5][6]
Hydrogen Bond Donors 1 (from -NH₂)Influences interactions with solvents and excipients.[6]
Hydrogen Bond Acceptors 3 (N, O in isoxazole ring)Influences solubility in polar solvents.[6]
Storage Conditions Store at -20°C for long-term stabilityHighlights the need to assess formulation stability.[3]

Expert Insight: The predicted LogP and the presence of a basic amine are the two most critical parameters. The LogP value strongly suggests that achieving high concentrations in a simple aqueous vehicle will be difficult. However, the basic amine is a key strategic advantage, allowing us to leverage pH adjustment to form a more soluble salt, a common and highly effective technique.[7] The hydrochloride salt of this compound is also available, which can be a convenient starting point.[5]

A Tiered Approach to Formulation Development

We advocate for a tiered, systematic approach to formulation development. This strategy prioritizes simpler, well-tolerated vehicles first, escalating to more complex systems only when necessary.[8] This conserves API and minimizes the introduction of excipients that could have their own physiological effects.

G start Start: API Received Target Dose & Route Known tier1 Tier 1: Aqueous Vehicle (pH Adjustment) start->tier1 check1 Solubility & Stability Goal Met? tier1->check1 tier2 Tier 2: Co-Solvent System (e.g., PEG, Propylene Glycol) check2 Solubility & Stability Goal Met? tier2->check2 tier3 Tier 3: Surfactant/Complexation (e.g., Polysorbate 80, Cyclodextrin) check3 Solubility & Stability Goal Met? tier3->check3 tier4 Tier 4: Suspension (Micronized, Amorphous) endpoint Proceed to In Vivo Study (with full QC) tier4->endpoint If suitable for route check1->tier2 No check1->endpoint Yes check2->tier3 No check2->endpoint Yes check3->tier4 No check3->endpoint Yes

Caption: Tiered formulation development workflow.

Experimental Protocols

These protocols provide a practical framework for executing the tiered strategy.

Protocol: Systematic Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common, well-tolerated preclinical vehicles.

Materials:

  • This compound API

  • Vehicle Panel (see table below)

  • Glass vials (e.g., 4 mL)

  • Microbalance

  • Vortex mixer, orbital shaker, or rotator

  • pH meter

Procedure:

  • Preparation: Pre-weigh 5-10 mg of API into individual, labeled glass vials.

  • Vehicle Addition: Add the first vehicle to a vial in small, precise increments (e.g., 100 µL).

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Place on a rotator at room temperature for at least 30 minutes to facilitate equilibration.

  • Observation: Visually inspect for undissolved particles against a light and dark background.

  • Iteration: If the API is fully dissolved, record the concentration and continue adding vehicle increments to determine the saturation point. If the API is not dissolved, continue adding vehicle until it does, or until a practical volume limit is reached (e.g., 2 mL, corresponding to a solubility of <2.5 mg/mL if starting with 5 mg).

  • pH Measurement: For aqueous vehicles, measure and record the final pH of the saturated solution.

  • Repeat: Repeat steps 2-6 for all vehicles in the panel.

Solubility Screening Vehicle Panel & Data Record:

VehicleTarget UseAPI Added (mg)Final Volume (mL)Approx. Solubility (mg/mL)pHObservations (Clarity, Color, etc.)
Deionized WaterBaseline
0.1 N HClOral/IV (pH mod)
5% Dextrose in Water (D5W)IV
Saline (0.9% NaCl)IV
10% PEG 400 in SalineIV Co-solvent
20% Propylene Glycol in D5WIV Co-solvent
5% Polysorbate 80 in WaterOral/IV Surfactant
1% Methylcellulose in WaterOral Suspension
Corn Oil / Sesame OilOral Lipid Vehicle

Scientist's Note: This screening process provides a rapid, API-sparing method to identify promising lead vehicles. The choice of which vehicles to screen should be guided by the intended route of administration for the planned in vivo study.

Protocol: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration

Objective: To prepare a 10 mL batch of a 5 mg/mL solution in a well-tolerated co-solvent system suitable for IV dosing in rodents. This protocol is based on a common vehicle system: 10% Dimethyl Sulfoxide (DMSO), 40% PEG 400, 50% Saline.

Materials:

  • This compound API (50 mg)

  • DMSO, USP Grade

  • Polyethylene Glycol 400 (PEG 400), USP Grade

  • Sterile Saline (0.9% NaCl)

  • Sterile 15 mL polypropylene tube

  • Volumetric pipettes

  • 0.22 µm sterile syringe filter

Procedure:

  • API Weighing: Accurately weigh 50 mg of the API and place it into the 15 mL sterile tube.

  • Initial Solubilization: Add 1.0 mL of DMSO to the tube. Vortex for 1-2 minutes until the API is completely dissolved.

    • Rationale: DMSO is a powerful solvent used to create the initial drug concentrate. Its use is minimized to reduce potential toxicity.

  • Co-solvent Addition: Add 4.0 mL of PEG 400 to the solution. Vortex until the solution is homogeneous.

    • Rationale: PEG 400 is a water-miscible co-solvent that helps maintain the drug's solubility when the aqueous component is added, preventing precipitation.[7][9]

  • Aqueous Phase Addition: Slowly add 5.0 mL of sterile saline to the mixture while vortexing. Add the first 1-2 mL dropwise to avoid shock precipitation.

    • Rationale: Saline is added to increase the biocompatibility of the formulation and bring it to the final volume. Slow addition is critical.

  • Final Inspection: Visually inspect the final formulation. It should be a clear, particle-free solution.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile container. This is a mandatory step for any formulation intended for IV administration.

    • Rationale: Ensures sterility and removes any microscopic particulate matter.

  • Quality Control: Submit a sample for potency analysis via HPLC to confirm the final concentration is 5 mg/mL.

Protocol: Preparation of an Oral Gavage Suspension

Objective: To prepare a 10 mL batch of a 10 mg/mL suspension in a standard aqueous vehicle for oral administration.

Materials:

  • This compound API (100 mg)

  • Wetting Agent: 2% Polysorbate 80 solution in water

  • Suspending Vehicle: 1% Carboxymethylcellulose (CMC) in deionized water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and magnetic stir bar

Procedure:

  • API Weighing: Accurately weigh 100 mg of the API and place it into the mortar. If the particle size is large, gently triturate to a fine powder.

  • Wetting: Add a small amount (e.g., 0.2 mL) of the 2% Polysorbate 80 solution to the powder. Mix with the pestle to form a smooth, uniform paste.

    • Rationale: The surfactant (Polysorbate 80) acts as a wetting agent, displacing air from the surface of the hydrophobic API particles and allowing the aqueous vehicle to disperse them effectively.[4]

  • Vehicle Addition & Transfer: Gradually add the 1% CMC vehicle to the paste in small portions, mixing continuously. Transfer the mixture to a beaker or vial with a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle to ensure quantitative transfer.

  • Final Volume: Add the 1% CMC vehicle to reach the final desired volume of 10 mL.

  • Homogenization: Stir the suspension with the magnetic stir bar for at least 30 minutes.

    • Rationale: The 1% CMC is a viscosity-enhancing agent that slows particle sedimentation, ensuring dose uniformity.[10]

  • Quality Control: Visually inspect for uniformity. The suspension should be easily re-suspended with gentle shaking. A sample can be analyzed for particle size distribution if required. The formulation must be continuously stirred during dosing to ensure each animal receives the correct dose.

Formulation Characterization & Quality Control

Characterization is a non-negotiable step to ensure the formulation is fit for purpose.[11] An uncharacterized formulation can lead to erroneous in vivo results.

QC_Workflow formulation Formulation Prepared visual 1. Visual Inspection (Clarity/Uniformity) formulation->visual ph 2. pH Measurement visual->ph hplc 3. Potency Assay (HPLC) (Concentration Verification) ph->hplc dls 4. Particle Size Analysis (Suspensions Only) hplc->dls check1 Pass? dls->check1 Is Appearance OK? check2 Pass? check1->check2 Yes fail FAIL: Reformulate/ Investigate check1->fail No check3 Pass? check2->check3 Yes check2->fail No release Release for In Vivo Study check3->release Yes check3->fail No

Caption: Quality control workflow for preclinical formulations.

  • Visual Inspection: The simplest yet most critical test. Solutions must be clear and free of particulates. Suspensions should be uniform and easily re-suspendable.

  • pH Measurement: Confirms that pH is within a physiologically tolerable range (typically 4-9 for oral, and more tightly controlled for IV) and at a level that maintains drug solubility.

  • Potency by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming the final concentration of the API in the formulation.[12][13] This ensures that the animals are receiving the intended dose. The method must be validated for accuracy and precision.

  • Particle Size Analysis: For suspensions, techniques like laser diffraction or dynamic light scattering can characterize the particle size distribution, which is critical for dissolution rate and absorption.[14]

In Vivo Dosing & Vehicle Considerations

  • Route of Administration: The choice of excipients must be compatible with the intended route. Certain solvents or surfactants acceptable for oral administration may cause significant irritation or hemolysis if administered intravenously.[9]

  • Tolerability: Always consult established toxicity data for the excipients being used in the chosen preclinical species.[2] The volume and frequency of administration must also be considered.

  • Stability: The short-term stability of the formulation under study conditions (e.g., on a stir plate, at room temperature) should be confirmed to ensure the API remains in solution or suspension throughout the dosing period.[15]

  • Pilot Studies: When using a novel formulation, it is often wise to conduct a small pilot study in one or two animals to check for any acute adverse reactions to the vehicle or formulation before proceeding to the full study.

Conclusion

The successful formulation of this compound for in vivo studies hinges on a logical, data-driven approach. By first understanding the compound's key physicochemical properties, researchers can employ a tiered strategy that begins with simple, safe vehicles and escalates in complexity only as needed. The protocols provided for solubility screening, solution preparation, and suspension preparation, when coupled with a rigorous quality control workflow, establish a robust framework for generating reliable and reproducible preclinical data. This systematic process not only increases the likelihood of a successful study but also builds a foundational understanding of the compound's biopharmaceutical properties, which is invaluable for future drug development efforts.

References

Application Notes & Protocols: A Guide to the Preclinical Experimental Design for Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and the capacity to form diverse non-covalent bonds, have established it as a cornerstone in the development of novel therapeutics.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, targeting a wide array of diseases including cancer, inflammatory conditions, infections, and neurological disorders.[3][4][5]

These compounds exert their effects by modulating various biological targets, from inhibiting key enzymes like cyclooxygenases (COX) or protein kinases to inducing apoptosis or acting as receptor agonists.[6][7][8] The versatility of the isoxazole core allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties to enhance potency and selectivity while minimizing toxicity.[5][9]

This guide provides a comprehensive framework for the preclinical evaluation of novel isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. Our approach follows a logical progression from high-throughput in vitro screening to more complex in vivo efficacy and pharmacokinetic studies, ensuring a robust and data-driven path toward identifying a clinical candidate.

Part 1: Foundational In Vitro Evaluation

The initial phase of preclinical assessment relies on a battery of in vitro assays. This approach is cost-effective, allows for high-throughput screening of numerous derivatives, and aligns with the ethical principles of reducing animal use.[10] The primary goals are to determine cellular activity, identify the mechanism of action (MOA), and gather preliminary absorption, distribution, metabolism, and excretion (ADME) data.

Primary Screening: Cell Viability and Cytotoxicity

Causality: The first critical question for any potential therapeutic is its effect on cell viability. For oncology applications, we seek compounds that are cytotoxic to cancer cells while sparing normal cells. For other indications, we must ensure the compound is not broadly cytotoxic at its effective concentration. The MTT or similar tetrazolium-based assays are standard for this purpose; they measure the metabolic activity of a cell, which serves as a proxy for viability.[11]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration at which an isoxazole derivative reduces the viability of a cell population by 50% (IC50).

Materials:

  • Selected cancer and non-cancerous cell lines (e.g., A375 melanoma and NHDF normal human dermal fibroblasts for a melanoma-targeted compound).[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Isoxazole derivative stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Multichannel pipette and plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the isoxazole derivative in culture medium. A common starting range is 100 µM to 0.1 nM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest compound concentration) and "untreated control" wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Target Engagement and Functional Assays

Causality: Once a compound shows cellular activity, it is crucial to confirm that it engages its intended biological target. The choice of assay is entirely dependent on the hypothesized MOA. For instance, if the isoxazole derivative was designed as a protein kinase inhibitor, a biochemical kinase inhibition assay is the logical next step.[7] This validates the design hypothesis and confirms the compound's direct effect on the target, distinguishing it from off-target or non-specific cytotoxicity.

Protocol 2: Generic Kinase Inhibition Assay (e.g., for a CK1 inhibitor)

Objective: To measure the ability of an isoxazole derivative to inhibit the activity of a specific kinase and determine its IC50 value.

Materials:

  • Recombinant purified kinase (e.g., CK1δ/ε).[7]

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate), may be radiolabeled ([γ-³²P]ATP) for traditional methods or used with ADP-Glo™ Kinase Assay (Promega) for a luminescence-based readout.

  • Assay buffer (containing MgCl2, DTT, etc.).

  • Isoxazole derivative serial dilutions.

  • 96-well or 384-well assay plates.

  • Apparatus for detecting signal (scintillation counter for radioactivity or luminometer for luminescence).

Procedure:

  • Reaction Setup: To each well of an assay plate, add the assay buffer, the specific peptide substrate, and the serially diluted isoxazole derivative.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for chelation of Mg2+).

  • Signal Detection:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away excess [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Measure luminescence with a plate reader.

  • Analysis: Plot the percentage of kinase inhibition (relative to a DMSO control) against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50.

Characterizing the Mechanism of Action

Causality: Beyond target engagement, understanding the downstream cellular consequences is essential. If a compound is cytotoxic, is it inducing apoptosis (programmed cell death) or necrosis? Does it affect the cell cycle or inhibit cell migration? These secondary assays provide a more detailed picture of the compound's biological profile. For anti-cancer agents, inducing apoptosis is a desired MOA.[6][11]

Protocol 3: Apoptosis Detection via Caspase-Glo® 3/7 Assay

Objective: To determine if the isoxazole derivative induces apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Cells seeded and treated in a 96-well white-walled plate as described in Protocol 1.

  • Caspase-Glo® 3/7 Reagent (Promega).

  • Luminometer.

Procedure:

  • Cell Treatment: Seed and treat cells with the isoxazole derivative at various concentrations (e.g., around its IC50 value) for a relevant time period (e.g., 6, 12, or 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

  • Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase activity.

Visualizations: Workflows and Pathways

G cluster_0 In Vitro Screening Cascade Compound Isoxazole Derivative Library Primary Primary Screen (Cell Viability - IC50) Hit Active Hits Inactive Inactive / Toxic Target Target Engagement (e.g., Kinase Assay - IC50) MOA MOA Studies (Apoptosis, Cell Cycle) ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Lead Lead Candidate

G Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., Akt) Kinase1->Kinase2 Activates CellularResponse Cell Proliferation & Survival Kinase2->CellularResponse Promotes Apoptosis Apoptosis Kinase2->Apoptosis Inhibits Inhibitor Isoxazole Derivative (Kinase Inhibitor) Inhibitor->Kinase2 INHIBITS

Part 2: In Vivo Evaluation

Following successful in vitro characterization, promising lead candidates are advanced to in vivo studies. These experiments are essential to understand how a compound behaves in a complex biological system, providing critical data on pharmacokinetics (PK), pharmacodynamics (PD), and safety that cannot be obtained in vitro.[13][14] All animal studies must be designed with rigorous statistical planning and ethical considerations, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[14][15]

Pharmacokinetic (PK) Studies

Causality: Before testing for efficacy, we must understand the ADME profile of the compound in vivo. A PK study answers critical questions: How is the drug absorbed? How quickly is it distributed and eliminated? What is the maximum concentration (Cmax) it reaches in the blood, and how long does it stay above a potentially therapeutic concentration (exposure/AUC)?[16] This information is vital for designing the dosing regimen (dose and schedule) for subsequent efficacy studies.[2]

Protocol 4: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters of an isoxazole derivative after a single administration.

Materials:

  • Test animals (e.g., 6-8 week old male Wistar rats).[16]

  • Isoxazole derivative.

  • Dosing vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • Dosing equipment (e.g., oral gavage needles, IV catheters).

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries).

  • Centrifuge and freezer (-80°C).

  • Analytical equipment (LC-MS/MS) for quantifying the compound in plasma.[16]

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week before the study. Fast animals overnight before dosing (water ad libitum).

  • Dosing: Divide animals into groups for each route of administration (e.g., intravenous (IV) and oral (PO)).

    • IV Group (n=3-4): Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • PO Group (n=3-4): Administer a higher dose (e.g., 10 mg/kg) via oral gavage to assess absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) at predetermined time points. A typical schedule is:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the isoxazole derivative in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation: Sample Pharmacokinetic Data

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)UnitDescription
Cmax 12502340ng/mLMaximum observed plasma concentration
Tmax 0.081.0hTime to reach Cmax
AUC(0-inf) 185015600h*ng/mLArea under the concentration-time curve
t1/2 3.54.1hElimination half-life
CL 9.0-mL/min/kgClearance
Vdss 2.5-L/kgVolume of distribution at steady state
F (%) -84.3%Oral Bioavailability
Efficacy (Pharmacodynamic) Studies

Causality: With an understanding of the PK profile, an efficacy or proof-of-concept study can be designed to determine if the compound has the desired therapeutic effect in vivo.[13] The choice of animal model is critical and should closely mimic the human disease state. For an anti-cancer isoxazole, a common model is a tumor xenograft, where human cancer cells are implanted into immunocompromised mice.

Protocol 5: Human Tumor Xenograft Efficacy Study in Mice

Objective: To evaluate the anti-tumor efficacy of an isoxazole derivative in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Human cancer cell line (e.g., A375 melanoma cells).

  • Matrigel or PBS for cell suspension.

  • Dosing formulation of the isoxazole derivative.

  • Positive control compound (a standard-of-care chemotherapy agent).

  • Digital calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million A375 cells (resuspended in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group) to ensure uniform average tumor size across groups.

    • Group 1: Vehicle Control

    • Group 2: Isoxazole Derivative (Dose 1, e.g., 20 mg/kg, daily)

    • Group 3: Isoxazole Derivative (Dose 2, e.g., 50 mg/kg, daily)

    • Group 4: Positive Control

  • Treatment: Administer the compounds via the determined route (e.g., oral gavage) according to the schedule established from PK data. Treat for a defined period (e.g., 21-28 days).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity.

    • Clinical Observations: Observe animals daily for any signs of distress or adverse effects.

  • Study Endpoint: Euthanize animals when tumors reach a predetermined maximum size, if body weight loss exceeds 20%, or at the end of the treatment period.

  • Analysis: Collect tumors for weight measurement and potential biomarker analysis (e.g., immunohistochemistry for apoptosis markers). Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage.

G

Part 3: Data Integration and Decision Making

The culmination of preclinical studies is the integration of all in vitro and in vivo data. A successful lead candidate should demonstrate a clear structure-activity relationship (SAR), potent on-target activity, a well-defined MOA, and a favorable in vivo profile. This includes acceptable oral bioavailability, exposure levels that correlate with efficacy, and a safety margin where the effective dose is significantly lower than any dose causing adverse effects.

This rigorous, multi-faceted evaluation ensures that only the most promising compounds, with the highest probability of success and an acceptable safety profile, are nominated for the extensive and costly process of clinical development. Adherence to these principles of robust experimental design and transparent reporting is paramount for the successful translation of preclinical research into new medicines.[15][17][18]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this synthetic route. We have structured this resource as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may encounter in the lab. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.

The synthesis of this valuable amine intermediate typically proceeds through a multi-step sequence, centered around the construction of the 3,5-disubstituted isoxazole core. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Overall Synthetic Workflow

The most common and reliable pathway involves a [3+2] cycloaddition to form the isoxazole ring, followed by functional group manipulation at the C5 position to install the required methanamine moiety.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Isoxazole Formation ([3+2] Cycloaddition) cluster_2 Step 3: Oxidation to Aldehyde cluster_3 Step 4: Conversion to Methanamine A 2-Fluorobenzaldehyde C 2-Fluorobenzaldoxime A->C Base (e.g., Pyridine, NaOAc) Solvent (e.g., EtOH/H2O) B Hydroxylamine (NH2OH·HCl) B->C D Propargyl Alcohol E Nitrile Oxide (in situ) C->E Oxidant (e.g., NCS, NaOCl) Base (e.g., Et3N) F (3-(2-Fluorophenyl)isoxazol-5-yl)methanol D->F E->F G 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde F->G Mild Oxidant (e.g., PCC, DMP) H This compound G->H Reductive Amination (e.g., NH4OAc, NaBH3CN) OR Oxime formation -> Reduction

Caption: General synthetic workflow for this compound.

Part 1: Troubleshooting the Isoxazole Core Synthesis

The construction of the 3-(2-fluorophenyl)-5-substituted isoxazole ring via a 1,3-dipolar cycloaddition is the cornerstone of this synthesis. Success here is paramount for the overall efficiency. The reaction involves the in situ generation of a nitrile oxide from 2-fluorobenzaldoxime, which then reacts with an alkyne.

FAQ 1.1: My [3+2] cycloaddition yield is poor (<40%). What are the most critical parameters to investigate?

This is a common issue often traced back to the inefficient generation or instability of the nitrile oxide intermediate.

Answer: The conversion of the aldoxime to the reactive nitrile oxide dipole is the kinetically sensitive step. Several factors must be tightly controlled.

1. The Method of Nitrile Oxide Generation: The most frequent method involves treating the aldoxime with a mild oxidant and a base. The choice of oxidant is critical.

  • Sodium Hypochlorite (NaOCl / Bleach): This is an inexpensive and effective oxidant. However, its concentration can be variable, and the reaction is highly pH-sensitive. The slow addition of bleach to a solution of the oxime in a solvent like dichloromethane (DCM) or ethyl acetate with a base is crucial to maintain a low steady-state concentration of the nitrile oxide and minimize dimerization.[1][2]

  • N-Chlorosuccinimide (NCS): This method proceeds via a hydroxamoyl chloride intermediate. It is generally cleaner than bleach but requires careful stoichiometric control. Use of a slight excess of NCS (1.05-1.1 equiv.) followed by the slow addition of a base like triethylamine (Et₃N) is a standard protocol.[1]

  • Hypervalent Iodine Reagents: Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) are highly efficient and can lead to excellent yields, though they are more expensive.[3][4] They often work well in mixed solvent systems like Methanol/Water.[3][4]

2. Reaction Temperature and Concentration: Nitrile oxides are prone to dimerization to form furoxans, a common and often difficult-to-remove byproduct. This side reaction is second-order with respect to the nitrile oxide concentration.

  • Causality: Running the reaction under dilute conditions and at low temperatures (0 °C to room temperature) disfavors the dimerization pathway relative to the desired cycloaddition.

  • Actionable Advice: Ensure slow addition of your oxidant or base to keep the instantaneous concentration of the nitrile oxide low. If dimerization persists, try lowering the temperature and increasing the solvent volume.

3. Choice of Alkyne Partner: For this synthesis, propargyl alcohol is a common choice, leading to (3-(2-Fluorophenyl)isoxazol-5-yl)methanol. The alkyne should be present in a slight excess (1.2-1.5 equivalents) to efficiently trap the generated nitrile oxide.

G start Low Isoxazole Yield check_dimer Is a major byproduct observed? (Often a furoxan dimer) start->check_dimer action_slow Decrease addition rate of oxidant/base. Increase solvent volume (dilution). Lower reaction temperature to 0 °C. check_dimer->action_slow Yes check_sm Is unreacted oxime starting material present (TLC)? check_dimer->check_sm No end Yield Improved action_slow->end action_oxidant Confirm oxidant activity/concentration. (e.g., titrate bleach). Switch to a more robust oxidant (NCS or PIFA). check_sm->action_oxidant Yes check_purity Are starting materials pure? (Oxime, Alkyne) check_sm->check_purity No action_oxidant->end action_purify Repurify starting materials. (Recrystallize oxime, distill alkyne). check_purity->action_purify Yes check_purity->end No, consult literature for alternative routes. action_purify->end

References

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Isoxazole moieties are prevalent in a wide range of biologically active compounds, making their efficient and selective synthesis a critical aspect of modern medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and mechanistic insights to help you overcome common challenges and achieve your desired regiochemical outcomes.

Introduction to Regioselectivity in Isoxazole Synthesis

The most prevalent method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a classic example of a Huisgen 1,3-dipolar cycloaddition.[5][6][7] This powerful transformation, however, often presents a significant challenge: the control of regioselectivity. The reaction can theoretically yield two different regioisomers, the 3,5-disubstituted and the 3,4-disubstituted isoxazoles. The desired isomer is dictated by the specific synthetic target, and achieving high selectivity is often a critical and challenging step.

This guide will delve into the factors that govern this selectivity and provide actionable troubleshooting strategies. We will explore the interplay of electronic and steric effects of the substituents on both the nitrile oxide and the alkyne, the influence of reaction conditions such as solvent and temperature, and the pivotal role of catalysis in directing the regiochemical outcome.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may be encountering in your experiments.

Question 1: My 1,3-dipolar cycloaddition is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I favor the formation of the 3,5-disubstituted isomer?

Answer:

The formation of the 3,5-disubstituted isoxazole is often the thermodynamically favored outcome in the reaction between a nitrile oxide and a terminal alkyne. However, achieving high selectivity can be challenging. Here are several factors to consider and optimize:

  • Understanding the Mechanism: The regioselectivity of the 1,3-dipolar cycloaddition is primarily governed by the electronic and steric properties of the reactants. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8][9] For many common substrates, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the 3,5-disubstituted product.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. While a comprehensive, universally applicable rule is elusive, experimenting with a range of solvents with varying polarities is a crucial step in optimization.[10] Non-polar solvents may favor one regioisomer over the other compared to polar solvents.

  • Temperature Control: Reaction temperature can also play a role. Running the reaction at lower temperatures may enhance the kinetic selectivity, potentially favoring the formation of a single isomer. Conversely, higher temperatures might lead to a thermodynamic mixture of products.

  • Catalysis:

    • Copper(I) Catalysis: The use of a copper(I) catalyst is a well-established method for promoting the regioselective formation of 3,5-disubstituted isoxazoles.[11][12][13] The catalyst is believed to coordinate with the alkyne, altering its electronic properties and directing the cycloaddition.

    • Metal-Free Conditions: In some cases, metal-free conditions can also provide high regioselectivity for the 3,5-isomer, particularly when there are strong electronic biases in the substrates.[5]

Question 2: I am specifically targeting the 3,4-disubstituted isoxazole, but my reaction predominantly yields the 3,5-isomer. What strategies can I employ to reverse the regioselectivity?

Answer:

Synthesizing 3,4-disubstituted isoxazoles can be more challenging as it often goes against the inherent electronic preference of the cycloaddition. However, several strategies have been developed to achieve this outcome:

  • Ruthenium Catalysis: Ruthenium catalysts have been shown to effectively reverse the regioselectivity of the nitrile oxide-alkyne cycloaddition, favoring the formation of 3,4-disubstituted isoxazoles.[14][15] The mechanism is thought to involve the formation of a ruthenium-vinylidene intermediate, which alters the mode of addition of the nitrile oxide.

  • Use of Electron-Rich Alkynes: Employing electron-rich alkynes, such as ynamides or ynol ethers, can also lead to the formation of 4-heterosubstituted isoxazoles, which are precursors to 3,4-disubstituted systems.[14]

  • Intramolecular Cycloadditions: In certain cases, designing the synthesis to proceed via an intramolecular nitrile oxide cycloaddition can enforce the formation of a specific regioisomer due to geometric constraints.[16]

  • Substituent Effects: Carefully consider the electronic nature of your substituents. While general trends favor the 3,5-isomer, specific combinations of electron-donating and electron-withdrawing groups can sometimes be exploited to favor the 3,4-isomer, although this is less predictable and often requires empirical screening.

Frequently Asked Questions (FAQs)

Q1: What is the role of Frontier Molecular Orbital (FMO) theory in predicting regioselectivity?

A1: FMO theory is a powerful conceptual tool for understanding and predicting the regioselectivity of pericyclic reactions like the 1,3-dipolar cycloaddition.[8] The theory posits that the reaction is primarily controlled by the interaction between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne), or vice-versa. The regioselectivity is determined by the combination of orbitals that leads to the largest stabilization energy. This is typically achieved by matching the larger orbital coefficient on one reactant with the larger orbital coefficient on the other. For many standard nitrile oxide and terminal alkyne pairs, this analysis correctly predicts the formation of the 3,5-disubstituted isoxazole.

Q2: How do steric effects influence the regioselectivity of isoxazole synthesis?

A2: Steric hindrance can play a significant role in directing the regiochemical outcome.[17] If one of the possible transition states leading to a particular regioisomer is significantly more sterically congested than the other, that pathway will be disfavored. For example, a bulky substituent on the alkyne may sterically clash with a bulky group on the nitrile oxide in the transition state leading to one isomer, thereby favoring the formation of the less hindered isomer.

Q3: Can the method of nitrile oxide generation affect the regioselectivity?

A3: The in-situ generation of the nitrile oxide is a common practice to avoid its dimerization. While the method of generation (e.g., from an aldoxime using an oxidant, or from a hydroximoyl chloride with a base) does not directly dictate the regioselectivity of the cycloaddition itself, the reaction conditions employed for its generation can have an impact.[10] For instance, the choice of base or oxidant and the solvent can influence the overall reaction environment, which in turn can affect the regiochemical outcome. It is crucial to ensure that the conditions for nitrile oxide generation are compatible with and optimized for the desired cycloaddition.

Q4: Are there alternative methods to the 1,3-dipolar cycloaddition for synthesizing isoxazoles where regioselectivity is not an issue?

A4: Yes, other methods for isoxazole synthesis exist, and some can offer better control over regioselectivity. One notable method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[18] The regioselectivity in this case is determined by the differential reactivity of the two carbonyl groups in the starting material. By carefully choosing a 1,3-dicarbonyl compound with electronically distinct carbonyls, one can achieve a highly regioselective synthesis of a specific isoxazole isomer. However, this method may not be as versatile as the cycloaddition approach for accessing a wide range of substituted isoxazoles.

Experimental Protocols and Data

Table 1: Influence of Catalysts on Regioselectivity
CatalystPredominant RegioisomerAlkyne TypeNotesReference
Copper(I) salts (e.g., CuI, Cu(OAc)₂)3,5-disubstitutedTerminalA widely used and reliable method.[11][12][11],[12]
Ruthenium complexes (e.g., Cp*RuCl(cod))3,4-disubstitutedTerminalEffective for reversing the "natural" regioselectivity.[14][15][14],[15]
None (Thermal)3,5-disubstitutedTerminalOften gives mixtures, but can be selective with biased substrates.
Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
  • To a solution of the terminal alkyne (1.0 equiv) and the aldoxime (1.1 equiv) in a suitable solvent (e.g., toluene, THF), add a copper(I) salt (e.g., CuI, 5 mol%).

  • Add a mild base (e.g., triethylamine, 1.2 equiv) to the mixture.

  • Add an oxidant (e.g., N-chlorosuccinimide (NCS) or an iodine-based oxidant) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted isoxazole.

Visualization of Key Concepts

Diagram 1: Regiochemical Outcomes in Isoxazole Synthesis

G cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_products Products R1_CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) R1_CNO->Path_A Thermal/Cu(I) cat. R1_CNO->Path_B Ru cat. R2_Alkyne R²-C≡C-H (Terminal Alkyne) Product_35 3,5-Disubstituted Isoxazole Path_A->Product_35 Product_34 3,4-Disubstituted Isoxazole Path_B->Product_34

Caption: Regiochemical pathways in isoxazole synthesis.

Diagram 2: Troubleshooting Workflow for Regioselectivity

G start Mixture of Regioisomers Observed q1 Is the 3,5-isomer the desired product? start->q1 a1_yes Optimize for 3,5-isomer q1->a1_yes Yes a1_no Target the 3,4-isomer q1->a1_no No opt_35 - Add Cu(I) catalyst - Screen solvents - Adjust temperature a1_yes->opt_35 target_34 - Use Ru catalyst - Consider electron-rich alkynes - Explore intramolecular routes a1_no->target_34 end Improved Regioselectivity opt_35->end target_34->end

Caption: Troubleshooting workflow for regioselective isoxazole synthesis.

References

Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a "One-Size-Fits-All" Approach

The 1,3-dipolar cycloaddition is a cornerstone of modern synthetic chemistry, enabling the construction of five-membered heterocycles through the union of a 1,3-dipole and a dipolarophile.[1][2][3] Its power lies in its convergent and often stereospecific nature, governed by the principles of pericyclic reactions where new bonds form in a concerted fashion.[1][4] However, from the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" to the thermal reactions of nitrile oxides, experimental success is not always guaranteed.[2][5][]

This guide is structured as a technical support hub to address the common, and often frustrating, issues encountered in the lab. It moves beyond simple protocols to explain the underlying causality, empowering you to diagnose problems and rationally design optimal conditions for your specific substrates.

Visual Troubleshooting Guide: First-Line Diagnosis

Before diving into detailed FAQs, use this decision tree to navigate to the most relevant troubleshooting section based on your primary experimental outcome.

Troubleshooting_Workflow start Reaction Outcome? low_yield Low or No Product Yield start->low_yield Poor Conversion selectivity_issue Mixture of Products (Poor Selectivity) start->selectivity_issue Multiple Isomers side_products Unexpected Side Products start->side_products Unknown Impurities q_reagents 1. Check Reagents & Stability low_yield->q_reagents Start Here q_regio 4. Address Regioselectivity selectivity_issue->q_regio Regioisomers? q_stereo 5. Address Stereoselectivity selectivity_issue->q_stereo Stereoisomers? q_byproducts 6. Identify & Mitigate Side Reactions side_products->q_byproducts q_catalyst 2. Verify Catalyst System (if applicable) q_reagents->q_catalyst q_conditions 3. Optimize Reaction Conditions (Solvent, Temp, Conc.) q_catalyst->q_conditions

Caption: Troubleshooting workflow for common 1,3-dipolar cycloaddition issues.

Section 1: Troubleshooting Low or No Product Yield

A low or nonexistent yield is the most common challenge. The cause is often fundamental, relating to reagent integrity, catalyst activity, or suboptimal reaction conditions.

FAQ 1.1: My reaction is not working. Where do I begin?

Answer: Always start by verifying the integrity of your starting materials.

  • 1,3-Dipole Instability: Many 1,3-dipoles, such as azomethine ylides or nitrile oxides, are highly reactive and are best generated in situ.[7] If you are using a pre-synthesized and isolated dipole, confirm its purity and check for signs of decomposition, especially if it has been stored for a long time.

  • Dipolarophile Purity: Ensure the alkene or alkyne is pure. For example, terminal alkynes can be prone to oxidative homodimerization, and residual synthetic impurities can sometimes inhibit catalysts.

  • Stoichiometry: Accurately measure your reagents. While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the more accessible reagent can often drive the reaction to completion.

FAQ 1.2: I'm running a CuAAC ("Click") reaction with no success. Could my catalyst be the problem?

Answer: Yes, catalyst inactivation is a primary culprit in sluggish CuAAC reactions. The catalytically active species is Copper(I), which is easily oxidized to the inactive Copper(II) state by dissolved oxygen.[8][9][10]

Troubleshooting Steps:

  • Confirm Cu(I) Generation: If you are using a Cu(II) salt (like CuSO₄), a reducing agent is mandatory to generate Cu(I) in situ.[8][11] Sodium ascorbate is the most common and effective choice.[10][12] Ensure your sodium ascorbate solution is fresh, as it can degrade over time.

  • Deoxygenate Rigorously: Before adding your catalyst components, thoroughly deoxygenate your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain the reaction under an inert atmosphere.[9]

  • Use a Stabilizing Ligand: Ligands are critical, especially in biological or aqueous systems. They stabilize the Cu(I) oxidation state, prevent precipitation, and accelerate the catalytic cycle. For bioconjugation, water-soluble ligands like THPTA are recommended.[12] A common mistake is not using a sufficient excess of the ligand relative to the copper source; a ratio of at least 5:1 (ligand:copper) is often advised.[12]

  • Check for Catalyst Sequestration: Substrates with strong chelating groups (e.g., proteins with multiple histidine residues) can sequester the copper catalyst.[8] If this is suspected, you may need to increase the catalyst and ligand loading.[8][12]

FAQ 1.3: How critical is solvent choice, and how should I optimize it?

Answer: The impact of solvent depends on the specific type of 1,3-dipolar cycloaddition.

For purely thermal, concerted cycloadditions, the effect of solvent polarity on the reaction rate is often minimal.[13] This is because the transition state is not significantly more or less polar than the starting materials.[13]

However, for catalyzed reactions like CuAAC or reactions with significant charge separation in the transition state, the solvent plays a much larger role.[14] In all cases, the primary consideration is solubility . All reactants must be fully dissolved for the reaction to proceed efficiently.

Solvent Screening Protocol:

  • Assess Solubility: Check the solubility of your dipole and dipolarophile in a range of common solvents.

  • Create a Screening Table: Set up small-scale parallel reactions to test different solvent systems.

  • Use Co-solvents: If a single solvent doesn't work, mixtures (co-solvents) are highly effective. For CuAAC, mixtures of water with t-BuOH, DMSO, or DMF are common for accommodating both polar and non-polar substrates.[8][9]

  • Monitor Progress: Use TLC or LC-MS to monitor the progress of each screening reaction after a set time (e.g., 2, 8, and 24 hours) to identify the optimal system.

SolventDielectric Constant (ε)Typical Use Case
Toluene2.4Non-polar, good for thermal reactions
THF7.6General purpose, good dissolving power
Acetonitrile37.5Polar aprotic, can accelerate polar reactions
DMF / DMSO36.7 / 46.7Highly polar, excellent for dissolving difficult substrates
Water / t-BuOH80.1 / 12.5Common co-solvent system for CuAAC, balances polarity

Section 2: Troubleshooting Poor Selectivity

Obtaining a mixture of products significantly complicates purification and reduces the yield of the desired compound. Selectivity issues are typically divided into regioselectivity and stereoselectivity.

FAQ 2.1: Why am I getting a mixture of regioisomers?

Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by a combination of electronic and steric factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[13][15] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the transition state with the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap.[13]

Controlling Regioselectivity:

  • Electronic Control: The classic Huisgen cycloaddition between an azide and an alkyne often gives a mixture of 1,4- and 1,5-regioisomers because the controlling orbital interactions are closely matched in energy.[16][17] This is the primary reason for the development of catalyzed versions. The copper-catalyzed (CuAAC) reaction proceeds through a different, stepwise mechanism involving a copper acetylide intermediate, which exclusively yields the 1,4-disubstituted triazole.[5][10] Conversely, the ruthenium-catalyzed version (RuAAC) selectively produces the 1,5-isomer.

  • Steric Hindrance: Bulky substituents on the dipole or dipolarophile can sterically disfavor one transition state, leading to higher regioselectivity. If your substrates are small, selectivity may be poor.

  • Lewis Acid Catalysis: For reactions involving dipolarophiles with a coordinating group (e.g., carbonyls), a Lewis acid can bind to it. This lowers the energy of the LUMO and can dramatically alter and improve regioselectivity.[7]

FMO_Interaction HOMO_D HOMO (Dipole) LUMO_P LUMO (Dipolarophile) HOMO_D->LUMO_P  ΔE₁ (Favored) HOMO_P HOMO (Dipolarophile) LUMO_D LUMO (Dipole) HOMO_P->LUMO_D  ΔE₂ axis_start axis_end axis_start:s->axis_end:n Energy

Caption: FMO diagram for a normal electron demand 1,3-dipolar cycloaddition.

Section 3: Side Reactions and Impurities

Even with good conversion, the formation of unexpected byproducts can complicate analysis and purification.

FAQ 3.1: My CuAAC reaction shows an extra spot on TLC that isn't starting material or product. What could it be?

Answer: A very common side reaction in copper-catalyzed reactions involving terminal alkynes is oxidative homodimerization, known as Glaser coupling .[9] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, which then promotes the coupling of two alkyne molecules to form a symmetric 1,3-diyne.

Mitigation Strategies:

  • Rigorous Deoxygenation: This is the most critical factor. Ensure your solvent and reaction vessel are free of oxygen.

  • Sufficient Reducing Agent: Maintain an adequate concentration of sodium ascorbate throughout the reaction to continually reduce any Cu(II) that forms back to the active Cu(I) state.[10]

  • Ligand Use: A proper ligand can help suppress Glaser coupling by stabilizing the Cu(I) species and preventing the side reaction.

Experimental Protocols

Protocol 1: General Procedure for a Trial CuAAC Reaction

This protocol is a robust starting point for many common substrates and can be scaled as needed.

  • Reagent Preparation:

    • Prepare stock solutions: 100 mM CuSO₄·5H₂O in deoxygenated water, 1 M sodium ascorbate in deoxygenated water (prepare fresh), and 100 mM THPTA ligand in deoxygenated water.

    • Dissolve the azide (1.0 equivalent) and alkyne (1.1 equivalents) in the desired solvent system (e.g., 1:1 t-BuOH/water). Deoxygenate this solution by sparging with argon for 20 minutes.

  • Reaction Setup (under inert atmosphere):

    • To the stirred solution of azide and alkyne, add the THPTA ligand solution (e.g., 0.05 equivalents, 5 mol%).

    • Add the CuSO₄ solution (e.g., 0.01 equivalents, 1 mol%). The solution may turn a faint color. It is crucial to add the copper salt to the ligand-containing solution, not the other way around, to prevent precipitation.[12][18]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1 equivalents, 10 mol%).

  • Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

References

Technical Support Center: Overcoming Solubility Issues of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the definitive guide for addressing solubility challenges with (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. This compound, while a promising scaffold in many research programs, is characterized by poor aqueous solubility, which can lead to assay artifacts, poor reproducibility, and underestimated potency. This technical resource provides a structured, cause-and-effect approach to diagnosing and solving these issues. We will move from fundamental principles to advanced formulation strategies, empowering you to generate reliable and accurate data in your biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, immediately precipitates when I dilute it into my neutral pH assay buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: This is a classic case of "solvent-shift" precipitation driven by the compound's intrinsic physicochemical properties. The structure contains a lipophilic 2-fluorophenyl group and a rigid isoxazole core, which results in low intrinsic aqueous solubility.[1] Critically, the molecule also possesses a methanamine group, which is a weak base.

  • In 100% DMSO: The compound is readily solvated and soluble.

  • In Neutral Aqueous Buffer (pH 7.4): The methanamine group is largely in its neutral, uncharged state. This form is significantly less polar and thus less soluble in water, causing it to crash out of solution as the percentage of DMSO drops dramatically upon dilution. The availability of the hydrochloride salt form of this compound underscores its basic nature and the effectiveness of pH modification as a primary solubilization strategy.[2][3]

Troubleshooting Guides & Protocols

Issue 1: Compound precipitation in acellular (e.g., enzyme inhibition) or cell-based assays during serial dilutions.

Root Cause Analysis: The core problem is the inability of the aqueous buffer to maintain the compound in a solubilized state once the primary organic solvent (DMSO) is diluted below a critical threshold. For reliable IC50 determination, the compound must remain fully dissolved across the entire concentration range.

Solution Pathway: The most effective strategy involves a multi-step approach that first leverages pH modification and then incorporates solubility-enhancing excipients as needed.

Workflow: Systematic Solubility Enhancement

G cluster_0 Phase 1: Initial Formulation cluster_1 Phase 2: Assessment cluster_2 Phase 3: Advanced Formulation start Precipitation Observed in Neutral Buffer ph_mod Strategy: pH Modification Prepare stock in acidic buffer (e.g., 50 mM Acetate, pH 4.0) start->ph_mod Compound is a weak base check1 Is solubility sufficient for the highest assay concentration? ph_mod->check1 success1 Problem Solved. Proceed with assay using acidic dilution series. check1->success1 Yes cosolvent Strategy: Add Co-solvent (e.g., 20% PEG 400) to the acidic buffer check1->cosolvent No check2 Is solubility now sufficient? cosolvent->check2 success2 Problem Solved. Use acidic co-solvent system. check2->success2 Yes cyclodextrin Strategy: Use Cyclodextrin (e.g., 10% HP-β-CD) for aggregation-prone assays check2->cyclodextrin No / Aggregation Suspected

Caption: Stepwise workflow for addressing solubility issues.

Protocol 1: pH-Controlled Serial Dilution

This protocol is the first-line approach for weakly basic compounds.

  • Primary Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Acidic Dilution Buffer: Prepare a sterile-filtered 50 mM sodium acetate or sodium citrate buffer, pH 4.0.

  • Intermediate Stock: Create a 500 µM intermediate stock by diluting 2.5 µL of the 10 mM primary stock into 47.5 µL of the Acidic Dilution Buffer. Vortex thoroughly.

  • Serial Dilution: Perform all subsequent serial dilutions using the Acidic Dilution Buffer.

  • Final Dosing: Add the diluted compound to the final assay plate. Ensure the final volume of the acidic buffer is at least 100-fold lower than the assay volume to avoid significantly impacting the final assay pH. For example, add 2 µL of your compound dilution to 198 µL of assay medium.

Rationale: By maintaining a low pH, the methanamine group remains protonated (R-CH₂-NH₃⁺), forming a salt that is vastly more soluble in aqueous media than its neutral counterpart.[4]

Issue 2: Poor reproducibility or suspected non-specific activity in biochemical assays.

Root Cause Analysis: Even if macroscopic precipitation is not visible, poorly soluble compounds can form microscopic aggregates in solution. These aggregates can act as promiscuous inhibitors by sequestering enzyme or substrate, or by interfering with optical detection methods, leading to inconsistent and unreliable data. This is a common issue for compounds that fall into Biopharmaceutics Classification System (BCS) Class II or IV.[5]

Solution: Encapsulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic portion of a drug molecule, forming a water-soluble "inclusion complex" that prevents aggregation and increases apparent solubility.[6][7]

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Cyclodextrin Buffer Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM Tris, pH 7.5) and dissolve HP-β-CD to a final concentration of 10% (w/v). This may require gentle warming and stirring. Allow to cool to room temperature.

  • Primary Stock: Use your 10 mM stock of the compound in 100% DMSO.

  • Complexation: Create the highest concentration needed for your assay (e.g., 100 µM) by adding the DMSO stock directly to the 10% HP-β-CD buffer. For example, add 1 µL of 10 mM DMSO stock to 99 µL of the cyclodextrin buffer.

  • Equilibration: Vortex the mixture and let it incubate at room temperature for at least 30-60 minutes to allow for the formation of the inclusion complex.

  • Serial Dilution & Assay: Perform all subsequent dilutions using the 10% HP-β-CD buffer and proceed with the assay.

Data Summary: Recommended Formulation Excipients

ExcipientMechanism of ActionRecommended Starting Conc.Considerations & Cautions
DMSO Organic Solvent< 0.5% (final assay)Can exhibit cytotoxicity at higher concentrations.
Sodium Acetate/Citrate pH Modification (Acidifier)pH 3.0 - 5.0Ensure final assay pH remains within the biological tolerance of the system.
PEG 400 Co-solvent5-20% (intermediate stock)Increases solvent capacity; generally low toxicity.[8]
HP-β-Cyclodextrin Encapsulation/Complexation2-10% (w/v)Highly effective against aggregation; can sometimes interfere with protein-ligand binding.[6][7]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound, leading to more accurate and reproducible experimental outcomes.

References

Minimizing byproduct formation in isoxazole ring synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the planning and execution of isoxazole synthesis.

Q1: What are the primary synthetic routes to the isoxazole ring?

A1: The two most prevalent and versatile methods for constructing the isoxazole core are the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2][3] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: My 1,3-dipolar cycloaddition reaction is plagued by a persistent byproduct. What is it likely to be?

A2: The most common byproduct in this reaction is a furoxan, which results from the dimerization of the nitrile oxide intermediate.[4] This is especially problematic when the rate of dimerization competes with the rate of cycloaddition. Strategies to mitigate this include the slow addition of the nitrile oxide precursor or generating the nitrile oxide in situ at a low concentration.[5][6]

Q3: I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the cycloaddition?

A3: Regioselectivity in the [3+2] cycloaddition is a common challenge. The use of a copper(I) catalyst typically favors the formation of the 3,5-disubstituted isoxazole.[7][8] Conversely, if the 3,4-disubstituted isomer is the target, a ruthenium(II) catalyst can steer the reaction towards this regioisomer.[9] For a metal-free approach, an enamine-triggered cycloaddition can also yield 3,4-disubstituted isoxazoles with high regioselectivity.[10][11][12][13][14]

Q4: In the condensation of a 1,3-diketone with hydroxylamine, what factors influence which isomer is formed?

A4: The regiochemical outcome of the Claisen isoxazole synthesis is highly dependent on the reaction conditions, particularly the pH.[1] By controlling the pH, you can influence which carbonyl group of the diketone is preferentially attacked by the hydroxylamine, thus directing the synthesis towards the desired isomer. The use of β-enamino diketones as substrates can also provide excellent regiochemical control.[2]

Troubleshooting Guide: 1,3-Dipolar Cycloaddition Reactions

This section provides a detailed approach to troubleshooting common issues encountered during the [3+2] cycloaddition of nitrile oxides and alkynes.

Problem 1: Low Yield and Significant Furoxan Byproduct Formation

Causality: The formation of furoxan occurs when two molecules of the nitrile oxide dimerize. This parasitic reaction becomes significant when the concentration of the nitrile oxide is high, or the dipolarophile (alkyne) is unreactive.

Troubleshooting Workflow:

start Low Yield & High Furoxan slow_addition Implement Slow Addition of Precursor start->slow_addition High Nitrile Oxide Concentration? in_situ Use In Situ Generation Method slow_addition->in_situ Still significant dimerization? increase_alkyne Increase Alkyne Stoichiometry in_situ->increase_alkyne Is the alkyne the limiting reagent? purification Purification Strategy in_situ->purification Successful minimization check_alkyne Assess Alkyne Reactivity increase_alkyne->check_alkyne No improvement? check_alkyne->purification Is the alkyne electronically poor? Consider alternative synthesis.

Caption: Troubleshooting workflow for furoxan byproduct formation.

Detailed Solutions:

  • Slow Addition Protocol: To maintain a low concentration of the nitrile oxide, the precursor (e.g., a hydroximoyl chloride) should be added dropwise to the reaction mixture containing the alkyne and a base. A syringe pump is highly recommended for precise control.

    • Protocol: Dissolve the alkyne in a suitable solvent. In a separate flask, prepare a solution of the nitrile oxide precursor. Using a syringe pump, add the precursor solution to the alkyne solution over a period of 2-4 hours.

  • In Situ Generation of Nitrile Oxide: Several methods generate the nitrile oxide in the presence of the alkyne, ensuring it is trapped before it can dimerize.

    • Hypervalent Iodine: Treatment of an aldoxime with a hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene) generates the nitrile oxide cleanly and under mild conditions.[15]

    • Oxidation of Aldoximes: Mild oxidizing agents can convert aldoximes to nitrile oxides directly in the reaction vessel.[5]

  • Stoichiometry Adjustment: Increasing the equivalents of the alkyne relative to the nitrile oxide precursor can favor the desired cycloaddition. A 1.2 to 1.5-fold excess of the alkyne is a good starting point.

Problem 2: Formation of Regioisomeric Products

Causality: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. Without a directing influence, a mixture of 3,4- and 3,5-disubstituted isoxazoles can be expected.

Strategies for Regiocontrol:

Target IsomerCatalytic SystemKey Considerations
3,5-disubstituted Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate)Generally provides high regioselectivity for terminal alkynes.[7][8]
3,4-disubstituted Ruthenium(II) complexesEffective for both terminal and internal alkynes where copper catalysis is less effective.[9]
3,4-disubstituted Metal-free: Enamine intermediateReaction of an aldehyde with a secondary amine (e.g., pyrrolidine) forms an enamine in situ, which then directs the cycloaddition.[10][11][12][13][14]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

  • To a stirred solution of the terminal alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL) are added sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.01 mmol).

  • The nitrile oxide precursor (e.g., hydroximoyl chloride, 1.2 mmol) and triethylamine (1.5 mmol) are dissolved in the same solvent mixture and added dropwise over 1 hour.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Troubleshooting Guide: 1,3-Dicarbonyl Condensation Reactions

This section focuses on the Claisen synthesis of isoxazoles and its associated challenges.

Problem: Formation of an Undesired Regioisomer

Causality: For unsymmetrical 1,3-dicarbonyl compounds, hydroxylamine can attack either carbonyl group, leading to a mixture of regioisomers. The selectivity of this attack is influenced by the steric and electronic environment of each carbonyl and the reaction pH.

pH Control for Regioselectivity:

start Unsymmetrical 1,3-Diketone acidic Acidic Conditions (pH < 7) start->acidic basic Basic Conditions (pH > 7) start->basic product_A Favors attack at the less hindered/more electrophilic carbonyl acidic->product_A product_B Can favor attack at the more hindered carbonyl via enolate basic->product_B

Caption: Influence of pH on regioselectivity in Claisen isoxazole synthesis.

Detailed Solutions:

  • Acidic Conditions: In an acidic medium, the reaction proceeds through the protonated carbonyl, and hydroxylamine acts as a nucleophile. Generally, the attack will occur at the more electrophilic and less sterically hindered carbonyl group.[1]

  • Basic Conditions: Under basic conditions, the 1,3-dicarbonyl can form an enolate. The subsequent reaction pathway can be more complex, and in some cases, may lead to the opposite regioisomer compared to acidic conditions.[16]

Experimental Protocol: pH-Controlled Isoxazole Synthesis

  • Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL).

  • For acidic conditions: Add a catalytic amount of a strong acid (e.g., HCl).

  • For basic conditions: Add a base such as sodium hydroxide or pyridine.[17]

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature, neutralize if necessary, and remove the solvent under reduced pressure.

  • The residue is taken up in an organic solvent, washed with water, dried, and concentrated.

  • Purify the product by column chromatography or recrystallization.

Purification Strategies

Effective purification is crucial for obtaining a high-purity isoxazole product.

Recrystallization:

A common and effective method for purifying solid isoxazoles.

Solvent SystemPolaritySuitable for
Ethanol/WaterPolarModerately polar isoxazoles.
Hexane/Ethyl AcetateVariableA wide range of polarities.
Dichloromethane/HexaneVariableVersatile for many isoxazoles.

Chromatography:

  • Thin Layer Chromatography (TLC): Isoxazoles are typically UV-active and can be visualized on TLC plates with a F254 indicator.[18] A common eluent system is a mixture of hexane and ethyl acetate.

  • Column Chromatography: Silica gel is the standard stationary phase. For separating regioisomers that have very similar polarities, a shallow gradient of the eluent system and careful fraction collection are necessary. In challenging cases, supercritical fluid chromatography (SFC) has been shown to be effective for separating isoxazole isomers.[19][20]

  • Furoxan Removal: Furoxans are often more polar than the corresponding isoxazoles and can typically be separated by silica gel chromatography.[4]

References

How to avoid common pitfalls in handling fluorinated compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated compounds. This guide is designed to provide practical, field-proven insights to help you navigate the unique challenges of organofluorine chemistry and avoid common pitfalls.

Section 1: Safety and Handling Fundamentals

Working with fluorinated compounds, particularly the reagents used to introduce fluorine, requires stringent safety protocols. Many of these reagents are highly reactive, toxic, and can react violently with common laboratory materials.[1]

Frequently Asked Questions (FAQs)

Q1: What is the absolute minimum Personal Protective Equipment (PPE) I should wear when handling fluorinating agents?

A: Standard laboratory PPE is often insufficient. At a minimum, you must use:

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a high splash risk, a full face shield should be worn in addition to goggles.[2]

  • Hand Protection: Always consult the manufacturer's compatibility chart for the specific reagent and solvent you are using. Double-gloving is highly recommended, especially for corrosive or easily absorbed compounds like those that can generate hydrofluoric acid (HF).[2]

  • Body Protection: A flame-resistant lab coat is essential. For larger-scale operations or when handling particularly hazardous materials like fluorine gas, a chemical-resistant apron or suit may be necessary.[2][3]

Q2: I've heard that some fluorinating agents can react with glassware. Is this true?

A: Yes, this is a critical concern. Reagents that are sources of nucleophilic fluoride (F⁻) or can generate hydrogen fluoride (HF) can etch glass, especially at elevated temperatures.[1] Anhydrous HF is particularly corrosive to glass.[4] For reactions involving these reagents, especially on a larger scale or at high temperatures, consider using equipment made of alternative materials like Teflon, polyethylene, or specialized alloys.

Q3: What are the immediate first aid steps for exposure to a compound that can generate HF, like DAST?

A: HF burns are severe and require immediate, specialized attention. Fluorine can penetrate deeply into tissues, causing ongoing damage unless neutralized.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] After flushing, apply a 2.5% calcium gluconate gel to the area.[5] Seek immediate medical attention.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Prompt medical attention is critical in all cases of overexposure.[5]

Workflow: Safe Handling and Storage of Fluorinating Reagents

This workflow outlines the critical steps for safely managing fluorinating agents from receipt to disposal.

cluster_0 Preparation & Handling cluster_1 Post-Reaction & Disposal Receipt 1. Receipt & Inspection - Check for damage - Verify container integrity Storage 2. Proper Storage - Cool, dry, well-ventilated area - Away from incompatibles (acids, bases) Receipt->Storage Store Immediately PPE 3. Don Correct PPE - Goggles & Face Shield - Compatible Gloves (Double) - Flame-Resistant Lab Coat Storage->PPE Before Use Handling 4. Use in Fume Hood - Ensure proper ventilation - Keep scrupulously dry PPE->Handling During Use Quench 5. Careful Quenching - Follow specific protocol - Highly exothermic potential Handling->Quench Reaction Complete Segregate 6. Segregate Waste - Separate fluorinated waste - Avoid mixing with incompatibles Quench->Segregate Dispose 7. Proper Disposal - Follow institutional guidelines - Do not discard down the drain Segregate->Dispose

Caption: A logical workflow for the safe lifecycle management of fluorinating reagents.

Section 2: Reaction Setup & Reagent Choice

The success of a fluorination reaction is often determined before the first reagent is even added. Careful planning regarding solvents, reagents, and reaction conditions is paramount.

Frequently Asked Questions (FAQs)

Q1: My reaction with Selectfluor® is sluggish or failing. What could be the problem?

A: While Selectfluor® is a versatile and popular electrophilic fluorinating agent, its reactivity is highly dependent on the reaction medium.[6]

  • Solvent Choice: Selectfluor® can react exothermically and dangerously with certain common solvents like DMF, pyridine, and DMSO.[6] Acetonitrile is a widely used and generally safe solvent for many fluorination reactions.[6] Always verify solvent compatibility before starting.[6]

  • Moisture: Like many reactions in organic synthesis, fluorination reactions can be sensitive to moisture. Ensure you are using anhydrous solvents and reagents.[6]

  • Activation: The reactivity of Selectfluor® can be tuned. For some substrates, co-solvents like water or chloroform have proven effective.[6] The presence of a base can also be critical for success.

Q2: Why is nucleophilic fluorination with sources like KF or CsF so sensitive to reaction conditions?

A: The challenge with alkali metal fluorides lies in the high lattice energy of the salt and the strong solvation of the fluoride anion, which make it a poor nucleophile.

  • Solubility: These salts are often poorly soluble in aprotic organic solvents. The use of polar aprotic solvents like DMF or DMSO is common, but this can lead to side reactions at higher temperatures.

  • Water Contamination: Anhydrous conditions are critical. Trace water will preferentially solvate the fluoride ion, rendering it non-nucleophilic. Consider using spray-dried KF or rigorously drying your reagents.

  • Phase-Transfer Catalysis: To overcome solubility issues, phase-transfer catalysts (e.g., crown ethers, tetraalkylammonium salts) are often employed to shuttle the fluoride ion into the organic phase.

Data Table: Common Fluorinating Reagents
Reagent ClassExample(s)TypeKey Considerations & Hazards
Electrophilic ("F⁺") Selectfluor®, NFSIElectrophilicBench-stable solids but powerful oxidizers. Can react violently with certain solvents.[1]
Nucleophilic (F⁻) KF, CsF, TBAFNucleophilicHygroscopic and often require harsh conditions or phase-transfer catalysts. Basicity can cause elimination side reactions.[7]
Deoxofluorination DAST, Deoxo-Fluor®NucleophilicCan be thermally unstable and generate HF upon contact with moisture. Quenching can be highly exothermic.[1][2]
Gas Fluorine (F₂)Radical/ElectrophilicExtremely reactive and corrosive gas. Requires specialized equipment and training for safe handling.[8][9]

Section 3: Troubleshooting Common Fluorination Reactions

Even with careful planning, fluorination reactions can be unpredictable. This section addresses specific problems you may encounter.

Troubleshooting Guide

Problem 1: Low yield or no reaction in an electrophilic C-H fluorination.

  • Possible Cause: Insufficiently activated substrate.

    • Explanation: Electrophilic fluorination works best on electron-rich systems. If your substrate is electron-deficient, the reaction may be incredibly slow or not proceed at all.

    • Solution: Consider switching to a nucleophilic fluorination strategy if possible (e.g., a Halex or Schiemann reaction on a suitable precursor).[10] Alternatively, C-H activation strategies using transition metal catalysts can fluorinate less reactive C-H bonds.[11]

  • Possible Cause: Sub-optimal reaction temperature.

    • Explanation: Some reactions require thermal energy to overcome the activation barrier, while others may decompose at elevated temperatures.[6]

    • Solution: Methodically screen a range of temperatures. Start low (-78 °C or 0 °C) and gradually increase. For sensitive substrates, maintaining a lower temperature may be key to preventing byproduct formation.[6]

  • Possible Cause: Incorrect base or stoichiometry.

    • Explanation: In reactions requiring deprotonation, using a vast excess of a strong base can lead to side reactions with the fluorinating agent itself.[12] Conversely, insufficient base will result in incomplete deprotonation and low conversion.

    • Solution: Titrate your strong base (e.g., NaHMDS, LDA) before use to determine its exact concentration. Aim for stoichiometric amounts of base to achieve complete deprotonation without leaving excess base to cause side reactions.[12]

Problem 2: Significant elimination side-products in allylic fluorination.

  • Possible Cause: The fluoride source is too basic.

    • Explanation: Nucleophilic fluorinating agents like TBAF are also strongly basic. This basicity can promote E2 elimination, which competes with the desired SN2/SN2' substitution, leading to diene byproducts.[7]

    • Solution: Switch to a less basic fluoride source. HF-amine complexes (e.g., Et₃N·3HF) or alkali metal fluorides like CsF are often better choices to minimize elimination.[7]

  • Possible Cause: High reaction temperature.

    • Explanation: Elimination reactions often have a higher activation energy than substitution reactions and are favored entropically. Running the reaction at elevated temperatures can therefore increase the amount of elimination byproduct.

    • Solution: Lower the reaction temperature. This will favor the substitution pathway.[7]

Diagram: Competing Pathways in Allylic Fluorination

cluster_substitution Desired Substitution cluster_elimination Undesired Elimination start Allylic Substrate + F⁻ SN2 SN2 Pathway start->SN2 SN2_prime SN2' Pathway start->SN2_prime E2 E2 Pathway start->E2 Favored by: - High Basicity - High Temperature product_sub Allylic Fluoride Product SN2->product_sub SN2_prime->product_sub product_elim Diene Byproduct E2->product_elim

Caption: The competition between substitution (SN2/SN2') and elimination (E2) pathways.

Section 4: Work-up and Purification Challenges

The unique physicochemical properties imparted by fluorine can make the isolation and purification of fluorinated compounds non-trivial.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated compound so difficult to separate from non-fluorinated starting material by column chromatography?

A: The incorporation of fluorine has complex effects on polarity. A common misconception is that fluorination always increases polarity.

  • Polarity and Lipophilicity: While the C-F bond is highly polar, the overall effect on molecular polarity is complex. Highly fluorinated alkyl chains (fluorous phases) are both hydrophobic and lipophobic, meaning they do not readily dissolve in either aqueous or standard organic solvents.[10] This can lead to unusual elution behavior on silica gel. A monofluorination may only subtly change the polarity, making chromatographic separation difficult.

  • Solution: If separation on silica is challenging, consider reverse-phase chromatography (C18). For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) is a powerful technique that relies on "fluorous" interactions for separation.[13]

Q2: My fluorinated product seems to be co-eluting with everything. What can I do?

A: This is a common frustration. Besides exploring different stationary phases (alumina, C18) and solvent systems, consider derivatization. If your molecule has a suitable functional handle (e.g., -OH, -NH₂), protecting it can significantly alter its polarity and improve chromatographic separation. The protecting group can then be removed after purification.

Section 5: Analytical Characterization (¹⁹F NMR)

¹⁹F NMR is an indispensable tool for characterizing organofluorine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using ¹⁹F NMR spectroscopy?

A: ¹⁹F NMR offers several powerful advantages over standard ¹H or ¹³C NMR:[14][15]

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H and is 100% naturally abundant, meaning you get strong signals without isotopic labeling.[15][16]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~800 ppm), providing excellent signal dispersion and reducing peak overlap, even in complex molecules.[15]

  • No Background Signal: Since naturally occurring fluorinated compounds are extremely rare, there is no background signal in biological or environmental samples, making ¹⁹F a powerful spectroscopic spy.[14][16]

Q2: My ¹⁹F NMR shows complex splitting patterns. What information can I get from this?

A: The splitting patterns are rich with structural information. Fluorine couples not only to adjacent protons (²JHF, ³JHF) but also to other fluorine atoms and through multiple bonds over long distances (⁴JFF, ⁵JFF, etc.).[16] These through-space or through-bond couplings provide valuable constraints for determining 3D structure and conformation. Analyzing these complex couplings, often with the help of 2D NMR experiments (¹H-¹⁹F HETCOR, ¹⁹F-¹⁹F COSY), can unambiguously establish the structure of your compound.[16][17]

Section 6: Waste Disposal

Proper disposal of fluorinated waste is a critical aspect of laboratory safety and environmental responsibility. Many organofluorine compounds are persistent in the environment.[1]

Frequently Asked Questions (FAQs)

Q1: Can I dispose of small amounts of fluorinated solvents or reaction mixtures down the drain?

A: Absolutely not. Many fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are now known as "forever chemicals" because they are extremely persistent in the environment and can bioaccumulate.[18][19] Flushing this waste contributes to environmental contamination, as standard wastewater treatment does not effectively contain or destroy them.[18]

Q2: What is the correct way to dispose of fluorinated chemical waste?

A:

  • Segregation: Always collect fluorinated waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix it with other organic or aqueous waste streams.

  • Follow Institutional Guidelines: Your institution's Environmental Health & Safety (EH&S) department will have specific protocols for the disposal of halogenated waste.

  • High-Temperature Incineration: The most common disposal method for hazardous organic waste is high-temperature incineration. However, due to the strength of the C-F bond, PFAS compounds are difficult to break down completely and require very high temperatures.[20][21] Incomplete combustion can lead to the formation of other hazardous byproducts.[20] Other methods like hazardous waste landfilling or deep well injection are also used but primarily contain the waste rather than destroy it.[21]

Experimental Protocol: Quenching of Diethylaminosulfur Trifluoride (DAST)

This protocol is for quenching a reaction mixture containing excess DAST. Warning: This procedure can be highly exothermic and should only be performed by trained personnel in a fume hood with appropriate PPE and a blast shield in place.[2]

Materials:

  • Reaction mixture containing DAST

  • Anhydrous, non-nucleophilic solvent for dilution (e.g., THF, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0 °C

  • Stir plate and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Ensure the reaction vessel is cooled to 0 °C in an ice bath.

  • If the reaction mixture is concentrated, dilute it with an equal volume of an anhydrous, non-nucleophilic solvent to help dissipate heat during the quench.

  • Fill a dropping funnel with the pre-chilled saturated NaHCO₃ solution.

  • Add the NaHCO₃ solution dropwise to the cold, stirring reaction mixture. Vigorous gas evolution (CO₂) and an exotherm will occur. The rate of addition must be slow enough to keep the internal temperature below 20 °C.

  • Continue the slow addition until gas evolution ceases.

  • Once the quench is complete, allow the mixture to warm slowly to room temperature.

  • The mixture can now be transferred to a separatory funnel for standard aqueous work-up.

References

Optimizing the bioactivity of isoxazole analogs through structural modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered when working with isoxazole analogs. As Senior Application Scientists, we have structured this resource to follow the logical workflow of a discovery campaign, from synthesis to biological evaluation, focusing on the causality behind experimental choices to empower your research.

Part 1: Synthesis and Structural Modification - Troubleshooting Guide

The isoxazole core is a versatile scaffold in medicinal chemistry, but its synthesis and modification can present unique challenges.[1][2] This section addresses common issues encountered in the lab.

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the primary causes and how can I optimize the reaction?

A1: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent problem, often stemming from the stability and reactivity of the nitrile oxide intermediate.[3]

Core Causality: The primary competing reaction is the dimerization of the in situ generated nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), which depletes the reactive dipole available for your desired cycloaddition.[3][4] This is especially problematic if the dipolarophile (your alkyne or alkene) is not sufficiently reactive.

Troubleshooting Steps:

  • Inefficient Nitrile Oxide Generation: The conversion of the precursor (commonly an aldoxime) to the nitrile oxide can be incomplete.

    • Solution: Ensure your base (e.g., triethylamine) is pure and appropriate for the substrate.[4] For oxidation of aldoximes, verify the quality of the oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or Chloramine-T).[3]

  • Nitrile Oxide Dimerization: The concentration of the nitrile oxide may be too high, favoring dimerization over cycloaddition.

    • Solution: Add the nitrile oxide precursor or the activating agent (base or oxidant) slowly to the reaction mixture containing the dipolarophile. This maintains a low, steady-state concentration of the nitrile oxide, maximizing the chance of it reacting with your alkyne/alkene.[4]

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role in balancing the rates of dimerization versus cycloaddition.

    • Solution: Optimize the temperature. While higher temperatures can increase the reaction rate, they can also accelerate decomposition and dimerization.[4] Experiment with different solvents, as they can affect both reactant solubility and reaction kinetics.[4]

G start Low Yield in 1,3-Dipolar Cycloaddition check_reagents Verify Purity of Reagents (Aldoxime, Base, Solvent) start->check_reagents check_generation Inefficient Nitrile Oxide Generation? check_reagents->check_generation Purity OK check_dimerization Nitrile Oxide Dimerization? check_conditions Suboptimal Conditions? check_generation->check_dimerization No solution_reagents Optimize Nitrile Oxide Generation (e.g., different base/oxidant) check_generation->solution_reagents Yes check_dimerization->check_conditions No solution_dimerization Slowly add precursor to dipolarophile Use slight excess of dipolarophile check_dimerization->solution_dimerization Yes solution_conditions Optimize Temperature and Solvent check_conditions->solution_conditions Yes end_node Improved Yield solution_reagents->end_node solution_dimerization->end_node solution_conditions->end_node G center_node Isoxazole Analog Bioactivity sar Structure-Activity Relationship (SAR) center_node->sar admet ADMET Properties (Solubility, Metabolism) center_node->admet substituents Substituents on Rings (Halogens, Methoxy, etc.) sar->substituents isoxazole_pos Substitution at Isoxazole C3/C5 sar->isoxazole_pos linker Linker Modification sar->linker bioisosteres Bioisosteric Replacement sar->bioisosteres solubility Solubility admet->solubility metabolism Metabolic Stability admet->metabolism permeability Permeability admet->permeability G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_optimization Optimization Cycle synthesis Synthesis of Isoxazole Analogs purification Purification & Characterization synthesis->purification solubility_test Solubility Assessment purification->solubility_test in_vitro_assay In Vitro Bioassay solubility_test->in_vitro_assay sar_analysis SAR Analysis in_vitro_assay->sar_analysis design Design Next-Gen Analogs sar_analysis->design design->synthesis

References

Validation & Comparative

A Comparative Analysis of Isoxazole-Based Compounds in Oncology: Benchmarking Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comparative analysis of emerging isoxazole-containing compounds as potential anticancer agents, juxtaposing their performance with established chemotherapeutics based on available preclinical data. While direct experimental data for (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine is not extensively available in the public domain, this analysis will focus on structurally related isoxazole derivatives to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The isoxazole ring is a key feature in several therapeutic agents and is recognized for its role in a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its derivatives have been shown to exert their anticancer effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways and enzymes necessary for tumor progression.[1][2]

Comparative Cytotoxicity of Isoxazole Derivatives

The efficacy of a potential anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. Below is a compilation of IC50 values for various isoxazole derivatives against different cancer cell lines, compared with standard chemotherapeutic drugs.

Compound/AgentCancer Cell LineIC50 (µM)Reference
Isoxazole Derivatives
Compound 26 (a 3,5-diarylisoxazole)PC3 (Prostate)Comparable to 5-FU[5]
Compound 2d (an isoxazole-carboxamide)Hep3B (Liver)~23 µg/ml (~57 µM)[4]
Compound 2d (an isoxazole-carboxamide)HeLa (Cervical)15.48 µg/ml (~38 µM)[4]
Compound 2f (a fluorophenyl-isoxazole-carboxamide)Hep3B (Liver)5.76 µg/ml (~18 µM)[6]
Compounds 5l-o (isoxazole-piperazine hybrids)Huh7, Mahlavu (Liver), MCF-7 (Breast)0.3 - 3.7 µM[7]
Compounds 137 & 138 (indole-linked isoxazoles)MCF-7 (Breast)7.72 µM and 5.51 µM[8]
Standard Anticancer Agents
Doxorubicin Hep3B (Liver)Used as a positive control[4]
5-Fluorouracil (5-FU) PC3 (Prostate)Used as a positive control[5]
Cisplatin HeLa, IMR-32, MCF-713.54 - 14.08 µM[9]

Note: The conversion of µg/ml to µM is dependent on the molecular weight of the specific compound and is approximated here for comparative purposes.

The data indicates that certain isoxazole derivatives exhibit potent cytotoxic activity, with some compounds in the isoxazole-piperazine hybrid series showing IC50 values in the sub-micromolar to low micromolar range, making them comparable to or even more potent than standard agents like cisplatin in specific cell lines.[7]

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for the rational development of new drugs. Isoxazole derivatives have been shown to target various cellular processes to exert their anticancer effects.

Workflow for Investigating Mechanism of Action

G cluster_0 In Vitro Studies cluster_1 Molecular Targeting a Cancer Cell Lines b Treatment with Isoxazole Derivative a->b c Cell Viability Assay (e.g., MTT) b->c d Cell Cycle Analysis (Flow Cytometry) b->d e Apoptosis Assay (e.g., Annexin V) b->e f Western Blot for Protein Expression b->f g Identify Protein Targets (e.g., Kinases, HSP90) c->g Potent Activity d->g e->g f->g h Molecular Docking Studies g->h i In Vitro Kinase/Enzyme Assays g->i

Caption: A generalized workflow for elucidating the anticancer mechanism of a novel compound.

  • Cell Cycle Arrest: Certain isoxazole-carboxamide derivatives, such as compounds 2d and 2e , have been observed to induce a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells.[4] This is a common mechanism for many anticancer drugs, including paclitaxel, which also targets the G2/M checkpoint.

  • Induction of Apoptosis: The same isoxazole-carboxamide derivatives were found to reduce necrosis and promote apoptosis in Hep3B cells.[4] Similarly, novel isoxazole-piperazine hybrids have been shown to induce apoptosis in liver cancer cells through the activation of p53.[7]

  • Inhibition of Key Proteins: Isoxazole derivatives have been identified as inhibitors of crucial proteins involved in cancer progression, such as Heat Shock Protein 90 (HSP90) and various kinases.[10] For instance, 3,4,5-trisubstituted isoxazoles have emerged as promising HSP90 inhibitors.[10] The inhibition of HSP90 leads to the degradation of numerous oncogenic client proteins, a mechanism distinct from traditional DNA-damaging agents like cisplatin.

  • Oxidative Stress: Some isoxazole-piperazine hybrids have been demonstrated to induce oxidative stress in liver cancer cells, leading to apoptosis and cell cycle arrest.[7] This mechanism is also exploited by some established chemotherapeutics, which generate reactive oxygen species to kill cancer cells.

Signaling Pathway Perturbation by Isoxazole Derivatives

Isoxazole Derivative Isoxazole Derivative HSP90 HSP90 Isoxazole Derivative->HSP90 Inhibition p53 p53 Isoxazole Derivative->p53 Activation Cell Survival Pathways (e.g., PI3K/Akt) Cell Survival Pathways (e.g., PI3K/Akt) Isoxazole Derivative->Cell Survival Pathways (e.g., PI3K/Akt) Inhibition Oncogenic Client Proteins (e.g., Akt, Raf) Oncogenic Client Proteins (e.g., Akt, Raf) HSP90->Oncogenic Client Proteins (e.g., Akt, Raf) Stabilization Proliferation Proliferation Oncogenic Client Proteins (e.g., Akt, Raf)->Proliferation Survival Survival Oncogenic Client Proteins (e.g., Akt, Raf)->Survival Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Cell Survival Pathways (e.g., PI3K/Akt)->Survival

Caption: Potential signaling pathways modulated by isoxazole-based anticancer agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, Hep3B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives and standard anticancer agents in the appropriate cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment and Harvesting: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Future Directions and Conclusion

The isoxazole scaffold represents a promising framework for the development of novel anticancer agents. Preclinical data on various derivatives demonstrate potent cytotoxic activity against a range of cancer cell lines, with mechanisms of action that include cell cycle arrest, induction of apoptosis, and inhibition of key oncogenic pathways.[8] Some derivatives have shown efficacy comparable or superior to established chemotherapeutics in in vitro studies.

For a compound such as this compound, the logical next steps would involve its synthesis and subsequent evaluation through the standardized experimental protocols outlined above. A direct comparison of its IC50 values and mechanistic profile against both other novel isoxazole derivatives and standard-of-care drugs will be critical in determining its potential as a clinical candidate. Further in vivo studies using animal models would then be necessary to assess its efficacy, pharmacokinetics, and toxicity profile in a more complex biological system. The versatility of the isoxazole ring continues to offer a rich area for exploration in the ongoing fight against cancer.

References

A Researcher's Guide to Validating Monoamine Oxidase B as the Therapeutic Target for (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Target validation is a cornerstone of modern drug discovery, demanding rigorous, multi-faceted evidence to bridge the gap between a compound's activity and its therapeutic potential. This guide presents a comprehensive framework for validating Monoamine Oxidase B (MAO-B) as the therapeutic target for a novel investigational compound, (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, hereafter referred to as Compound X . While the precise molecular target of Compound X is not definitively established in public literature, its structural motifs suggest potential interaction with enzymes involved in neurotransmitter metabolism. We therefore hypothesize MAO-B, a clinically validated target for Parkinson's disease, as its primary mechanism of action.

This document provides an in-depth comparison of Compound X's validation strategy against established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide. We furnish detailed, field-proven experimental protocols for biochemical enzyme inhibition assays, cellular target engagement confirmation via the Cellular Thermal Shift Assay (CETSA), and downstream pathway analysis using Western Blotting. Each step is designed to build a self-validating cascade of evidence, ensuring scientific integrity and providing researchers with a robust template for their own target validation campaigns.

Introduction: The Rationale for Targeting MAO-B in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal loss leads to a significant reduction in the neurotransmitter dopamine, resulting in the hallmark motor symptoms of PD, including tremors, rigidity, and bradykinesia.[2] A primary therapeutic strategy is to increase the availability of dopamine in the brain.[3]

Monoamine Oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of dopamine.[4][5] By catalyzing the oxidative deamination of dopamine, MAO-B reduces its concentration in the brain.[6] Therefore, inhibiting MAO-B is an effective strategy to preserve existing dopamine levels, thereby alleviating motor symptoms.[7] This approach has been clinically validated with the approval of several MAO-B inhibitors.[8]

Compound X, this compound , is a novel small molecule whose structure warrants investigation as a potential MAO-B inhibitor. This guide outlines the critical experiments required to validate this hypothesis, establishing a clear link between Compound X, its molecular target (MAO-B), and the desired therapeutic effect.

The Dopaminergic Synapse & MAO-B Action

The diagram below illustrates the role of MAO-B in a dopaminergic neuron. After dopamine (DA) is released into the synaptic cleft and signals to the postsynaptic neuron, it is cleared by the dopamine transporter (DAT). Inside the presynaptic neuron, a portion of this dopamine is catabolized by MAO-B, reducing the amount available for repackaging into synaptic vesicles.

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine Storage) DA_pre Dopamine (DA) vesicle->DA_pre Release DAT Dopamine Transporter (DAT) MAOB MAO-B (Mitochondria) Metabolites Inactive Metabolites MAOB->Metabolites DA_pre->DAT Reuptake DA_pre->MAOB Catabolism DA_synapse Dopamine DA_pre->DA_synapse Exocytosis CompoundX Compound X CompoundX->MAOB Inhibition Receptor Dopamine Receptor DA_synapse->Receptor Binding & Signaling

Caption: Dopamine metabolism at the synapse and the inhibitory action of Compound X on MAO-B.

Comparative Analysis: Benchmarking Against Standard-of-Care MAO-B Inhibitors

To position Compound X within the therapeutic landscape, its performance must be benchmarked against existing drugs. The primary alternatives are Selegiline, Rasagiline, and Safinamide, each with a distinct pharmacological profile.[8]

  • Selegiline: An early, irreversible inhibitor. Its metabolism produces amphetamine-like byproducts, which can cause side effects.[9][10]

  • Rasagiline: A second-generation, potent, and selective irreversible inhibitor that lacks amphetamine-like metabolites, offering an improved safety profile.[1][11][12]

  • Safinamide: A third-generation, selective, and reversible MAO-B inhibitor.[13][14] It also possesses non-dopaminergic properties, including the modulation of glutamate release, which may offer additional benefits.[15][16]

The validation strategy for Compound X should aim to characterize its key attributes in comparison to these agents.

FeatureSelegilineRasagilineSafinamideCompound X (Hypothesized)
Mechanism Irreversible Inhibitor[2][17]Irreversible Inhibitor[11][12]Reversible Inhibitor[13][14]To be determined (TBD)
Selectivity Selective for MAO-B at low doses[18]Highly selective for MAO-B[1][19]Highly selective for MAO-B[14][16]TBD via biochemical assay
Metabolites L-amphetamine & L-methamphetamine[9]Aminoindan (non-amphetamine)[19]No amphetamine metabolites[14]TBD via metabolism studies
Additional MOA Catecholaminergic activity enhancer[9]Potential neuroprotective properties[1][19]Glutamate release modulation[15][16]TBD via further screening

A Multi-Pillar Framework for Target Validation

A robust target validation plan must generate orthogonal lines of evidence. We propose a three-pillar workflow that progresses from the molecular level to a complex cellular environment, designed to conclusively demonstrate that Compound X engages and modulates MAO-B to produce a biologically relevant outcome.

cluster_workflow Target Validation Workflow for Compound X p1 Pillar 1: Biochemical Confirmation Does Compound X inhibit MAO-B enzyme activity? p2 Pillar 2: Cellular Target Engagement Does Compound X bind to MAO-B in intact cells? p1->p2 Confirm in vitro activity p3 Pillar 3: Downstream Pathway Modulation Does Compound X protect dopamine from degradation in a cellular model? p2->p3 Confirm engagement in a physiologically relevant context conclusion Validated Target High confidence that MAO-B is the therapeutic target of Compound X p3->conclusion Confirm functional consequence of target engagement

Caption: The three-pillar workflow for validating MAO-B as the target of Compound X.

Pillar 1: Biochemical Confirmation of MAO-B Inhibition

The Question: Does Compound X directly inhibit the enzymatic activity of MAO-B? How potent and selective is this inhibition?

The Approach: A fluorometric enzyme inhibition assay using recombinant human MAO-B and MAO-A enzymes. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[20] A decrease in the fluorescent signal in the presence of Compound X indicates enzyme inhibition.

Detailed Experimental Protocol: Fluorometric MAO-B Inhibition Assay

Principle: This assay quantifies MAO-B activity by detecting H₂O₂, a product of the oxidative deamination of the MAO substrate. A probe reacts with H₂O₂ in the presence of a developer to produce a stable, highly fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Materials:

  • Recombinant Human MAO-B and MAO-A enzymes (e.g., from a commercial supplier).

  • MAO-B Assay Buffer.

  • MAO-B Substrate (e.g., tyramine).

  • Fluorometric Probe (e.g., GenieRed Probe or equivalent).[21]

  • Developer enzyme (e.g., Horseradish Peroxidase).

  • Compound X, Selegiline (positive control), Rasagiline (positive control).

  • 96-well black microplates, suitable for fluorescence.

  • Plate reader with fluorescence capabilities (Ex/Em = 535/587 nm).[21]

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. Final concentrations in the assay should range from 1 nM to 20 µM. Prepare identical dilutions for Selegiline and Rasagiline.

  • Enzyme Preparation: Dilute recombinant MAO-B and MAO-A enzymes in cold MAO-B Assay Buffer to the working concentration recommended by the manufacturer.

  • Reaction Setup:

    • To each well of a 96-well plate, add 50 µL of the diluted enzyme solution (MAO-B or MAO-A).

    • Add 1 µL of the serially diluted compounds (Compound X, controls) or DMSO (vehicle control) to the respective wells.

    • Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Prepare a Substrate Mix containing the MAO-B Substrate, Fluorometric Probe, and Developer in Assay Buffer according to the kit manufacturer's protocol.[20] Add 50 µL of this Substrate Mix to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure fluorescence kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Selectivity Index = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high ratio indicates selectivity for MAO-B.

Pillar 2: Cellular Target Engagement Confirmation

The Question: Does Compound X physically interact with and stabilize MAO-B inside intact cells?

The Approach: The Cellular Thermal Shift Assay (CETSA). This biophysical method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22][23] By heating cells treated with Compound X across a temperature gradient and measuring the amount of soluble MAO-B remaining, we can directly observe target engagement.[24]

Detailed Experimental Protocol: Western Blot-Based CETSA

Principle: Ligand binding stabilizes the target protein's structure, increasing its melting temperature (Tm). In CETSA, intact cells are treated with a compound and then heated. Unbound proteins denature and aggregate, and are removed by centrifugation. The amount of stabilized, soluble protein remaining at each temperature is quantified by Western Blot, allowing for the detection of a thermal shift.[25][26]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses MAO-B.

  • Cell culture reagents (media, FBS, etc.).

  • Compound X and a vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Anti-MAO-B primary antibody.

  • HRP-conjugated secondary antibody.

  • Western Blotting reagents (lysis buffer, SDS-PAGE gels, transfer membranes, ECL substrate).

  • Thermal cycler or heating blocks.

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Treat cells with a high concentration of Compound X (e.g., 10-20x the biochemical IC₅₀) or DMSO for 1-2 hours in the incubator.

  • Heat Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, then cool to 4°C.[24]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[23]

    • Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of each supernatant.

    • Normalize samples to equal protein amounts, prepare with Laemmli buffer, and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with the anti-MAO-B primary antibody, followed by the HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for MAO-B at each temperature for both vehicle- and compound-treated samples.

    • Plot the normalized band intensity against temperature to generate melt curves.

    • A rightward shift in the melt curve for the Compound X-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement in cells.

Pillar 3: Downstream Pathway Modulation

The Question: Does engagement of MAO-B by Compound X lead to the expected functional outcome—the protection of dopamine from degradation?

The Approach: A cellular assay using a neuronal cell line capable of dopamine synthesis and metabolism. After treatment with Compound X, cells will be challenged to stimulate dopamine turnover. The protective effect of Compound X will be assessed by measuring cellular dopamine levels. While direct dopamine measurement can be complex, a common proxy is to measure levels of the Dopamine Transporter (DAT), whose expression can be influenced by dopamine levels and MAO-B activity.

Detailed Experimental Protocol: Western Blot for Dopamine Transporter Levels

Principle: Chronic inhibition of MAO-B can alter the dynamics of the dopamine system. Changes in dopamine availability can lead to compensatory changes in the expression of key regulatory proteins like the Dopamine Transporter (DAT). An increase or stabilization of DAT levels can be an indicator of a healthier dopaminergic tone preserved by MAO-B inhibition. This protocol provides a method to quantify changes in total DAT protein levels.[27]

Materials:

  • Dopaminergic neuronal cell line (e.g., SH-SY5Y differentiated to a more mature neuronal phenotype).

  • Compound X, Rasagiline (positive control), and vehicle control (DMSO).

  • Cell lysis buffer (RIPA buffer with protease/phosphatase inhibitors).

  • Anti-DAT primary antibody.

  • Anti-β-Actin primary antibody (for loading control).

  • HRP-conjugated secondary antibodies.

  • Standard Western Blotting equipment and reagents.[28]

Procedure:

  • Cell Culture and Differentiation: Plate SH-SY5Y cells and differentiate them (e.g., using retinoic acid and BDNF) to enhance their dopaminergic characteristics.

  • Compound Treatment: Treat the differentiated cells with Compound X (at 1x, 5x, and 10x IC₅₀), Rasagiline (10x IC₅₀), or DMSO for an extended period (e.g., 24-48 hours) to allow for changes in protein expression.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[28]

  • Protein Quantification: Measure the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-DAT and anti-β-Actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands with ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for DAT and β-Actin.

    • Normalize the DAT signal to the β-Actin signal for each sample.

    • Compare the normalized DAT levels in Compound X-treated samples to the vehicle control. An increase or stabilization of DAT levels would support the functional consequence of MAO-B inhibition.

Conclusion and Future Directions

Future studies should focus on in vivo target engagement using animal models of Parkinson's disease, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and off-target liability screening to build a comprehensive profile suitable for clinical development. This guide provides the essential first steps on that critical path.

References

Cross-reactivity studies of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Profiling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel small molecule, this compound. Given the prevalence of the isoxazole scaffold in kinase-targeted drug discovery, we will proceed with the hypothesis that this compound is a putative inhibitor of a specific tyrosine kinase. For the purpose of this guide, we will designate its intended primary target as Tropomyosin Receptor Kinase A (TrkA) .

The objective is not merely to present data, but to detail a robust, scientifically-sound methodology for generating and interpreting a selectivity profile. This process is critical in early-stage drug development to predict potential therapeutic windows, anticipate off-target toxicities, and guide lead optimization efforts.

In the landscape of targeted therapies, particularly concerning kinase inhibitors, absolute specificity is exceedingly rare. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets. Unintended interactions, or off-target effects, can lead to a range of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe adverse events.

Therefore, a systematic cross-reactivity study serves two primary functions:

  • De-risking Development: Early identification of potent off-target interactions, especially with kinases implicated in known toxicities (e.g., KDR/VEGFR2, SRC), allows for the early termination of unpromising candidates or provides a clear rationale for medicinal chemistry efforts to engineer out these interactions.

  • Defining the Therapeutic Index: By quantifying the potency of a compound against its intended target versus its off-targets, we can estimate the therapeutic window. A large margin between on-target efficacy and off-target toxicity is a hallmark of a promising drug candidate.

Our analysis will compare our subject compound, which we will refer to as Compound X , against a well-characterized, FDA-approved Trk inhibitor, Larotrectinib , to provide a benchmark for selectivity.

Experimental Design: A Multi-Faceted Approach

A robust cross-reactivity assessment requires a carefully designed experimental workflow. The choices made at each step, from assay technology to the composition of the screening panel, directly impact the quality and interpretability of the resulting data.

Selecting the Kinase Screening Panel

The selection of kinases for the screening panel is a critical step. A well-designed panel should include:

  • Target Family Members: Closely related kinases, such as TrkB and TrkC, are the most probable off-targets due to high sequence and structural homology.

  • Representatives from Major Kinome Branches: A broad screen against a diverse set of kinases from different families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC) is necessary to uncover unexpected interactions.

  • Known Toxicity-Associated Kinases: Certain kinases are well-documented mediators of adverse drug reactions. Proactively screening against a "toxicity panel" (e.g., SRC, ABL, KDR, EGFR) is a crucial de-risking step.

For this study, we propose utilizing a 96-kinase panel that incorporates these principles.

Choice of Assay Technology: Radiometric ³³P-ATP Kinase Assay

To quantify inhibitory activity, we will employ the gold-standard radiometric kinase assay. This method directly measures the transfer of a radiolabeled phosphate (from γ-³³P-ATP) to a substrate (peptide or protein) by the kinase.

Rationale for this choice:

  • Direct Measurement: Unlike many indirect assay formats, this method directly measures enzymatic activity, making it less susceptible to artifacts from compound fluorescence or light scattering.

  • High Sensitivity & Robustness: Radiometric assays are known for their high signal-to-noise ratio and reproducibility.

  • Broad Applicability: The format is adaptable to virtually any kinase, provided a suitable substrate is available.

The overall experimental workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound X & Larotrectinib 10-point, 3-fold serial dilution in 100% DMSO Assay_Plate Dispense compounds, kinase, and substrate to 384-well plate Compound_Prep->Assay_Plate Transfer to plate Reagent_Prep Prepare Assay Buffer, Kinase, Substrate, and ³³P-ATP solutions Reagent_Prep->Assay_Plate Initiate_Rxn Initiate reaction by adding γ-³³P-ATP solution Assay_Plate->Initiate_Rxn Incubate Incubate at room temperature (e.g., 60 minutes) Initiate_Rxn->Incubate Stop_Rxn Stop reaction and capture substrate on filter membrane Incubate->Stop_Rxn Detect Quantify incorporated ³³P using scintillation counter (CPM) Stop_Rxn->Detect Calc_Inhibition Calculate % Inhibition relative to high (no enzyme) and low (DMSO vehicle) controls Detect->Calc_Inhibition Curve_Fit Fit data to a 4-parameter logistic model to determine IC50 Calc_Inhibition->Curve_Fit Selectivity_Analysis Analyze and compare IC50 values (Selectivity Score, Kinome Map) Curve_Fit->Selectivity_Analysis

Diagram 1: Workflow for Kinase Cross-Reactivity Profiling.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the IC₅₀ value for an inhibitor against a specific kinase using a filter-binding radiometric assay format.

Materials:

  • Kinase: Recombinant human TrkA (or other kinases from the panel).

  • Substrate: Appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ATP: A stock solution of unlabeled ATP and a stock of γ-³³P-ATP.

  • Test Compounds: Compound X and Larotrectinib, dissolved in 100% DMSO.

  • Plates: 384-well polypropylene plates for compound dilution and assay.

  • Filter Plate: 384-well phosphocellulose or glass fiber filter plate.

  • Stop Solution: E.g., 1% phosphoric acid.

  • Scintillation Fluid & Counter.

Procedure:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution series for each compound in 100% DMSO, starting from a 1 mM top concentration. b. Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells for 0% inhibition (low control) and wells without enzyme for 100% inhibition (high control).

  • Reaction Mixture Preparation: a. Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding substrate at optimized concentrations. b. Aliquot this master mix into each well of the assay plate containing the pre-spotted compounds.

  • Reaction Initiation and Incubation: a. Prepare the ATP solution by mixing unlabeled ATP and γ-³³P-ATP in assay buffer to achieve a final concentration that is at or near the Kₘ for the specific kinase. b. Add the ATP solution to all wells to start the reaction. c. Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture: a. Stop the reaction by adding an equal volume of stop solution (e.g., 1% phosphoric acid). b. Transfer the entire reaction volume from the assay plate to the filter plate. c. Allow the contents to bind to the filter membrane (which captures the phosphorylated substrate), then wash multiple times with wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated γ-³³P-ATP.

  • Detection and Data Analysis: a. Dry the filter plate completely. b. Add scintillation fluid to each well and count the incorporated radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter. c. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_high_control) / (CPM_low_control - CPM_high_control)) d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, IC₅₀ data for Compound X and the benchmark, Larotrectinib, against a selected panel of kinases. This data illustrates how a selectivity profile is presented and interpreted.

Kinase TargetFamilyCompound X IC₅₀ (nM)Larotrectinib IC₅₀ (nM)Selectivity Ratio (Off-Target IC₅₀ / TrkA IC₅₀) for Compound X
TrkA TK (Trk) 5 <10 1.0
TrkBTK (Trk)15<103.0
TrkCTK (Trk)25<105.0
ALKTK (IR)95045190
ROS1TK (IR)>10,00020>2,000
KDR (VEGFR2)TK (VEGFR)2,5001,500500
SRCTK (SRC)>10,000>10,000>2,000
ABL1TK (ABL)8,000>10,0001,600
EGFRTK (EGFR)>10,000>10,000>2,000
CDK2CMGC>10,000>10,000>2,000
ROCK1AGC6,500>10,0001,300

Data for Larotrectinib is representative of publicly available information. IC₅₀ values can vary based on assay conditions.

Interpretation and Strategic Implications

The primary goal of this analysis is to translate raw IC₅₀ values into a strategic assessment of the compound's potential.

G CompoundX Compound X (TrkA IC50 = 5 nM) TrkB TrkB (15 nM) CompoundX->TrkB 3x selective TrkC TrkC (25 nM) CompoundX->TrkC 5x selective ALK ALK (950 nM) CompoundX->ALK 190x selective KDR KDR (2,500 nM) CompoundX->KDR 500x selective ROS1 ROS1 (>10,000 nM) CompoundX->ROS1 >2000x selective

Diagram 2: Selectivity profile of Compound X against key off-targets.

Analysis of Compound X:

  • Potency: Compound X demonstrates excellent on-target potency against TrkA (IC₅₀ = 5 nM), which is comparable to the benchmark drug Larotrectinib.

  • Intra-Family Selectivity: It exhibits a modest selectivity for TrkA over other Trk family members (3-fold vs. TrkB, 5-fold vs. TrkC). This is a common feature of Trk inhibitors and suggests that Compound X may function as a pan-Trk inhibitor at therapeutic concentrations. This is not necessarily a negative attribute, as pan-Trk inhibition is the mechanism of action for approved drugs like Larotrectinib.

  • Kinome-Wide Selectivity: Compound X shows a very clean profile against the wider kinome panel. The selectivity ratio against ALK is nearly 200-fold, and it shows minimal to no activity against critical off-targets like KDR, SRC, and EGFR at concentrations up to 10,000 nM. This high degree of selectivity outside of the immediate Trk family is a very favorable characteristic, suggesting a lower likelihood of off-target toxicities associated with these kinases.

Comparison with Larotrectinib:

  • Larotrectinib is a potent inhibitor of all three Trk isoforms and also shows activity against ALK and ROS1.

  • Compound X appears to have a more selective profile than Larotrectinib with respect to ALK and, notably, ROS1, where it shows no significant inhibition. This could be a key differentiating factor, potentially offering a better safety profile in specific patient populations, although this would require further investigation in cellular and in vivo models.

Conclusion and Future Directions

The cross-reactivity profiling of this compound (Compound X) reveals it to be a potent pan-Trk inhibitor with an excellent kinome-wide selectivity profile. Its minimal interaction with key toxicity-related kinases like KDR and SRC is highly encouraging.

Based on this robust in vitro characterization, the following next steps are recommended:

  • Cellular Target Engagement: Confirm that the observed biochemical potency translates to the inhibition of Trk signaling (e.g., phosphorylation of downstream effectors like Akt and Erk) in relevant cancer cell lines.

  • Cellular Selectivity: Profile the compound against cell lines driven by other kinases (e.g., ALK-driven lung cancer cells) to confirm the selectivity observed in biochemical assays.

  • In Vivo Efficacy and Safety: Advance the compound into animal models to evaluate its anti-tumor efficacy, pharmacokinetic properties, and overall safety profile.

This systematic approach to cross-reactivity assessment provides a solid foundation for data-driven decision-making, significantly increasing the probability of advancing a safe and effective drug candidate into clinical development.

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial characterization and benchmarking of a novel chemical entity with suspected kinase inhibitory activity. We will use the molecule (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine , hereafter referred to as Compound X , as a case study to navigate the strategic workflow of kinase inhibitor profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase-targeted drug discovery.

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to target the ATP-binding pocket of protein kinases.[1] This structural alert provides the initial hypothesis for investigating Compound X as a potential kinase inhibitor. Our objective is to move from this hypothesis to a robust, data-supported profile of its potency, selectivity, and cellular activity, benchmarked against well-characterized, known inhibitors.

The Kinase Inhibitor Discovery & Profiling Workflow

The path from a hypothetical inhibitor to a well-characterized lead compound follows a logical, multi-stage funnel. This process is designed to efficiently identify the most promising candidates by progressively increasing the depth of biological and biochemical scrutiny.

G cluster_0 Discovery Funnel hypothesis Hypothesis Generation (e.g., Isoxazole Scaffold) primary_screen Primary Screening (Broad Kinase Panel) hypothesis->primary_screen Structural Alert hit_confirm Hit Confirmation & Potency (IC50 Determination) primary_screen->hit_confirm Identified 'Hits' selectivity Selectivity Profiling (Expanded Kinome Panel) hit_confirm->selectivity Confirmed Potent Hits cellular Cellular Assays (Target Engagement & Pathway Modulation) selectivity->cellular Characterized Potency & Selectivity moa Mechanism of Action (e.g., ATP Competition) cellular->moa Validated Cellular Activity

Caption: A typical workflow for kinase inhibitor discovery and characterization.

Part 1: Primary Screening - Identifying Potential Targets

The first critical step is to understand which of the over 500 kinases in the human kinome Compound X might inhibit. A broad kinase panel screening is the most efficient method to achieve this.[2] This "compound-centric" approach quickly maps the interaction landscape of the molecule.[3]

Experimental Rationale: We will subject Compound X to a kinase panel at a fixed concentration (typically 1 µM) to identify initial "hits." A significant reduction in kinase activity (e.g., >70% inhibition) flags a potential interaction that warrants further investigation. This initial screen provides a bird's-eye view of the compound's selectivity profile.

For this guide, we will utilize a hypothetical screening panel and compare the profile of Compound X against established multi-targeted inhibitors to contextualize its selectivity.

Benchmark Inhibitors:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, but non-selective ATP-competitive kinase inhibitor.[4] It serves as an excellent positive control for assay performance.

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and SRC family kinases, among others, approved for leukemia treatment.[5][6]

  • Sunitinib: An oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFRs, PDGFRs, KIT, and others.[7][8]

Table 1: Hypothetical Primary Kinase Screening Results (% Inhibition at 1 µM)
Kinase TargetKinase FamilyCompound X Dasatinib [9]Sunitinib [10]Staurosporine [11]
ABL1 TK88% 99%45%98%
SRC TK92% 99%65%99%
LCK TK85% 99%58%99%
VEGFR2 TK15%75%95%97%
PDGFRβ TK12%80%96%98%
KIT TK8%85%94%98%
PIM1 CAMK5%10%20%95%
CDK2 CMGC3%25%15%90%
p38α (MAPK14) CMGC18%60%40%96%

Interpretation of Primary Screen: The hypothetical data suggests that Compound X is a potent inhibitor of a narrow spectrum of tyrosine kinases, primarily ABL1, SRC, and LCK, with minimal activity against other kinases like VEGFR2 and PDGFRβ at 1 µM. This profile is notably more selective than the benchmark compounds, particularly the promiscuous Staurosporine. This focused activity makes Compound X an interesting candidate for further characterization.

Part 2: Hit Confirmation and Potency Determination (IC50)

The next step is to quantify the potency of Compound X against the primary hits identified in the screen. The half-maximal inhibitory concentration (IC50) is the standard metric for this.[5] We will employ a robust biochemical assay to generate dose-response curves.

Chosen Methodology: ADP-Glo™ Luminescent Kinase Assay

Causality Behind Experimental Choice: The ADP-Glo™ assay is a universal platform suitable for virtually any kinase.[12][13] It measures kinase activity by quantifying the amount of ADP produced, which directly correlates with enzyme activity. Its high sensitivity and broad dynamic range, especially its tolerance for high ATP concentrations (up to 1mM), make it ideal.[14] Testing at ATP concentrations near the physiological cellular level (~1 mM) is crucial for assessing the true potential of ATP-competitive inhibitors, as high ATP levels can outcompete weaker inhibitors.

G cluster_0 ADP-Glo Assay Principle k_reaction Step 1: Kinase Reaction Kinase + Substrate + ATP adp_prod ADP + Phospho-Substrate k_reaction->adp_prod reagent1 Step 2: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) adp_prod->reagent1 reagent2 Step 3: Add Kinase Detection Reagent (Converts ADP to ATP) reagent1->reagent2 luciferase Step 4: Luciferase Reaction ATP + Luciferin -> Light reagent2->luciferase detection Measure Luminescence luciferase->detection

Caption: The two-step process of the ADP-Glo™ kinase assay.[15]

Detailed Protocol: In Vitro IC50 Determination using ADP-Glo™

This protocol describes a method for determining the IC50 value of Compound X against the SRC kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution series of Compound X in DMSO. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[16]

    • In a 384-well white assay plate, add 1 µL of the serially diluted Compound X or DMSO control to the appropriate wells.

    • Add 2 µL of a master mix containing the SRC enzyme and its specific peptide substrate in the kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme equilibration.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (prepared in kinase buffer to a final concentration of 1 mM).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the luciferase/luciferin for light generation.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

Table 2: Hypothetical Biochemical Potency (IC50, nM) at 1 mM ATP
Kinase TargetCompound X Dasatinib Sunitinib Staurosporine
ABL1 12 nM 0.8 nM350 nM20 nM
SRC 8 nM 0.5 nM100 nM6 nM
LCK 15 nM 0.6 nM120 nM7 nM
VEGFR2 >10,000 nM30 nM9 nM15 nM
PDGFRβ >10,000 nM28 nM2 nM18 nM

Interpretation of Potency Data: The IC50 values confirm the primary screening results. Compound X is a potent, single-digit nanomolar inhibitor of SRC kinase. Importantly, it shows excellent selectivity (>1000-fold) against key off-targets like VEGFR2 and PDGFRβ, which are strongly inhibited by Sunitinib. While not as potent as Dasatinib on their shared targets, Compound X displays a more selective profile, which can be advantageous in reducing off-target effects.

Part 3: Cellular Activity - Confirming On-Target Effects

A potent biochemical inhibitor must also be effective within the complex environment of a living cell. Cellular assays are essential to confirm target engagement and measure the functional consequences of inhibition.

Chosen Methodology: In-Cell Western Assay for Target Phosphorylation

Causality Behind Experimental Choice: An In-Cell Western (ICW) provides a direct, quantitative measure of a kinase's activity by detecting the phosphorylation of its downstream substrate within intact cells.[8] This method offers higher physiological relevance than biochemical assays by accounting for cell permeability, efflux pumps, and intracellular ATP concentrations. It validates that the compound can reach its target and exert a functional effect on the signaling pathway.

Detailed Protocol: In-Cell Western for SRC Phosphorylation

This protocol measures the inhibition of SRC auto-phosphorylation at Tyr416 in a suitable cell line (e.g., HeLa or A431).

  • Cell Seeding and Treatment:

    • Seed HeLa cells into a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X and benchmark inhibitors in complete culture medium.

    • Treat the cells with the compounds for 2 hours at 37°C. Include a DMSO vehicle control.

  • Cell Fixing and Permeabilization:

    • Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the wells with PBS containing 0.1% Triton X-100 (permeabilization buffer).

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

  • Antibody Incubation:

    • Incubate the cells overnight at 4°C with a primary antibody cocktail containing both a rabbit anti-phospho-SRC (Tyr416) antibody and a mouse anti-Total SRC antibody.

    • Wash the wells extensively with the permeabilization buffer.

    • Incubate for 1 hour at room temperature with a secondary antibody cocktail containing an IRDye® 800CW goat anti-rabbit antibody and an IRDye® 680RD goat anti-mouse antibody.

  • Data Acquisition and Analysis:

    • Wash the wells and image the plate on an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both channels (800 nm for phospho-SRC, 700 nm for total SRC).

    • Normalize the phospho-SRC signal to the total SRC signal for each well to control for cell number variation.

    • Plot the normalized phospho-SRC signal against the inhibitor concentration to determine the cellular IC50.

Table 3: Hypothetical Cellular Activity (IC50, nM)
Assay TypeTarget PathwayCompound X Dasatinib Sunitinib
SRC Phosphorylation p-SRC (Y416)95 nM 10 nM>5,000 nM
Cell Proliferation (HT-29) General Viability250 nM 50 nM800 nM

Interpretation of Cellular Data: The cellular data demonstrates that Compound X can enter cells and inhibit its target, SRC kinase, with a potent IC50 of 95 nM. The rightward shift from the biochemical IC50 (8 nM) to the cellular IC50 (95 nM) is expected and reflects factors like membrane permeability and protein binding. The compound also inhibits the proliferation of a cancer cell line known to be sensitive to SRC inhibition. Its cellular potency against SRC is significantly better than that of Sunitinib, further confirming its distinct profile.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking a novel potential kinase inhibitor, This compound (Compound X). Through a tiered workflow of primary screening, biochemical IC50 determination, and cellular functional assays, we have built a hypothetical but compelling data package.

The results position Compound X as a potent and selective inhibitor of the SRC family kinases with validated on-target activity in a cellular context. Its selectivity profile appears favorable when compared to multi-targeted inhibitors like Dasatinib and Sunitinib, suggesting a potentially wider therapeutic window.

Further studies would involve:

  • Expanded Kinome Profiling: Screening against a larger panel (e.g., >400 kinases) to fully delineate selectivity.[18]

  • Mechanism of Action Studies: Performing ATP competition assays to confirm an ATP-competitive binding mode.

  • In Vivo Efficacy: Testing the compound in relevant animal models of diseases driven by SRC kinase activity.

By following this structured, data-driven benchmarking process, researchers can efficiently characterize novel inhibitors and make informed decisions about their potential for further development as therapeutic agents.

References

A Senior Application Scientist's Guide to Isoxazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole ring is a five-membered heterocycle that stands as a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding via its nitrogen and oxygen atoms, make it a "privileged scaffold" found in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory parecoxib.[3][4] Given its significance, the efficient and regioselective construction of the isoxazole core is a critical task for synthetic and medicinal chemists.

This guide provides a head-to-head comparison of the two most prevalent synthetic strategies for isoxazole synthesis. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and offer field-proven insights into experimental design. Our focus is on empowering researchers to make informed decisions when selecting a synthetic route, tailored to their specific goals, whether for library synthesis, scale-up operations, or the creation of complex molecular architectures.

Strategy 1: The [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is arguably the most powerful and versatile method for constructing the isoxazole ring.[3][5] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the five-membered isoxazole ring.[3][5]

Reaction Mechanism & Causality

The classical mechanism is a concerted, pericyclic reaction proceeding through a six-electron transition state.[3][6] The primary challenge and area of innovation in this method lies in the generation of the nitrile oxide, which is an unstable intermediate. The most common laboratory method involves the in situ generation from an aldoxime precursor using a mild oxidant or from a hydroximoyl chloride using a base.[4][7]

The choice of catalyst, particularly copper(I), has revolutionized this reaction, making it a cornerstone of "click chemistry".[3][8] The copper catalyst coordinates with the terminal alkyne, forming a copper(I) acetylide. This activation dramatically accelerates the reaction and, crucially, enforces a high degree of regioselectivity, typically yielding the 3,5-disubstituted isoxazole.[7][8]

Caption: Mechanism of Copper-Catalyzed [3+2] Cycloaddition.

Advantages & Disadvantages
FeatureAnalysis
Versatility & Scope Excellent. A vast array of functional groups are tolerated on both the alkyne and nitrile oxide precursor, making this the premier method for generating diverse chemical libraries.[8][9]
Regioselectivity Excellent (with catalyst). Copper(I) catalysis provides almost exclusive formation of 3,5-disubstituted isoxazoles.[8] Metal-free versions can lead to mixtures of regioisomers, which is a significant drawback.[4]
Reaction Conditions Mild. Reactions are often run at room temperature in a variety of solvents, including green solvents like water.[7][10]
Scalability Good. The reaction is generally scalable, though the in situ generation and potential instability of the nitrile oxide can present challenges in large-scale process chemistry.
Atom Economy Moderate. The generation of the nitrile oxide from precursors like aldoximes involves the loss of atoms (e.g., water, salts), which slightly reduces the overall atom economy.
Representative Protocol: Copper-Catalyzed Synthesis of 3-phenyl-5-methylisoxazole

This protocol is a self-validating system where successful product formation confirms the effective in situ generation of the nitrile oxide and its subsequent catalytic cycloaddition.

  • Catalyst Preparation: To a solution of propyne (1.2 mmol) in a 1:1 mixture of water and t-butanol (10 mL), add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.01 mmol). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, evidenced by a color change.

  • Nitrile Oxide Generation: In a separate flask, dissolve benzaldoxime (1.0 mmol) in dichloromethane (5 mL). Add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise at 0°C. The choice of NCS is critical as it is a mild and effective oxidant for converting the aldoxime to the corresponding hydroximoyl chloride, which then eliminates HCl in the presence of a base to form the nitrile oxide.

  • Cycloaddition: Slowly add the nitrile oxide solution to the alkyne/catalyst mixture. Add triethylamine (1.5 mmol) to act as a base to facilitate the final elimination step to the nitrile oxide.

  • Reaction & Workup: Stir the reaction vigorously at room temperature for 12-18 hours. Monitor by TLC. Upon completion, extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole. Typical yields range from 75-95%.

Strategy 2: Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds

This is one of the oldest and most direct methods for isoxazole synthesis, often referred to as the Claisen or Paal-Knorr type synthesis for isoxazoles.[11][12] It involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone.[2][11]

Reaction Mechanism & Causality

The reaction proceeds via a two-step condensation mechanism. First, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyls (typically the more electrophilic one) to form an oxime intermediate.[11][13] The second step is an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl, followed by dehydration to form the aromatic isoxazole ring.[11]

The primary determinant of the outcome is regioselectivity. With an unsymmetrical 1,3-diketone, two different oxime intermediates can form, potentially leading to a mixture of two regioisomeric isoxazoles.[12] From a practical standpoint, controlling this regioselectivity is the central challenge. This can often be achieved by modulating the pH or by using β-enamino diketones, where one carbonyl is masked, directing the initial attack of hydroxylamine.[12]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization & Dehydration Diketone 1,3-Diketone Oxime Monoxime Intermediate Diketone->Oxime Hydroxylamine NH₂OH (Hydroxylamine) Hydroxylamine->Diketone Nucleophilic Attack CyclicInt 5-Hydroxyisoxazoline Intermediate Oxime->CyclicInt Intramolecular Attack Isoxazole Substituted Isoxazole CyclicInt->Isoxazole - H₂O (Dehydration)

Caption: Mechanism of Isoxazole Synthesis from 1,3-Diketones.

Advantages & Disadvantages
FeatureAnalysis
Simplicity & Cost Excellent. The starting materials, 1,3-diketones and hydroxylamine hydrochloride, are readily available and inexpensive, making this method highly attractive for large-scale synthesis.[11]
Regioselectivity Poor to Moderate. This is the principal weakness of the method when using unsymmetrical diketones, often resulting in difficult-to-separate regioisomeric mixtures.[12] Significant effort is required for optimization.
Reaction Conditions Variable. Conditions can range from mild (refluxing in ethanol) to harsh (strong acid or base catalysis), depending on the reactivity of the dicarbonyl substrate.
Substrate Scope Moderate. The method is limited by the availability and stability of the 1,3-dicarbonyl starting materials. Highly functionalized or sensitive diketones may not be compatible with the reaction conditions.
Atom Economy Good. The reaction forms two molecules of water as the primary byproduct, leading to good atom economy.
Representative Protocol: Synthesis of 3,5-dimethylisoxazole

This protocol uses a symmetrical diketone (acetylacetone) to circumvent the issue of regioselectivity, providing a reliable and high-yielding procedure.

  • Reactant Setup: In a 100 mL round-bottom flask, combine acetylacetone (2,4-pentanedione) (5.0 g, 50 mmol) and ethanol (25 mL).

  • Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (3.8 g, 55 mmol) in water (10 mL). The use of the hydrochloride salt is standard as free hydroxylamine is unstable; the active nucleophile is liberated in the reaction mixture.

  • Reaction: Add the hydroxylamine solution to the stirred solution of acetylacetone. Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent can be removed by rotary evaporation to yield 3,5-dimethylisoxazole as a clear oil. Purity is often high enough for subsequent steps, but distillation can be performed if necessary. Typical yields are >90%.

Head-to-Head Performance Comparison

Parameter[3+2] Cycloaddition (Cu-Catalyzed)Condensation with 1,3-DiketonesSenior Scientist's Verdict
Yield Range Generally 70-95%[8]50-95% (highly substrate dependent)[13]Cycloaddition is more consistently high-yielding across a broader substrate scope.
Regioselectivity Excellent (predictably 3,5-disubstituted)[8][14]Poor (often gives mixtures with unsymmetrical diketones)[12]Cycloaddition is the clear winner. The control offered by catalysis is indispensable for complex molecule synthesis.
Substrate Scope Very Broad (alkynes, aldoximes)[9]Moderate (limited by dicarbonyl availability)For diversity-oriented synthesis, cycloaddition is unparalleled.
Scalability Good, but requires careful control of intermediates.Excellent , due to low cost and simple procedure.The condensation method is often preferred for the industrial-scale synthesis of simple isoxazoles.
Key Reagents Alkynes, Aldoximes, Copper Catalyst, Oxidant/Base[7]1,3-Diketones, Hydroxylamine HCl[11]The diketone route is operationally simpler and uses cheaper bulk reagents.
Green Chemistry Can be performed in green solvents; metal catalyst can be a concern.[4][10]Often uses classic organic solvents but can be adapted; avoids transition metals.Both have "greener" variants, but the condensation method inherently avoids residual metal contamination issues.[4]

Emerging Frontiers: Modern Enhancements

The field of isoxazole synthesis is continuously evolving. Recent advances focus on improving efficiency and sustainability:

  • Microwave-Assisted Synthesis: Both major pathways can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes.[1][15]

  • Ultrasonic Irradiation: Sonochemistry has emerged as a green technique to promote these reactions, often leading to higher yields and shorter reaction times under milder conditions.[10]

  • Metal-Free Cycloadditions: To address the cost and toxicity concerns of metal catalysts, significant research is directed towards developing metal-free [3+2] cycloaddition protocols, although controlling regioselectivity remains a key challenge.[3][4]

  • Multicomponent Reactions (MCRs): One-pot procedures where three or more reactants combine to form the isoxazole ring are gaining traction for their high efficiency and ability to rapidly generate molecular complexity.[10]

Conclusion and Outlook

The choice between the two primary methods for isoxazole synthesis is dictated by the specific goals of the research program.

The [3+2] cycloaddition is the method of choice for discovery chemistry and complex molecule synthesis . Its broad substrate scope, mild conditions, and, most importantly, predictable and high regioselectivity make it the most powerful tool for accessing novel, highly functionalized isoxazole derivatives.

Conversely, the condensation of hydroxylamine with 1,3-dicarbonyls remains highly relevant for the large-scale, cost-effective production of simpler isoxazoles . Its operational simplicity and use of inexpensive, readily available starting materials are major advantages in process chemistry, provided that the challenge of regioselectivity can be overcome with symmetrical substrates or through extensive optimization.

As scientists and drug development professionals, understanding the fundamental trade-offs between these elegant synthetic strategies is paramount to advancing projects efficiently and creatively.

References

A Guide to Assessing the Target Selectivity of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the target selectivity of the novel compound, (3-(2-fluorophenyl)isoxazol-5-yl)methanamine. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For the purpose of this illustrative guide, we will hypothesize that our compound of interest, hereafter designated FXM , is a putative inhibitor of Monoamine Oxidase B (MAO-B) . This document outlines a multi-tiered experimental strategy, moving from initial target potency determination to broad-spectrum off-target profiling, ensuring a thorough and scientifically rigorous evaluation of selectivity. The protocols and principles described herein are broadly applicable to other small molecule drug candidates.

Introduction: The Criticality of Selectivity for MAO-B Inhibitors

Monoamine oxidases (MAO) are a family of mitochondrial enzymes crucial for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two primary isoforms, MAO-A and MAO-B, which, despite sharing significant sequence homology, exhibit different substrate specificities and inhibitor sensitivities.

Selective inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic tone in the brain by preventing dopamine breakdown. However, non-selective inhibition, particularly potent inhibition of MAO-A, can lead to serious adverse effects. The co-inhibition of MAO-A prevents the breakdown of dietary tyramine, which can lead to a hypertensive crisis known as the "cheese effect". Therefore, quantifying the selectivity of a putative MAO-B inhibitor like FXM against MAO-A is not merely a scientific exercise but a critical step in preclinical safety assessment.

This guide details a four-phase approach to characterize the selectivity profile of FXM.

Phase 1: Primary Target Potency Determination

The initial step is to confirm that FXM engages its intended target, MAO-B, and to quantify its potency. This is achieved using a fluorometric in vitro enzymatic assay, which measures the production of hydrogen peroxide, a byproduct of MAO-B activity.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from standard commercially available MAO assay kits.

  • Compound Preparation: Prepare a serial dilution of FXM in the provided MAO Assay Buffer. Concentrations should span a wide range (e.g., from 1 pM to 100 µM) to accurately determine the IC50 value.

  • Controls: Include a positive control (a known potent MAO-B inhibitor like Selegiline or Rasagiline) and a vehicle control (e.g., DMSO at the same final concentration as the test compound).

  • Reaction Mixture: In a 96-well microplate, add the reaction mixture containing horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red).

  • Enzyme Addition: Add recombinant human MAO-B enzyme to each well.

  • Inhibitor Incubation: Add the serially diluted FXM, control inhibitors, or vehicle to the respective wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add the MAO-B specific substrate (e.g., benzylamine) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 30–60 minutes.[1]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the rates to the vehicle control (defined as 100% activity) and plot the percent inhibition against the logarithm of the FXM concentration. Determine the IC50 value using a non-linear regression fit (four-parameter logistic equation).

Data Presentation: Potency of FXM against MAO-B

The results of this experiment are summarized to establish the baseline potency of FXM.

CompoundTargetIC50 (nM)
FXM MAO-B 5.2
Selegiline (Control)MAO-B8.5
Rasagiline (Control)MAO-B4.7

Table 1: Hypothetical IC50 values demonstrating FXM's potent inhibition of MAO-B, comparable to established drugs.

Phase 2: Quantifying Isoform Selectivity (MAO-A vs. MAO-B)

This is the most critical phase for a putative MAO-B inhibitor. The experiment from Phase 1 is replicated, but this time using the MAO-A isoform and its preferred substrate (e.g., p-tyramine). Running these assays in parallel provides the most direct comparison of inhibitory activity.

Calculating the Selectivity Index (SI)

The selectivity of FXM is quantified by the Selectivity Index (SI), which is the ratio of its potency against MAO-A to its potency against MAO-B.

SI = IC50 (MAO-A) / IC50 (MAO-B)

A higher SI value indicates greater selectivity for MAO-B. An SI > 100 is generally considered highly selective.

G cluster_0 In Vitro Assay cluster_1 Calculation cluster_2 Interpretation IC50_MAOA Determine IC50 for MAO-A Calculate_SI Calculate Selectivity Index (SI) IC50_MAOA->Calculate_SI IC50_MAOB Determine IC50 for MAO-B IC50_MAOB->Calculate_SI High_SI High SI (>100) = Selective for MAO-B Calculate_SI->High_SI e.g., 10,000 Low_SI Low SI (~1) = Non-Selective Calculate_SI->Low_SI e.g., 2

Caption: Workflow for determining the MAO-B selectivity index.

Data Presentation: Isoform Selectivity Profile

The comparative data reveals the selectivity profile of FXM.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI)
FXM >10,000 5.2 >1,923
Selegiline (Control)1,2008.5~141
Clorgyline (Control)2.11,5000.0014

Table 2: Hypothetical data showing FXM is highly selective for MAO-B over MAO-A, surpassing the selectivity of Selegiline.

Phase 3: Broad Off-Target Liability Screening

While isoform selectivity is paramount, a comprehensive safety assessment requires screening against a broader panel of targets to identify potential off-target liabilities that could lead to unexpected side effects. This is typically done using a commercial safety panel, such as those offered by Eurofins Discovery (formerly Cerep) or Reaction Biology.[2][3][4][5] These panels screen the compound at a high concentration (commonly 10 µM) against dozens of receptors, ion channels, transporters, and enzymes.

Methodology: In Vitro Safety Panel Screening
  • Panel Selection: Choose a panel that covers a wide range of clinically relevant off-targets. The Eurofins SafetyScreen44 or Reaction Biology InVEST44 panels are industry standards.[3][4]

  • Screening: The compound (FXM) is submitted to the contract research organization (CRO) and tested at a single high concentration (e.g., 10 µM) in radioligand binding or enzymatic assays.

  • Data Analysis: Results are reported as the percent inhibition of binding or activity at the tested concentration. A common threshold for a "hit" or significant interaction is >50% inhibition. Any hits should be followed up with full dose-response curves to determine an IC50 or Ki value.

Data Presentation: Example Safety Panel Results for FXM
TargetTarget Class% Inhibition @ 10 µMResult
5-HT2B ReceptorGPCR8%No significant activity
hERG ChannelIon Channel12%No significant activity
Cyclooxygenase-1 (COX-1)Enzyme3%No significant activity
Dopamine Transporter (DAT)Transporter21%No significant activity
Sigma-1 ReceptorReceptor55%Hit - Follow-up needed

Table 3: Example data from a safety panel screen. FXM shows a clean profile except for a potential interaction with the Sigma-1 receptor, which requires further investigation.

Phase 4: Confirming Target Engagement in a Cellular Context

In vitro assays are essential, but they do not fully replicate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in intact cells.[6][7][8][9][10] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO-B). Treat cells with FXM (e.g., at 10x its IC50) or vehicle control for 1-2 hours.

  • Heating Step: Harvest and resuspend the cells. Aliquot the cell suspension and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by rapid cooling.[6]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MAO-B at each temperature point using Western blotting with a specific anti-MAO-B antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the FXM-treated cells compared to the vehicle control confirms target engagement.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, isoxazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1] Among these, (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine represents a key pharmacophore whose precise and reproducible synthesis is paramount for consistent downstream experimental results. This guide provides an in-depth, experience-driven comparison of synthetic routes and analytical characterization for this target compound and its close structural analogs. We will delve into the causality behind experimental choices, troubleshooting common pitfalls, and ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Fluorinated Isoxazoles in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents due to its metabolic stability and ability to participate in various non-covalent interactions.[1] The introduction of a fluorine atom to the phenyl ring, as seen in this compound, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] This makes fluorinated isoxazoles highly sought-after motifs in the development of new drugs.

This guide will focus on a reproducible synthetic pathway to this compound and compare its key attributes with two relevant alternatives: (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine and (3-(2,4-Dichlorophenyl)isoxazol-5-yl)methanamine. This comparative approach will provide researchers with a framework for selecting and synthesizing the most appropriate compound for their specific biological investigations.

Synthesis and Purification: A Step-by-Step Guide to Reproducibility

A robust and reproducible synthesis is the bedrock of any chemical research. Here, we outline a detailed, two-step synthetic protocol for this compound, extrapolated from established methods for similar isoxazole derivatives.[3][4] This pathway prioritizes commercially available starting materials and straightforward reaction conditions to maximize reproducibility.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Conversion to Methanamine A 2-Fluoro-benzaldehyde D (3-(2-Fluorophenyl)isoxazol-5-yl)methanol A->D 1. NaOCl 2. Propargyl alcohol B Propargyl alcohol C Hydroxylamine Hydrochloride C->D E (3-(2-Fluorophenyl)isoxazol-5-yl)methanol G This compound E->G Multi-step conversion F 1. SOCl2 2. NaN3 3. PPh3, H2O

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

This step involves a [3+2] cycloaddition reaction, a common and reliable method for forming the isoxazole ring.[3]

  • Oxime Formation: To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq). The reaction can be stirred at room temperature or gently heated to facilitate the formation of the corresponding oxime. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Generation and Cycloaddition: The crude oxime is then treated with an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, in a biphasic system (e.g., dichloromethane/water) to generate the nitrile oxide in situ. Propargyl alcohol (1.2 eq) is then added, and the mixture is stirred vigorously at room temperature. The cycloaddition reaction typically proceeds to completion within several hours.

  • Work-up and Purification: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Conversion of the Hydroxymethyl Group to the Aminomethyl Group

This conversion can be achieved through a multi-step sequence involving an intermediate azide.

  • Chlorination: The alcohol from Step 1 is dissolved in a suitable solvent like dichloromethane and cooled in an ice bath. Thionyl chloride (SOCl₂) (1.2 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Azide Formation: The resulting chloride is then reacted with sodium azide (NaN₃) (1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF) at a slightly elevated temperature (e.g., 50-60 °C).

  • Reduction to Amine: The azide is then reduced to the primary amine. A Staudinger reaction, using triphenylphosphine (PPh₃) followed by hydrolysis with water, is a reliable method.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is taken up in an appropriate organic solvent and washed with water. The final product, this compound, can be purified by column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized compound. This is a critical step for the reproducibility of subsequent biological assays.

Analytical TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the aromatic protons of the 2-fluorophenyl group, a singlet for the isoxazole proton, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons.
¹³C NMR Resonances for the carbons of the 2-fluorophenyl ring (with characteristic C-F coupling), the isoxazole ring carbons, and the methylene carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₉FN₂O (192.19 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=N stretching (isoxazole), and C-F stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (ideally >95%).

Comparative Analysis with Alternative Compounds

To provide a comprehensive guide, we compare the target compound with two structurally related alternatives that are also of interest in medicinal chemistry.

CompoundKey Structural DifferenceRationale for ComparisonPotential Impact on Properties
This compound ortho-Fluorophenyl groupTarget compound of this guide.The ortho position of the fluorine may influence the conformation of the phenyl ring relative to the isoxazole, potentially affecting receptor binding.
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine para-Fluorophenyl groupA common positional isomer used in structure-activity relationship (SAR) studies.The para position of the fluorine alters the electronic properties and dipole moment of the molecule compared to the ortho isomer, which can impact cell permeability and target engagement.
(3-(2,4-Dichlorophenyl)isoxazol-5-yl)methanamine 2,4-Dichlorophenyl groupIntroduces different halogen substituents to explore the effects of both electronic and steric changes.The two chlorine atoms significantly increase the lipophilicity and introduce steric bulk, which can drastically alter the compound's ADME (absorption, distribution, metabolism, and excretion) profile and biological activity.[5]

Troubleshooting and Ensuring Reproducibility

Reproducibility is a cornerstone of scientific integrity. Below are common issues encountered during the synthesis of isoxazole derivatives and strategies to mitigate them.

  • Low Yields in Cycloaddition: Incomplete conversion of the oxime to the nitrile oxide can be a cause. Ensure the complete consumption of the starting aldehyde in the first step. The choice of oxidizing agent and reaction conditions for the in situ generation of the nitrile oxide is also critical.

  • Formation of Side Products: Dimerization of the nitrile oxide can occur. Using the alkyne in a slight excess and ensuring efficient mixing can favor the desired cycloaddition.

  • Purification Challenges: The primary amine product can be basic and may stick to silica gel during chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol can improve recovery. Alternatively, purification via salt formation is often a more robust method.

  • Compound Instability: Primary amines can be susceptible to oxidation. It is advisable to store the final compound as a salt (e.g., hydrochloride) under an inert atmosphere and protected from light.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and decision-making process in the synthesis and evaluation of these isoxazole derivatives.

Experimental Logic cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Comparative Evaluation A Select Synthetic Route B Optimize Reaction Conditions A->B F Synthesize Analogs A->F C Purify Compound B->C D Confirm Structure (NMR, MS) C->D E Assess Purity (HPLC) C->E H Evaluate Biological Activity E->H G Compare Physicochemical Properties F->G F->H

Caption: Logical flow for the synthesis and evaluation of isoxazole derivatives.

Conclusion

The reproducible synthesis and thorough characterization of this compound and its analogs are critical for advancing drug discovery programs that utilize this important chemical scaffold. By following the detailed protocols, understanding the rationale behind the experimental choices, and anticipating potential challenges, researchers can ensure the generation of high-quality, reliable data. The comparative framework presented here offers a valuable tool for medicinal chemists to systematically explore the structure-activity relationships within this promising class of compounds.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive framework for the safe disposal of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a specialized research chemical.

Given that a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible—a common challenge with novel research materials—this protocol is synthesized from an analysis of its constituent chemical moieties: a fluorophenyl group, an isoxazole ring, and a primary amine. This approach, grounded in established chemical principles and regulatory standards, ensures a robust and cautious disposal pathway.

Hazard Identification and Risk Assessment: A Structural Analysis

Understanding the potential hazards of this compound is the first step in managing its disposal. The risk profile is inferred from its three key structural components.

  • Fluorophenyl Group: The presence of a carbon-fluorine bond suggests potential for environmental persistence, as many organofluorine compounds are resistant to natural degradation.[1][2][3] Combustion of fluorinated organic compounds can also produce highly toxic and corrosive hydrogen fluoride (HF) gas. Therefore, incineration must be performed in facilities equipped with appropriate scrubbers.

  • Primary Amine (Methanamine) Group: The amine functional group renders the molecule basic and potentially corrosive. Aromatic amines, a related class, are known for their potential toxicity and other health hazards.[4] Skin and eye contact should be rigorously avoided.

  • Isoxazole Ring: This heterocyclic ring is a common scaffold in pharmaceuticals. While relatively stable, thermal decomposition of isoxazoles can be complex, potentially yielding products like nitriles (e.g., acetonitrile), carbon monoxide, and hydrogen cyanide, especially at high temperatures (850–1100 K).[5][6]

Based on this analysis, this compound must be treated as a hazardous waste. Its disposal pathway should not include drain disposal or mixing with general laboratory trash.

Pre-Disposal Procedures: Spill Control and Decontamination

Small spills and residual contamination on labware must be managed before the final disposal of the bulk waste container.

Experimental Protocol: Spill Decontamination
  • Restrict Access: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).

  • Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material and any contaminated debris (e.g., broken glass) into a designated, sealable hazardous waste container. Use non-sparking tools for this process.[7]

  • Surface Decontamination:

    • Wipe the spill area with a cloth dampened with a mild solvent (e.g., ethanol or isopropanol) to remove remaining residue.

    • Follow with a wipe-down using a decontamination solution suitable for amines. A dilute solution of a weak acid, such as 5% citric acid, can be effective.

    • Finally, wipe the area with soap and water.

  • Waste Segregation: All materials used for cleanup (absorbent, gloves, wipes) are now considered hazardous waste and must be placed in the same labeled container as the spilled chemical.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound follows the hazardous waste management framework established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[8] The core principle is "cradle-to-grave" responsibility, meaning the generator is accountable for the waste until its final, safe disposal.[9]

Step 1: Hazardous Waste Determination

As the generator, you must formally determine that the material is a hazardous waste.[9][10]

  • Is it a solid waste? Yes, any discarded amount of this chemical, whether pure, in solution, or contaminating other materials, is considered a solid waste under the Resource Conservation and Recovery Act (RCRA).[11]

  • Is it excluded? No, research chemicals of this nature are not on the list of excluded wastes.[8]

  • Is it a listed or characteristic waste?

    • Listed Waste: This compound is unlikely to be an F- or K-listed waste from a specific industrial process.[11] However, if it is a discarded, unused commercial chemical product, it could potentially fall under the P- or U-list categories, which apply to acutely hazardous and toxic wastes, respectively.[8] Given the inferred hazards, treating it with this level of caution is prudent.

    • Characteristic Waste: Without specific testing data, we must assume it could exhibit characteristics of toxicity. The amine group also suggests potential corrosivity (if the pH of a waste solution is ≥ 12.5).[11]

Step 2: Waste Segregation and Container Management

Proper segregation prevents dangerous reactions and streamlines the disposal process.[12]

  • Dedicated Container: Collect all waste containing this compound in a dedicated, compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate for liquids and solids.[13]

  • Avoid Incompatibilities: Do not mix this waste with strong acids, oxidizing agents, or other reactive chemicals.[7]

  • Labeling: The container must be clearly and securely labeled from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" [13]

    • The full chemical name: "this compound"

    • A clear statement of the known or inferred hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Container Condition: Keep the container closed at all times except when adding waste.[13] Ensure it is in good condition, with no leaks or external contamination.

Step 3: Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be near the point of generation, under the control of the lab personnel, and clearly marked.

Step 4: Final Disposal
  • Contact EHS: Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) office.

  • Arrange Pickup: The EHS office will arrange for the pickup of the waste by a licensed hazardous waste disposal vendor.

  • Documentation: Complete any required waste manifest forms provided by EHS. This documentation is a critical part of the cradle-to-grave tracking system.

Data and Procedural Summary

The following table summarizes the key operational and disposal information for this compound.

ParameterGuidelineRationale & Reference
Chemical Name This compoundN/A
Inferred Hazards Toxicity, Corrosivity (amine), Environmental Persistence (fluorinated), Hazardous thermal decomposition products (HCN, CO, HF).Based on structural analysis.[1][4][5]
Primary PPE Lab coat, Chemical splash goggles, Chemical-resistant gloves (double-gloving recommended).Standard practice for handling hazardous chemicals.[14]
Spill Cleanup Use inert absorbent (vermiculite, sand). Decontaminate area with solvent then weak acid.Prevents spread and neutralizes basic amine residue.
Waste Classification Hazardous Waste (U.S. EPA RCRA).Precautionary classification based on inferred toxicity and reactivity.[8][10]
Container Type Labeled, sealed, compatible container (e.g., HDPE, Glass).Ensures safe containment and prevents leaks or reactions.[13]
Segregation Do NOT mix with acids, oxidizing agents, or other waste streams.Prevents potentially violent chemical reactions.[7][12]
Disposal Method Transfer to institutional EHS for licensed hazardous waste disposal (likely high-temperature incineration).Ensures regulatory compliance and environmental protection.[14]
Forbidden Actions DO NOT dispose down the drain. DO NOT place in regular trash.Prevents contamination of waterways and exposure to sanitation workers.

Disposal Decision Workflow

The following diagram illustrates the logical steps for ensuring the safe and compliant disposal of this compound waste.

G start Start: Waste Generation (Pure compound, solution, or contaminated material) haz_det Step 1: Hazardous Waste Determination Is the waste a regulated hazardous material? start->haz_det non_haz Non-Hazardous Disposal (Not Applicable for this Compound) haz_det->non_haz No segregate Step 2: Segregate & Contain - Use dedicated, compatible container. - Do not mix with other waste types. haz_det->segregate Yes (Based on inferred hazards) labeling Step 3: Label Container Correctly - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Information segregate->labeling store Step 4: Accumulate Safely - Store in designated Satellite Accumulation Area. - Keep container sealed. labeling->store contact_ehs Step 5: Arrange for Disposal Contact institutional EHS for pickup. store->contact_ehs end End: Waste Transferred to Licensed Vendor contact_ehs->end

References

Personal protective equipment for handling (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and data integrity.

Hazard Assessment: An Evidence-Based Approach

A specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 543713-33-3) is not readily accessible. Therefore, this guidance is predicated on a conservative assessment derived from the known hazards of structurally analogous compounds, a standard and prudent practice in chemical safety.

Analysis of the SDS for the isomer, (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine, reveals the following GHS Hazard Statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on this data, it is imperative to treat this compound as a hazardous substance, requiring stringent controls to prevent skin contact, eye exposure, and inhalation.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary lines of defense must be in place. PPE is intended to protect against residual hazards that cannot be eliminated through other means.

  • Engineering Controls: All manipulations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[2] A properly functioning fume hood is the most critical engineering control for minimizing inhalation exposure. The area should also be equipped with an accessible safety shower and eyewash station[3].

  • Administrative Controls: Develop and formalize a Standard Operating Procedure (SOP) for handling this compound.[2] All personnel must be thoroughly trained on the specific hazards and the procedures outlined in the SOP before commencing work. Never work with this compound alone.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be deliberate and based on the identified risks of skin, eye, and respiratory exposure.

Skin and Body Protection
  • Laboratory Coat: A professional lab coat, buttoned completely, is mandatory. For procedures with a higher risk of splashes, consider a chemically resistant apron worn over the lab coat.

  • Gloves: Double-gloving is strongly recommended.

    • Inner Glove: A thinner nitrile glove provides a base layer of protection.

    • Outer Glove: A thicker, chemical-resistant glove (e.g., nitrile or neoprene) should be worn over the inner glove. Gloves must be inspected for any signs of degradation or puncture before each use[3][4].

    • Glove Removal: Use proper technique to remove gloves, avoiding contact between the outer glove surface and bare skin[3]. Dispose of contaminated gloves immediately in the designated hazardous waste container.

  • Full Coverage: Ensure no skin is exposed. Wear long pants and closed-toe shoes. Protective boots may be required depending on the scale of the operation[3].

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields are required for any work in the laboratory.

  • Chemical Splash Goggles: When handling solutions or performing any transfer that could result in a splash, chemical splash goggles that form a seal around the eyes are mandatory[1].

  • Face Shield: For larger volume transfers or procedures with a significant splash risk, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[4][5].

Respiratory Protection

Work within a chemical fume hood should be sufficient to control airborne concentrations. However, in the event of a significant spill outside of containment or during emergency response, respiratory protection is critical. A NIOSH-approved respirator with cartridges appropriate for organic vapors would be necessary in such situations[3].

Procedural Guidance: Integrating PPE into Your Workflow

PPE Donning & Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow should be adopted.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves don3->don4 dof1 1. Outer Gloves (Dispose in Hood) dof2 2. Lab Coat (Turn Inside Out) dof1->dof2 dof3 3. Goggles / Face Shield dof2->dof3 dof4 4. Inner Gloves (Dispose at Exit) dof3->dof4

Caption: Workflow for donning and doffing PPE to minimize contamination.

Handling and Disposal Plan

Handling:

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat.

  • Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid generating dust or splashes.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1][3].

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If a spill occurs, ensure you are wearing the appropriate PPE before cleaning.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Ventilate the area and wash the spill site after the material pickup is complete[3].

Disposal:

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container[6][7].

  • Container Management: Keep the hazardous waste container sealed when not in use and store it in a designated, well-ventilated area away from incompatible materials[7].

  • Pickup: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain[1][6].

Summary of Required PPE

Task / ConditionRequired Personal Protective Equipment
General Lab Entry Lab Coat, Safety Glasses with Side Shields, Closed-toe Shoes
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Preparing Solutions / Transfers Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (recommended)
Cleaning Glassware Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Large Spill / Emergency Chemical-resistant Suit, Double Gloves, Goggles, Face Shield, NIOSH-approved Respirator

This guide provides a framework for the safe handling of this compound. Always supplement this information with a thorough review of your institution's specific safety protocols and conduct a risk assessment before beginning any new procedure.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.